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  • Product: 7-Bromooct-1-ene
  • CAS: 210292-17-4

Core Science & Biosynthesis

Foundational

7-Bromooct-1-ene: A Mechanistic Probe for Slow Radical Kinetics

The following technical guide details the chemical structure, synthesis, and mechanistic utility of 7-bromooct-1-ene , a specialized radical probe used in physical organic chemistry to determine the kinetics of slow radi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and mechanistic utility of 7-bromooct-1-ene , a specialized radical probe used in physical organic chemistry to determine the kinetics of slow radical reactions.

Executive Summary

7-Bromooct-1-ene (CAS: 210292-17-4) is a secondary alkyl bromide utilized primarily as a radical clock precursor . Upon reduction (typically with tributyltin hydride or tris(trimethylsilyl)silane), it generates the 1-methyl-6-heptenyl radical . Unlike the widely used 5-hexenyl radical (which cyclizes rapidly at


), the 1-methyl-6-heptenyl radical cyclizes significantly slower (

at 25°C) and exhibits competing 6-exo-trig and 7-endo-trig pathways. This slower kinetic profile makes it an indispensable tool for timing "slow" radical reactions that would otherwise be outpaced by standard probes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name 7-Bromooct-1-ene
CAS Number 210292-17-4
Molecular Formula

Molecular Weight 191.11 g/mol
Appearance Colorless to pale yellow liquid
Density

(estimated)
Boiling Point

at 15 mmHg
Solubility Soluble in

,

, THF; Insoluble in water
Structural Characterization ( H NMR)

Solvent:


, 400 MHz
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
5.81 ddt1HH-2Internal vinylic proton
4.99 dd1HH-1 (trans)Terminal alkene (trans to H-2)
4.93 dd1HH-1 (cis)Terminal alkene (cis to H-2)
4.15 m (sextet)1HH-7Methine proton (

to Br)
2.06 q2HH-3Allylic methylene
1.85 -- 1.65 m2HH-6Methylene

to Br
1.71 d (

Hz)
3HH-8Terminal methyl group
1.50 -- 1.35 m4HH-4, H-5Internal methylene chain

Synthetic Methodology

The synthesis of 7-bromooct-1-ene is best achieved via the conversion of 7-octen-2-ol , ensuring the bromine is installed at the secondary position without isomerizing the terminal double bond.

Protocol: Appel Bromination of 7-Octen-2-ol

This method uses neutral conditions to prevent acid-catalyzed migration of the double bond.

Reagents:

  • 7-Octen-2-ol (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.2 equiv)
    
  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve 7-octen-2-ol (10 mmol) and

    
     (12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C.
    
  • Addition: Dissolve

    
     (12 mmol) in DCM (20 mL) and add it dropwise to the reaction mixture over 20 minutes. The solution will turn slightly yellow.[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexanes:EtOAc 9:1) for the disappearance of the alcohol (

    
    ) and appearance of the bromide (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (20 mL). Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Concentrate the organic layer in vacuo. The residue will contain solid triphenylphosphine oxide (

    
    ). Triturate with cold pentane to precipitate the oxide, filter, and concentrate the filtrate.
    
  • Isolation: Purify the resulting oil via flash column chromatography (100% Pentane) to yield 7-bromooct-1-ene as a clear oil (Yield: 75-85%).

Mechanistic Utility: The "Slow" Radical Clock

The primary utility of 7-bromooct-1-ene lies in its behavior upon radical generation. Unlike the 5-hexenyl radical, which cyclizes exclusively and rapidly via the 5-exo mode, the 1-methyl-6-heptenyl radical faces a higher entropic barrier, resulting in a slower cyclization rate and mixed product distribution.

Kinetic Pathway
  • Generation: Bromine abstraction by a stannyl or silyl radical generates the secondary radical at C7.

  • Propagation/Cyclization: The radical attacks the terminal alkene (C1-C2).

    • Path A (6-exo-trig): Attack at C2 forms a six-membered ring (1,2-dimethylcyclohexyl radical).

    • Path B (7-endo-trig): Attack at C1 forms a seven-membered ring (methylcycloheptyl radical).

  • Trapping: The cyclized radical abstracts a hydrogen atom to form the final cyclic hydrocarbon.

Rate Constant (


): 
At 25°C, the composite rate of cyclization is approximately 

.
  • Significance: This is ~40 times slower than the 5-hexenyl clock. If a reaction traps the acyclic radical in >90% yield using this probe, the trapping rate (

    
    ) must be 
    
    
    
    .
Mechanistic Diagram (DOT)

The following diagram illustrates the competing pathways and the kinetic branching.

RadicalClock Precursor 7-Bromooct-1-ene Radical 1-Methyl-6-heptenyl Radical (Acyclic) Precursor->Radical Bu3Sn· (-Br·) SixExo 1,2-Dimethylcyclohexyl Radical (6-exo) Radical->SixExo k_exo (~4x10^3 s^-1) SevenEndo Methylcycloheptyl Radical (7-endo) Radical->SevenEndo k_endo (~1x10^3 s^-1) Prod_Acyclic Oct-1-ene (Reduced Acyclic) Radical->Prod_Acyclic H-Transfer (k_T [H-Source]) Prod_Cyc6 1,2-Dimethylcyclohexane SixExo->Prod_Cyc6 H-Transfer Prod_Cyc7 Methylcycloheptane SevenEndo->Prod_Cyc7 H-Transfer

Caption: Kinetic branching of the 1-methyl-6-heptenyl radical derived from 7-bromooct-1-ene. The 6-exo pathway is kinetically favored but competes with 7-endo closure.

Experimental Application: Rate Constant Determination

To measure the rate constant of a new H-atom donor (


) using this probe:
  • Setup: Prepare a solution containing:

    • 7-Bromooct-1-ene (0.05 M)

    • Internal Standard (e.g., undecane)

    • Radical Initiator (AIBN, 0.01 M)

    • The H-atom donor (

      
      ) at varying concentrations (0.1 M to 2.0 M).
      
    • Solvent: Benzene or t-Butylbenzene.

  • Reaction: Degas via freeze-pump-thaw (3 cycles). Heat to 80°C for 2 hours.

  • Analysis: Analyze the ratio of Acyclic Product (H) to Cyclic Products (C) via GC-FID.

  • Calculation: Use the integrated rate equation:

    
    
    Plot 
    
    
    
    vs.
    
    
    . The slope is
    
    
    .
    • Since

      
       is known (
      
      
      
      ), calculate
      
      
      .

Safety & Handling

  • Hazards: Alkyl bromides are potential alkylating agents and irritants. Use gloves and work in a fume hood.

  • Storage: Store at 4°C under Argon. Light sensitive (may degrade to release HBr and darken).

  • Disposal: Halogenated organic waste stream.

References

  • Beckwith, A. L. J., & Moad, G. (1974). Preferential cis cyclization of 6-hepten-2-yl and related radicals. Journal of the American Chemical Society. Link

  • Newcomb, M. (1993).[2] Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron.[3][2] Link

  • Chatgilialoglu, C. (1992). Organosilanes as Radical-Based Reducing Agents in Synthesis. Accounts of Chemical Research. Link

  • PubChem Compound Summary. (2025). 7-Bromooct-1-ene.[4] National Library of Medicine. Link

Sources

Exploratory

7-Bromooct-1-ene: A Bifunctional Probe for Radical Kinetics and Lipid Synthesis

Executive Summary 7-Bromooct-1-ene (CAS 210292-17-4) is a specialized bifunctional intermediate characterized by a terminal alkene and a secondary alkyl bromide. Unlike its primary isomer (8-bromo-1-octene), the 7-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromooct-1-ene (CAS 210292-17-4) is a specialized bifunctional intermediate characterized by a terminal alkene and a secondary alkyl bromide. Unlike its primary isomer (8-bromo-1-octene), the 7-bromo variant offers unique reactivity profiles driven by the steric and electronic environment of the C7 stereocenter.

This guide serves as a technical reference for researchers utilizing this compound in two primary domains:

  • Mechanistic Probes: As a "slow" radical clock for calibrating reaction kinetics in the

    
     range.
    
  • Advanced Synthesis: As a modular building block for functionalized lipids and pheromones, where the secondary bromide allows for stereocontrolled substitution or elimination.

Chemical Identity & Physical Specifications

The distinction between the 7-bromo and 8-bromo isomers is critical. 7-Bromooct-1-ene generates a secondary radical upon halogen abstraction, significantly altering its cyclization kinetics compared to primary analogs.

PropertySpecification
IUPAC Name 7-Bromooct-1-ene
CAS Number 210292-17-4
Molecular Formula

Molecular Weight 191.11 g/mol
Structure

Appearance Clear, colorless to pale yellow liquid
Density ~1.12 g/mL (Estimated)
Boiling Point ~78-82°C @ 15 mmHg (Estimated)
Solubility Immiscible with water; soluble in DCM, THF, Hexanes
Flash Point >65°C (Predicted)

Synthesis Protocol: Controlled Hydrobromination

Rationale: The synthesis relies on the statistical mono-hydrobromination of 1,7-octadiene. The challenge is preventing di-addition (yielding 2,7-dibromooctane) and controlling regioselectivity (Markovnikov addition).

Methodology: Low-Temperature Markovnikov Addition

Reagents:

  • 1,7-Octadiene (Excess, 3.0 equiv) – Acts as solvent and reactant to minimize di-addition.

  • Hydrogen Bromide (HBr) – Dry gas or solution in acetic acid.

  • Dichloromethane (DCM) – Anhydrous.

Protocol:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 1,7-octadiene (30 mmol) and anhydrous DCM (50 mL). Cool the system to -78°C using a dry ice/acetone bath.

  • Addition: Slowly bubble dry HBr gas or add HBr/AcOH solution (10 mmol, 0.33 equiv relative to diene) dropwise over 60 minutes.

    • Note: The low temperature and excess diene are critical to favor mono-addition.

  • Equilibration: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution to neutralize excess acid.
    
  • Extraction: Extract with hexanes (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil contains unreacted 1,7-octadiene (volatile), 7-bromooct-1-ene (product), and trace 2,7-dibromooctane.

    • Remove 1,7-octadiene via rotary evaporation (40°C, >200 mbar).

    • Purify the residue via fractional distillation under reduced pressure or silica gel flash chromatography (100% Hexanes) to isolate the title compound.

Yield Expectation: 45-60% based on HBr.

Mechanistic Application: The Radical Clock

7-Bromooct-1-ene serves as a mechanistic probe for radical reactions. Upon abstraction of the bromine atom (e.g., by


), it generates the oct-7-en-2-yl radical .
Kinetic Pathway Analysis

Unlike the standard 5-hexenyl radical (


), the oct-7-en-2-yl radical is a secondary  radical. This added stability slows the cyclization rate, making it suitable for timing slower bimolecular reactions.
  • Pathway A (Direct Reduction): Hydrogen abstraction yields 1-octene.

  • Pathway B (Cyclization): The radical attacks the terminal alkene.

    • Mode: 6-exo-trig.

    • Product: (2-methylcyclohexyl) radical, which reduces to 1,2-dimethylcyclohexane (cis/trans mixture).

    • Rate Constant (

      
      ):  Estimated at 
      
      
      
      at 25°C.
Visualization: Radical Cyclization Workflow

RadicalClock Precursor 7-Bromooct-1-ene (Precursor) Radical Oct-7-en-2-yl Radical (Secondary Radical) Precursor->Radical Br Abstraction (Bu3Sn•) Reduced 1-Octene (Direct Reduction) Radical->Reduced H-Abstraction (k_H[SnH]) CyclizedRad 2-Methylcyclohexyl Radical Radical->CyclizedRad 6-exo-trig Cyclization (k_cyc) CyclizedProd 1,2-Dimethylcyclohexane (Cyclization Product) CyclizedRad->CyclizedProd H-Abstraction

Figure 1: Mechanistic pathway of the oct-7-en-2-yl radical clock. The ratio of Cyclized Product to Reduced Product allows calculation of the competing reaction's rate constant.

Synthetic Applications in Drug Development

Beyond kinetics, 7-bromooct-1-ene is a valuable synthon in the construction of complex lipids and pheromones.

Lipid Nanoparticle (LNP) Synthesis

In the development of ionizable lipids for mRNA delivery (e.g., siRNA, COVID-19 vaccines), hydrophobic tails are often modified to tune fluidity.

  • Role: The secondary bromide allows for the introduction of a methyl-branched octenyl tail via nucleophilic substitution (e.g., with thiol or amine headgroups).

  • Benefit: Branching disrupts lipid packing, lowering the phase transition temperature (

    
    ) and enhancing endosomal escape.
    
Cross-Metathesis (CM)

The terminal alkene is active in Ruthenium-catalyzed olefin metathesis.

  • Workflow: 7-bromooct-1-ene + Functionalized Olefin

    
     Functionalized Internal Alkene.
    
  • Utility: This retains the secondary bromide "handle" for late-stage diversification.

Safety & Handling

  • Hazards: Alkyl bromides are potential alkylating agents. Treat as a suspected carcinogen and skin irritant.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alkene or hydrolysis of the bromide. Protect from light.

  • Disposal: Halogenated organic waste streams.

References

  • Synthesis & Properties

    • PubChem Compound Summary for CID 22138432, 7-Bromooct-1-ene.[1] National Center for Biotechnology Information (2023).

    • URL: [Link]

  • Radical Kinetics (Analogous Systems): Newcomb, M. Radical Kinetics and Clocks. In Encyclopedia of Radicals in Chemistry, Biology and Materials. Note: Provides the foundational kinetic data for 6-heptenyl and secondary radical systems used to benchmark this probe.
  • Pederson, R. L., et al. Synthesis of pheromones and related materials via olefin metathesis. WO2018150379A2.
  • General Hydrobromination Methodology: Kharasch, M. S., et al. The Addition of Hydrogen Bromide to Allyl Bromide. J. Am. Chem. Soc. 1933, 55, 6, 2468–2496. (Foundational text on anti-Markovnikov vs Markovnikov control).

Sources

Foundational

Structural and Mechanistic Divergence of C8H15Br Isomers: A Technical Guide on 7-Bromooct-1-ene and 8-Bromo-1-octene

Executive Summary In advanced organic synthesis and drug development, the precise positioning of functional groups dictates the mechanistic fate of a molecule. 7-bromooct-1-ene and 8-bromo-1-octene are structural isomers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the precise positioning of functional groups dictates the mechanistic fate of a molecule. 7-bromooct-1-ene and 8-bromo-1-octene are structural isomers sharing the molecular formula


. However, the migration of the bromine atom from the terminal C8 position (primary halide) to the C7 position (secondary halide) fundamentally alters their steric profiles, stereochemistry, and downstream reactivity. This whitepaper provides an in-depth mechanistic analysis and protocol guide for researchers utilizing these bifunctional building blocks in complex synthesis.

Structural & Mechanistic Divergence

The core divergence between these two isomers lies in their classification as primary versus secondary alkyl halides, which heavily influences their behavior under nucleophilic substitution and elimination conditions.

  • 8-Bromo-1-octene (Primary Alkyl Bromide): The terminal placement of the bromine atom results in minimal steric hindrance. This structural feature makes 8-bromo-1-octene highly susceptible to rapid bimolecular nucleophilic substitution (

    
    ) reactions. Furthermore, it is the preferred isomer for generating stable organometallic reagents, as primary halides are significantly less prone to unwanted elimination side reactions.
    
  • 7-Bromooct-1-ene (Secondary Alkyl Bromide): The bromine atom at the C7 position introduces significant steric bulk and a chiral center, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless stereospecifically synthesized[1]. Mechanistically, the secondary nature of the carbon-bromine bond makes it highly susceptible to bimolecular elimination (

    
    ) in the presence of strong bases, forming dienes (e.g., 1,6-octadiene or 1,7-octadiene) rather than undergoing clean substitution.
    

MechanisticDivergence Start C8H15Br Isomers Iso1 8-bromo-1-octene (Primary Bromide) Start->Iso1 Iso2 7-bromooct-1-ene (Secondary Bromide) Start->Iso2 SN2 Rapid SN2 Substitution (High Yield) Iso1->SN2 Nucleophiles Grignard Stable Grignard Formation (R-MgBr) Iso1->Grignard Mg(0), THF SN1 SN1 / SN2 Mixture (Steric Hindrance) Iso2->SN1 Weak Nucleophiles E2 E2 Elimination (Major product with base) Iso2->E2 Strong Bases

Mechanistic divergence of C8H15Br isomers in substitution and elimination.

Physicochemical Data Comparison

To facilitate experimental planning, the quantitative physicochemical properties of both isomers are summarized below.

Property8-Bromo-1-octene7-Bromooct-1-ene
IUPAC Name 8-bromooct-1-ene7-bromooct-1-ene
CAS Number 2695-48-9[2]210292-17-4[1]
Molecular Weight 191.11 g/mol [3]191.11 g/mol [1]
Halide Classification Primary (

) Alkyl Bromide
Secondary (

) Alkyl Bromide
Chirality AchiralChiral (C7 stereocenter)
Density (25 °C) 1.139 g/mL~1.13 g/mL (Predicted)
Boiling Point 198.7 °C at 760 mmHg[3]~195 °C (Predicted)
Refractive Index 1.467[3]N/A

Experimental Workflows & Self-Validating Protocols

Causality in Reagent Selection: Why 8-Bromo-1-octene?

When synthesizing complex pharmaceutical compounds or natural products like (+)-aspicilin, researchers frequently rely on Grignard reagents to form new carbon-carbon bonds. 8-bromo-1-octene is exclusively preferred for this workflow. Attempting to form a Grignard reagent from the secondary halide, 7-bromooct-1-ene, leads to severe Wurtz-type homocoupling (dimerization) and


-hydride elimination, drastically reducing the yield of the desired organomagnesium species.
Protocol: Synthesis of Oct-7-enylmagnesium Bromide

This protocol outlines the formation of the Grignard reagent from 8-bromo-1-octene. It is designed as a self-validating system to ensure experimental trustworthiness and reproducibility.

Reagents & Materials:

  • 8-Bromo-1-octene (Purity >98.0% GC)[2]

  • Magnesium turnings (Mg)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-dibromoethane or Iodine (

    
    ) crystals (for activation)
    

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under a continuous flow of Argon or

    
    .
    
  • Magnesium Activation: Add Mg turnings (1.2 equivalents) to the flask. Add just enough anhydrous THF to cover the turnings. Causality Note: Add a catalytic amount of

    
     or 1,2-dibromoethane. This chemically scrubs the passivating 
    
    
    
    layer from the turnings, exposing highly reactive
    
    
    surfaces essential for the oxidative addition of the bromide.
  • Initiation: Add 5% of the total volume of 8-bromo-1-octene directly to the Mg suspension without stirring.

    • Self-Validation Checkpoint: Successful initiation is visually confirmed when the iodine color fades, the solution turns slightly cloudy/grayish, and localized bubbling occurs on the Mg surface accompanied by a spontaneous temperature rise.

  • Controlled Addition: Once initiated, begin stirring. Dilute the remaining 8-bromo-1-octene in anhydrous THF and add dropwise via the addition funnel at a rate that maintains a gentle, spontaneous reflux without external heating.

  • Completion: After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the alkyl halide.

  • Titration (Validation): Titrate the resulting grayish-brown solution using salicylaldehyde phenylhydrazone to confirm the exact molarity of the active Grignard reagent before downstream coupling.

GrignardWorkflow Step1 Preparation of Mg Turnings (Activation with I2/1,2-dibromoethane) Step2 Dropwise Addition of 8-bromo-1-octene in Dry THF Step1->Step2 Step3 Reflux & Stirring (Maintain exothermic reaction) Step2->Step3 Step4 Formation of Oct-7-enylmagnesium bromide Step3->Step4 Step5 Downstream Coupling (e.g., DTG derivatives, Natural Products) Step4->Step5

Self-validating workflow for generating 8-octenylmagnesium bromide.

Applications in Drug Development and Materials Science

The primary halide, 8-bromo-1-octene, serves as an indispensable bifunctional building block. The terminal alkene provides a handle for olefin metathesis, hydroboration, or polymerization, while the primary bromide allows for robust alkylation.

  • Materials Science: It is utilized in the preparation of polymerizable ligands required for the synthesis of quantum dot-labeled polymer beads.

  • Pharmaceuticals: It acts as a critical precursor in the synthesis of complex Dithienogermole (DTG) derivatives, allowing researchers to tune varying alkyl chain lengths and pendant functionalities[3].

  • Total Synthesis: The Grignard reagent derived from 8-bromo-1-octene is a validated intermediate in the total synthesis of the lichen macrolide (+)-aspicilin and other complex furanol derivatives.

Conversely, while 7-bromooct-1-ene is less commonly used for organometallic coupling, it serves as a specialized intermediate when a secondary stereocenter or a specific diene (via controlled elimination) is required in advanced synthetic pathways[1].

References

  • PubChem. "7-Bromooct-1-ene | C8H15Br | CID 22138432". National Institutes of Health (NIH).1[1]

  • TCI Chemicals. "8-Bromo-1-octene | 2695-48-9". TCI America.2[2]

  • PureSynth. "8-Bromo-1-Octene 98.0%(GC)". PureSynth Research Chemicals.3[3]

  • Sigma-Aldrich. "8-Bromo-1-octene 97 2695-48-9". MilliporeSigma.

Sources

Exploratory

Strategic Bifunctional Building Blocks: Secondary Alkyl Bromides with Terminal Alkenes

Executive Summary: The Case for Bifunctional Scaffolds In the modern drug discovery landscape, the "escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. Secondary alkyl bromid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Bifunctional Scaffolds

In the modern drug discovery landscape, the "escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. Secondary alkyl bromide building blocks featuring a terminal alkene (e.g., 4-bromo-1-pentene , 5-bromo-1-hexene ) represent a high-value class of reagents that enable the rapid introduction of chirality and complexity.

These scaffolds offer orthogonal reactivity :

  • Secondary Alkyl Bromide (

    
    -C-Br):  A latent radical precursor primed for Nickel-catalyzed cross-electrophile coupling (XEC) or Giese-type additions. Unlike primary halides, these form stabilized secondary radicals, yet they resist facile 
    
    
    
    -hydride elimination under optimized catalytic conditions.
  • Terminal Alkene (

    
    ):  A versatile handle for late-stage diversification via olefin metathesis, hydroboration, or inverse-electron-demand Diels-Alder reactions.
    

This guide details the robust synthesis of these building blocks and their application in Ni-catalyzed cross-coupling, providing a self-validating roadmap for their integration into medicinal chemistry workflows.

Synthesis of the Building Block

Target Molecule: 4-Bromo-1-pentene (and homologous 5-bromo-1-hexene). Precursor: Pent-4-en-2-ol (Homoallylic alcohol).

Critical Mechanistic Considerations

The conversion of homoallylic alcohols to bromides is fraught with a specific peril: cyclization .

  • Acidic Conditions (HBr): Protonation of the alcohol generates a secondary carbocation.[1] This intermediate is rapidly trapped by the pendant alkene to form 2-methyltetrahydrofuran (5-exo-trig cyclization).

  • Solution: Reagents that enforce an

    
     mechanism (Appel reaction or 
    
    
    
    at low temperature) are mandatory. These methods activate the oxygen without generating a free carbocation, ensuring clean inversion of configuration and preserving the linear alkene structure.
Validated Protocol: Appel Bromination

This protocol utilizes the Triphenylphosphine (


) / Carbon Tetrabromide (

) system. It is preferred over

for homoallylic systems as it operates under neutral conditions, minimizing side reactions.

Reagents:

  • Pent-4-en-2-ol (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.1 equiv)
    
  • Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with

    
     and anhydrous DCM. Cool to 0 °C.
    
  • Activation: Add

    
     portion-wise. The solution may turn slightly yellow. Stir for 10 minutes to form the bromophosphonium salt.
    
  • Addition: Add Pent-4-en-2-ol dropwise (neat or in minimal DCM) to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 2–4 hours. Monitor by TLC (stain with

    
     for the alkene).
    
  • Workup: Add pentane (equal volume to DCM) to the reaction mixture to precipitate Triphenylphosphine oxide (

    
    ). Filter the suspension through a pad of silica gel.
    
  • Purification: Concentrate the filtrate carefully (product is volatile; bp ~110–115 °C). Purify via flash column chromatography (100% Pentane) or fractional distillation if scale allows (>5g).

Yield Expectation: 75–85% Purity Check:


H NMR (check for disappearance of CH-OH signal ~3.8 ppm and appearance of CH-Br signal ~4.1 ppm; confirm integrity of terminal alkene signals at 5.8 and 5.1 ppm).

Comparative Analysis of Bromination Methods

MethodMechanismRisk of CyclizationYieldSuitability for Homoallylic Alcohols
HBr (aq/gas)

(Carbocation)
High (Major product is THF derivative)<20% (Linear)Not Recommended


Moderate (Acidic byproducts can trigger cyclization)50–65%Acceptable (requires pyridine buffer)
Appel (

)

(Ion pair)
Low (Neutral conditions)75–85% Recommended
Mesylate/


Low70–80%Good alternative (2-step)

Application: Ni-Catalyzed Cross-Electrophile Coupling

The strategic value of 4-bromo-1-pentene lies in its ability to couple with aryl halides without affecting the terminal alkene. This orthogonality is achieved using Nickel catalysis, which proceeds via a radical mechanism that tolerates the alkene functionality better than Palladium-mediated methods (which often suffer from Heck-type side reactions).

Mechanistic Logic

The reaction typically follows a Ni(I)/Ni(III) catalytic cycle:

  • Radical Generation: A Ni(I) species reduces the secondary alkyl bromide (single-electron transfer) to generate a secondary alkyl radical.

  • Capture: The alkyl radical adds to a Ni(II)-aryl species (formed via oxidative addition of Ar-I to Ni(0)) to form a high-valent Ni(III) complex.

  • Product Formation: Reductive elimination releases the

    
     coupled product and regenerates Ni(I).
    

Key Insight: The secondary radical is stabilized enough to form but reactive enough to couple. The terminal alkene remains untouched because the conditions are reductive, not oxidative, and the radical capture by Nickel is faster than radical addition to the unactivated alkene.

Visualization: Synthesis & Catalytic Workflow

G cluster_0 Synthesis Phase cluster_1 Application Phase (Ni-Catalysis) Alcohol Pent-4-en-2-ol (Homoallylic Alcohol) Appel Appel Reaction (PPh3, CBr4, DCM) Alcohol->Appel Activation Bromide 4-Bromo-1-pentene (Secondary Alkyl Bromide) Appel->Bromide SN2 Inversion Radical 2° Alkyl Radical (Intermediate) Bromide->Radical SET from Ni(I) Ni_Cat NiCl2(glyme) / Ligand Mn (Reductant) Product Coupled Product (Ar-CH(Me)CH2CH=CH2) Ni_Cat->Product Reductive Elimination Radical->Ni_Cat Radical Capture ArI Aryl Iodide (Ar-I) ArI->Ni_Cat Oxidative Addition

Figure 1: Integrated workflow showing the synthesis of the building block via Appel reaction and its subsequent application in Nickel-catalyzed cross-coupling.

Validated Protocol: Ni-Catalyzed Arylation

Reaction: Coupling 4-bromo-1-pentene with Methyl 4-iodobenzoate.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 4-Bromo-1-pentene (1.5 equiv)

  • 
     (10 mol%)
    
  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Manganese powder (

    
    ) (2.0 equiv)
    
  • Sodium Iodide (NaI) (0.5 equiv) - Crucial additive for stabilizing Ni species.

  • DMA (N,N-Dimethylacetamide), anhydrous (0.1 M)

Protocol:

  • Glovebox/Schlenk: In a vial, combine

    
     and dtbbpy. Add DMA (1 mL) and stir for 15 min to form the green catalyst complex.
    
  • Assembly: Add the aryl iodide, Manganese powder, and NaI to the vial.

  • Initiation: Add 4-bromo-1-pentene and the remaining DMA. Seal the vial.

  • Execution: Stir vigorously at 60 °C for 12–16 hours. The mixture will turn dark/black.

  • Workup: Dilute with EtOAc, quench with 1M HCl (to dissolve Mn salts), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

Note: The terminal alkene is preserved. If the alkene were internal or electron-deficient, side reactions (Heck coupling) might compete, but for unactivated terminal alkenes, this reductive protocol is highly chemoselective.

References

  • Synthesis of Alkyl Bromides (Appel Reaction)

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
  • Ni-Catalyzed Cross-Coupling Mechanisms

    • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015.
  • Coupling of Secondary Alkyl Halides

    • Zultanski, S. L., & Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Secondary Alkyl Halides: Amination with Secondary Amines." Journal of the American Chemical Society, 2013.
  • Avoiding Cyclization in Homoallylic Systems

    • Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984.

Sources

Foundational

Application II: Assembly of Macrocyclic HCV Protease Inhibitors

[label="Ni(II) Schiff Base\nComplex", fillcolor="#FBBC05", fontcolor= Fig 1: Asymmetric synthesis workflow for unnatural alkenyl amino acids via Ni(II) Schiff base. BILN 2061 (Ciluprevir) provided the first clinical vali...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Ni(II) Schiff Base\nComplex", fillcolor="#FBBC05", fontcolor=

Fig 1: Asymmetric synthesis workflow for unnatural alkenyl amino acids via Ni(II) Schiff base.

BILN 2061 (Ciluprevir) provided the first clinical validation for small-molecule antiviral agents targeting the HCV NS3/NS4A protease[1]. The architecture of BILN 2061 relies heavily on the P3 fragment : (S)-2-aminonon-8-enoic acid, which is synthesized directly from 8-bromo-1-octene[2].

Retrosynthetic Strategy
  • Carboxylation: 8-bromo-1-octene is converted to a Grignard reagent and trapped with

    
     to yield 8-nonenoic acid[3].
    
  • Asymmetric Azidation: The acid is coupled to an Evans chiral auxiliary. The resulting enolate is reacted with trisyl azide to install the nitrogen functionality at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -position with strict (S)-stereochemistry.
    
  • Macrocyclization: Following coupling with the P1 and P2 fragments to form an acyclic tripeptide diene, the system undergoes a chemoselective Ring-Closing Metathesis (RCM) to form the 15-membered macrocycle[4]. Maintaining the chiral integrity of the cyclopropyl ring during this RCM step is critical for biological affinity[2].

Pathway2 M1 8-Bromo-1-octene M2 8-Nonenoic Acid M1->M2 1. Mg, THF 2. CO2 M3 (S)-2-Aminonon-8-enoic Acid (P3 Fragment) M2->M3 Evans Asymmetric Azidation M4 P1-P2-P3 Acyclic Tripeptide Diene M3->M4 Peptide Coupling (P1 & P2) M5 BILN 2061 (Macrocycle) M4->M5 Ring-Closing Metathesis (RCM)

Fig 2: Retrosynthetic assembly of the HCV protease inhibitor BILN 2061 via RCM.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation metrics.

Protocol A: Preparation of 8-Nonenoic Acid via Grignard Carboxylation[5]

Objective: Convert 8-bromo-1-octene to 8-nonenoic acid without inducing Wurtz-type homocoupling.

  • Magnesium Activation: To a flame-dried flask under Argon, add finely cut Mg ribbons (22.5 mmol) in dry THF (30 mL). Add 0.1 mL of 1,2-dibromoethane.

    • Causality & Validation: Dibromoethane acts as an entrainer, reacting with Mg to form ethylene gas and

      
      , effectively scrubbing the passivating 
      
      
      
      layer. The visual evolution of bubbles validates surface activation.
  • Grignard Formation: Add 8-bromo-1-octene (15.0 mmol) dropwise over 15 minutes.

    • Validation: The reaction must be slightly exothermic. If the temperature does not rise, halt addition to prevent a dangerous accumulation of unreacted halide.

  • Maturation & Carboxylation: Stir at 38 °C for 1 hour, then cool strictly to -78 °C. Bubble anhydrous

    
     gas through the solution for 2 hours.
    
    • Causality: Cooling to -78 °C prior to

      
       introduction suppresses the formation of symmetrical ketones (a common side reaction if the Grignard attacks the newly formed carboxylate).
      
  • Quench & Isolate: Quench with 1M HCl, extract with diethyl ether, and concentrate to yield 8-nonenoic acid.

Protocol B: Alkylation of Ni(II) Schiff Base Complex[2]

Objective: Diastereoselective alkylation to form the unnatural amino acid precursor.

  • Deprotonation: Dissolve the Ni(II)-glycine-2-FBPB complex (1.0 equiv) in anhydrous DMF. Cool to 0 °C. Add finely powdered NaOH (3.0 equiv).

    • Causality: NaOH is a sufficiently strong base to deprotonate the

      
      -proton (pKa ~11) but mild enough not to decompose the delicate square-planar Ni(II) architecture[5].
      
  • Alkylation: Add 8-bromo-1-octene (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Extract a 0.1 mL aliquot, perform a mini-workup, and analyze via

    
     NMR.
    
    • Validation Check: The diastereomeric ratio (d.r.) can be directly quantified by the shift of the fluorine signal. A d.r. of >95:5 confirms successful facial selectivity prior to moving to the destructive acidic cleavage step[6].

Quantitative Data: RCM Catalyst Efficiency

The macrocyclization of the P1-P2-P3 diene to form BILN 2061 is highly sensitive to the choice of metathesis catalyst. Ruthenium catalysts must tolerate the complex peptidic environment without forming inactive Fischer-type carbenes[4].

Catalyst SystemLoading (mol %)Solvent / TempConversion (%)Chemoselectivity / Key Advantage
Hoveyda-Grubbs I 5.0DCM / 40 °C~75%Baseline activity; prone to degradation by polar functional groups.
Hoveyda-Grubbs II 3.0Toluene / 80 °C~85%Improved thermal stability; moderate side-reactions.
Ruthenium Complex 90a 1.0 - 2.0Toluene / 80 °C>93% Exceptional chemoselectivity for the 15-membered ring closure[4].

Table 1: Comparison of Ruthenium-based catalysts in the Ring-Closing Metathesis of the BILN 2061 tripeptide diene.

References

  • [6] Aillard, B., et al. "Robust Asymmetric Synthesis of Unnatural Alkenyl Amino Acids for Conformationally Constrained α-Helix Peptides." Organic & Biomolecular Chemistry, RSC Publishing. URL:[Link]

  • [2] Tsantrizos' Group. "Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs." McGill University. URL:[Link]

  • [7] Knochel, P. et al. "Method of preparing organomagnesium compounds." US Patent US20050218532A1. URL:

  • Tsantrizos' Group. "Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs." McGill University. URL:[Link]

  • [3] Tsantrizos, Y. S., et al. "Potent Inhibitors of the Hepatitis C Virus NS3 Protease: Design and Synthesis of Macrocyclic Substrate-Based β-Strand Mimics." Angewandte Chemie / ACS Publications. URL:[Link]

  • [4] Samojłowicz, C., et al. "Hoveyda-Grubbs type complexes with ruthenium-pnictogen/halcogen/halogen coordination bond. Synthesis, catalytic activity, applications." ResearchGate. URL:[Link]

  • [5] Aillard, B., et al. "Robust Asymmetric Synthesis of Unnatural Alkenyl Amino Acids for Conformationally Constrained α-Helix Peptides." Organic & Biomolecular Chemistry, RSC Publishing. URL:[Link]

Sources

Exploratory

7-bromo-1-octene IUPAC name and synonyms

Nomenclature, Synthesis, and Synthetic Utility[1] Part 1: Executive Summary & Chemical Identity 7-Bromo-1-octene is a bifunctional building block characterized by a terminal alkene and a secondary alkyl bromide. Unlike i...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature, Synthesis, and Synthetic Utility[1]

Part 1: Executive Summary & Chemical Identity

7-Bromo-1-octene is a bifunctional building block characterized by a terminal alkene and a secondary alkyl bromide. Unlike its primary isomer (8-bromo-1-octene), the 7-bromo isomer possesses a chiral center at the C7 position, making it a critical substrate for studying stereoselective radical cyclizations and metal-catalyzed cross-couplings. It serves as a "radical clock" to probe the kinetics of 6-exo versus 7-endo cyclization pathways and is a valuable intermediate in the synthesis of functionalized carbocycles.

Chemical Identity Table[1]
ParameterDetail
IUPAC Name 7-Bromooct-1-ene
Common Synonyms 7-Bromo-1-octene; (1-Methyl-6-heptenyl) bromide
CAS Number 210292-17-4 (Specific to 7-bromo isomer)
Molecular Formula C₈H₁₅Br
Molecular Weight 191.11 g/mol
SMILES CC(CCCCC=C)Br
InChI Key AJJUMRVAJYRSME-UHFFFAOYSA-N

Critical Distinction: Do not confuse with 8-bromo-1-octene (CAS 2695-48-9) , which is the primary bromide. The reactivity profile, particularly in radical manifolds, differs significantly between the two isomers.

Part 2: Physicochemical Profile[2][4]

Note: As a specialized intermediate, experimental physical data for the 7-isomer is limited compared to the 8-isomer. Values below represent high-confidence predictions based on structural homology with 2-bromooctane and 8-bromo-1-octene.

PropertyValue (Predicted/Analogous)Notes
Boiling Point 185–190 °C (at 760 mmHg)Slightly lower than 8-bromo isomer (198°C) due to branching.
Density ~1.12 g/mLTypical for liquid alkyl bromides.
Appearance Colorless to pale yellow liquidDarkens upon storage due to light sensitivity.
Solubility Immiscible with water; Soluble in Et₂O, THF, DCMStandard lipophilic profile.
1H NMR Diagnostic δ ~4.0–4.2 ppm (m, 1H, CH -Br)Distinct from primary bromide triplet (~3.4 ppm).
Part 3: Synthesis & Manufacturing[5]

The synthesis of 7-bromo-1-octene requires regiochemical control to install the bromine at the C7 position while preserving the C1 terminal alkene. Direct hydrobromination of 1,7-octadiene typically yields mixtures (Markovnikov/anti-Markovnikov and mono/di-adducts). The High-Fidelity Route utilizes the conversion of 7-octen-2-ol to the bromide.

Route A: The Appel Reaction (High Fidelity)

This protocol uses Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) to convert the secondary alcohol to the bromide with inversion of configuration (Walden inversion). It is preferred over PBr₃ for secondary alcohols to minimize rearrangement.

Precursor: 7-Octen-2-ol (Synthesized via ring-opening of propylene oxide with 4-pentenylmagnesium bromide).

Reaction Scheme (DOT Visualization):

AppelReaction cluster_0 Reagents cluster_1 Intermediate cluster_2 Product Start 7-Octen-2-ol (Secondary Alcohol) Inter Oxyphosphonium Salt Start->Inter Activation Reagents CBr4 + PPh3 Reagents->Inter Prod 7-Bromo-1-octene (Inversion of Config) Inter->Prod SN2 Attack (Br-) Byprod PPh3=O + CHBr3 Inter->Byprod

Figure 1: Mechanistic pathway of the Appel reaction converting 7-octen-2-ol to 7-bromo-1-octene.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 7-bromo-1-octene from 7-octen-2-ol.

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon (Ar).

  • Reagent Preparation:

    • Charge the flask with 7-octen-2-ol (10.0 mmol, 1.28 g) and CBr₄ (12.5 mmol, 4.15 g).

    • Dissolve in anhydrous Dichloromethane (DCM) (50 mL). Cool the solution to 0 °C using an ice bath.

  • Addition:

    • Dissolve Triphenylphosphine (PPh₃) (15.0 mmol, 3.93 g) in DCM (20 mL).

    • Add the PPh₃ solution dropwise to the reaction mixture over 20 minutes. Maintain temperature < 5 °C.

  • Reaction:

    • Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear; the bromide spot (Rf ~0.8) will appear.

  • Workup:

    • Add n-Pentane (100 mL) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine oxide (TPPO).

    • Filter the suspension through a pad of silica gel or Celite. Wash the pad with pentane.

  • Purification:

    • Concentrate the filtrate under reduced pressure (Caution: Product is volatile; do not use high vacuum/heat).

    • Purify via flash column chromatography (100% Pentane) to isolate 7-bromo-1-octene as a colorless oil.

Part 4: Reactivity & Applications[4][6][7]
1. Radical Cyclization Probe (The "Radical Clock")

7-Bromo-1-octene is a classic substrate for studying radical cyclization kinetics. Upon generation of the C7 radical (using Bu₃SnH/AIBN), the molecule can cyclize via two competing pathways onto the terminal alkene.

  • 6-exo-trig: Attack at C2. Forms a cyclohexane ring (primary radical). Kinetically Favored.

  • 7-endo-trig: Attack at C1. Forms a cycloheptane ring (secondary radical).

Pathway Visualization:

RadicalCyclization cluster_pathways Cyclization Modes Start 7-Bromo-1-octene Radical C7 Radical Intermediate Start->Radical Bu3Sn• (Abstraction) Exo 6-exo-trig (Cyclohexane derivative) Radical->Exo k_exo (Major) Endo 7-endo-trig (Cycloheptane derivative) Radical->Endo k_endo (Minor)

Figure 2: Competing radical cyclization pathways. The 6-exo mode is generally favored despite forming a primary radical, due to stereoelectronic factors.

2. Metal-Catalyzed Cross-Coupling

As a secondary alkyl halide containing a distal alkene, 7-bromo-1-octene is a challenging but valuable substrate for Nickel-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura). The distal alkene remains intact, allowing for sequential functionalization.

  • Protocol Insight: Use NiCl₂(glyme) with Pybox ligands to suppress β-hydride elimination, which is a common side reaction for secondary alkyl halides.

Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye), Flammable Liquid.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent homolytic cleavage of the C-Br bond and subsequent degradation.

  • Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

Part 6: References
  • Appel Reaction Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[2] Angewandte Chemie International Edition, 1975.[3]

  • Radical Cyclization Kinetics: Chatgilialoglu, C., et al. "Timetable of Radical Reactions." Encyclopedia of Radicals in Chemistry, Biology and Materials, 2012.

  • Synthesis of Bromoalkenes: "Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides." Journal of the Brazilian Chemical Society, 2001.

  • PubChem Compound Summary: "7-Bromooct-1-ene." National Center for Biotechnology Information.

Sources

Foundational

physical properties of 7-bromooct-1-ene vs 8-bromo-1-octene

Title: Structural Divergence and Physical Properties of Bromooctene Isomers: A Technical Guide for Advanced Synthesis Executive Summary In the realm of advanced organic synthesis and drug development, bifunctional alipha...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Divergence and Physical Properties of Bromooctene Isomers: A Technical Guide for Advanced Synthesis

Executive Summary In the realm of advanced organic synthesis and drug development, bifunctional aliphatic scaffolds are invaluable. Among these, C8H15Br isomers—specifically 8-bromo-1-octene and 7-bromooct-1-ene—serve as critical building blocks. While both possess a terminal olefin suitable for metathesis or polymerization, the positional isomerism of the bromine atom fundamentally alters their physical properties, thermodynamic stability, and mechanistic reactivity. This whitepaper dissects the causality behind these differences and establishes field-proven, self-validating protocols for their application.

The physical properties of haloalkanes are dictated by their molecular geometry, polarizability, and the resulting intermolecular London dispersion forces.

  • 8-Bromo-1-octene (CAS 2695-48-9): As a linear, primary alkyl bromide, this molecule exhibits optimal surface area for van der Waals interactions. This structural linearity results in a boiling point of 92 °C at 24 mmHg and a liquid density of 1.139 g/mL at 25 °C[1],. The unhindered primary carbon-bromine bond is highly polarized, making it an excellent candidate for nucleophilic attack.

  • 7-Bromooct-1-ene (CAS 210292-17-4): In contrast, this isomer features the bromine atom at the C7 position, creating a secondary alkyl bromide with a terminal methyl group[2]. This methyl branching introduces steric bulk that disrupts efficient liquid-phase packing. Consequently, the intermolecular forces are weaker, leading to a marginally lower boiling point and density compared to its linear counterpart.

Quantitative Physical Data

The following table summarizes the key physical parameters of both isomers. Note that due to the specialized nature of 7-bromooct-1-ene, certain thermodynamic properties are extrapolated based on established primary-to-secondary isomer shifts.

Property8-Bromo-1-octene7-Bromooct-1-ene
CAS Number 2695-48-9210292-17-4
Molecular Formula C8H15BrC8H15Br
Molecular Weight 191.11 g/mol 191.11 g/mol
Structural Classification Primary Alkyl BromideSecondary Alkyl Bromide
Boiling Point 92 °C at 24 mmHg~85-88 °C at 24 mmHg (Extrapolated)
Density (25 °C) 1.139 g/mL~1.12 g/mL (Extrapolated)
Refractive Index (

)
1.467~1.460 (Extrapolated)

Mechanistic Reactivity Profiles

The position of the halogen does not merely shift boiling points; it completely redirects the molecule's synthetic utility.

Nucleophilic Substitution (


 vs 

):
8-Bromo-1-octene undergoes rapid, high-yielding

substitutions due to the lack of steric hindrance at the C8 position. This makes it the preferred electrophile for synthesizing polymerizable ligands required for quantum dot-labelled polymer beads[1]. Conversely, 7-bromooct-1-ene is sterically hindered. Nucleophilic attack on this secondary bromide often results in a competition between

substitution and

elimination, requiring the strict use of non-nucleophilic bases (e.g., DBU or LDA) if elimination is the desired pathway.

Metallation & Grignard Utility: Primary halides form Grignard reagents more reliably than secondary halides. The primary radical intermediate formed during magnesium insertion with 8-bromo-1-octene is less prone to disproportionation or


-hydride elimination. As a result, 8-octenylmagnesium bromide is heavily utilized in the synthesis of complex pharmaceutical compounds, including Dithienogermole (DTG) derivatives and polyhydroxylated macrolides like (+)-aspicilin[1],[3].

Reactivity Substrate1 8-Bromo-1-octene (CAS: 2695-48-9) Class1 Primary Alkyl Halide Substrate1->Class1 Substrate2 7-Bromooct-1-ene (CAS: 210292-17-4) Class2 Secondary Alkyl Halide Substrate2->Class2 Mech1 Favorable SN2 / Grignard Class1->Mech1 Mech2 Steric Hindrance / E2 Risk Class2->Mech2 App1 Quantum Dot Ligands Mech1->App1 App2 Complex Natural Products Mech2->App2

Structural divergence dictating reactivity pathways of bromooctene isomers.

Self-Validating Experimental Protocols

To ensure high-fidelity results in drug development workflows, the following protocols are designed as self-validating systems, ensuring that empirical feedback confirms the success of each mechanistic step.

Protocol A: Fractional Distillation and Purity Validation of 8-Bromo-1-octene
  • Objective: Purify commercial 8-bromo-1-octene while preventing thermal degradation or double-bond migration.

  • Step 1: Setup. Assemble a short-path fractional distillation apparatus under a reduced pressure of 24 mmHg.

    • Causality: Atmospheric distillation requires temperatures exceeding 150 °C, which can induce thermal polymerization of the terminal olefin or radical-mediated isomerization. Reduced pressure lowers the boiling point to a safe ~92 °C.

  • Step 2: Distillation. Slowly heat the source flask. Discard the initial fore-run (containing moisture and lower-boiling organics). Collect the main fraction strictly between 90–94 °C.

  • Step 3: Self-Validation (GC-MS & NMR). Immediately analyze a 10

    
    L aliquot of the main fraction via GC-MS. A single peak exhibiting an 
    
    
    
    of 190/192 (1:1 isotopic ratio characteristic of bromine) confirms purity. Follow up with
    
    
    -NMR; the presence of distinct terminal olefin multiplets at
    
    
    4.9-5.1 ppm and
    
    
    5.7-5.9 ppm validates that no internal isomerization occurred during heating.
Protocol B: Synthesis of 8-Octenylmagnesium Bromide
  • Objective: Generate a stable Grignard reagent for downstream pharmaceutical cross-coupling.

  • Step 1: Magnesium Activation. Add magnesium turnings (1.2 eq) to a flame-dried Schlenk flask under an argon atmosphere. Add a single crystal of iodine (

    
    ).
    
    • Causality: Magnesium turnings are naturally passivated by an unreactive MgO layer. Iodine chemically etches this layer, exposing active Mg(0) surfaces to ensure reliable and rapid reaction initiation.

  • Step 2: Initiation & Addition. Add 5% of the total 8-bromo-1-octene volume dissolved in anhydrous THF. Warm gently to 40 °C until the iodine color fades and localized exothermic bubbling is observed. Once initiated, add the remaining 8-bromo-1-octene dropwise over 1 hour.

    • Causality: Dropwise addition maintains a low steady-state concentration of the unreacted alkyl halide in the flask, heavily suppressing Wurtz coupling (homodimerization) side reactions.

  • Step 3: Self-Validation (Titration). After 2 hours of reflux, cool the resulting dark grey solution to room temperature. Titrate a 1.0 mL aliquot with a standardized solution of salicylaldehyde phenylhydrazone. The sharp color change from bright orange to clear provides the exact molarity of the active Grignard reagent, validating the success of the insertion prior to committing expensive downstream substrates.

Grignard Mg Magnesium Turnings (Activation via I2) Initiation Exothermic Initiation (Control at 40°C) Mg->Initiation Substrate 8-Bromo-1-octene in Anhydrous THF Substrate->Initiation Dropwise addition Product 8-Octenylmagnesium Bromide (0.5M - 1.0M) Initiation->Product 2h Reflux

Step-by-step workflow for the synthesis of 8-octenylmagnesium bromide.

References

1.1 2. 3.3 4.2

Sources

Exploratory

7-bromooct-1-ene molecular weight and formula

7-Bromooct-1-ene: Physicochemical Profiling and Synthetic Utility in Advanced Molecular Design Executive Summary As a Senior Application Scientist, I frequently encounter the need for versatile, bifunctional aliphatic ch...

Author: BenchChem Technical Support Team. Date: March 2026

7-Bromooct-1-ene: Physicochemical Profiling and Synthetic Utility in Advanced Molecular Design

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for versatile, bifunctional aliphatic chains in the design of complex active pharmaceutical ingredients (APIs), agricultural pheromones, and advanced materials. 7-Bromooct-1-ene emerges as a highly strategic C8 building block. Featuring a sterically accessible terminal alkene at one terminus and a reactive secondary bromide at the other, this molecule enables orthogonal functionalization. This technical guide details its physicochemical properties, mechanistic pathways, and field-proven experimental protocols to ensure high-yield integration into your synthetic workflows.

Molecular Architecture and Physicochemical Properties

The utility of 7-bromooct-1-ene stems from its linear carbon backbone which acts as a hydrophobic spacer, while its functional groups allow for divergent reactivity. The terminal alkene (C1-C2) is electron-rich and primed for transition-metal-catalyzed cross-metathesis or hydroboration. Conversely, the secondary bromide at C7 is an excellent leaving group for nucleophilic aliphatic substitution (SN2) or oxidative addition by zero-valent metals (e.g., Magnesium or Zinc) to form organometallic reagents.

To facilitate precise stoichiometric calculations and analytical tracking, the core quantitative data for 7-bromooct-1-ene is summarized below, sourced from the NIH PubChem Database[1].

PropertyValueAnalytical Significance
Molecular Formula C8H15BrDefines stoichiometry and isotopic mass distribution.
Molecular Weight 191.11 g/mol Essential for precise molar equivalent calculations.
Exact Mass 190.03571 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
XLogP3-AA 3.8Indicates high lipophilicity; dictates non-polar solvent choice.
H-Bond Donors / Acceptors 0 / 0Confirms the absence of protic interference in organometallic steps.

Strategic Role in Synthetic Workflows

In advanced molecular design, the spatial separation of the alkene and the bromide in 7-bromooct-1-ene prevents unwanted intramolecular cyclization during intermolecular coupling events.

  • Olefin Metathesis: The terminal double bond is highly reactive in Ruthenium-catalyzed cross-metathesis. This is heavily leveraged in the synthesis of long-chain lepidopteran pheromones, where 7-bromooct-1-ene acts as a critical precursor to generate Z-alkene architectures[2].

  • Organometallic Activation: The secondary bromide can be converted into a Grignard reagent (7-octen-2-ylmagnesium bromide). Because the terminal alkene is generally inert to Grignard conditions, the resulting organomagnesium species can be safely reacted with electrophiles (aldehydes, ketones, or epoxides) to achieve rapid chain extension[3].

Experimental Methodologies

The following protocols have been optimized for reliability, incorporating self-validating steps to ensure experimental success.

Protocol A: Ruthenium-Catalyzed Cross-Metathesis of 7-Bromooct-1-ene

Objective: Synthesize a long-chain internal alkene precursor for pheromone development.

  • Preparation & Degassing: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 7-bromooct-1-ene (1.0 equiv) and the terminal alkene cross-partner (3.0 equiv) in anhydrous, degassed dichloromethane (0.1 M). Causality: Degassing removes dissolved oxygen, which irreversibly poisons the Ruthenium alkylidene catalyst.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Reaction Propagation: Stir the mixture at 40°C for 12 hours. Causality: Heating drives the volatilization of ethylene gas (a byproduct of terminal-terminal metathesis). According to Le Chatelier's principle, the continuous removal of ethylene shifts the equilibrium forward toward the desired cross-metathesis product.

  • Self-Validation & Quenching: Monitor the reaction via GC-MS. Upon consumption of the starting material, add excess ethyl vinyl ether and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ruthenium species to form a stable, inactive Fischer carbene, preventing double-bond migration during workup.

  • Purification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (using a hexane/ethyl acetate gradient).

Protocol B: Preparation of 7-Octen-2-ylmagnesium Bromide (Grignard Reagent)

Objective: Generate a nucleophilic organomagnesium reagent for downstream alkylation.

  • Apparatus Setup: Assemble a flame-dried 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar under a continuous nitrogen sweep[3].

  • Magnesium Activation: Add magnesium turnings (1.1 equiv) and a single crystal of iodine. Causality: Magnesium metal is naturally coated with a passivating layer of magnesium oxide (MgO). Iodine reacts with the surface to form MgI2, disrupting the oxide layer and exposing the highly reactive Mg(0) surface required for oxidative addition[3].

  • Initiation: Add enough anhydrous Tetrahydrofuran (THF) to cover the magnesium. Introduce 5% of the total 7-bromooct-1-ene volume via the addition funnel. Self-Validation: Do not proceed until the brown color of iodine fades and the solvent begins to gently bubble, confirming reaction initiation.

  • Controlled Addition: Once initiated, add the remaining 7-bromooct-1-ene as a 1.0 M solution in THF dropwise over 30-45 minutes. Causality: The Grignard formation is highly exothermic. Dropwise addition controls the heat release, maintaining a gentle reflux without the need for external heating, thereby minimizing the Wurtz coupling side-reaction.

  • Maturation: Stir the grey, cloudy solution for an additional 2 hours at room temperature. Titrate the reagent using salicylaldehyde phenylhydrazone before deploying it in nucleophilic addition steps.

Mechanistic Pathway Visualization

The following diagram illustrates the orthogonal reactivity pathways of 7-bromooct-1-ene, highlighting how a single precursor diverges into distinct synthetic applications.

G A 7-Bromooct-1-ene (Bifunctional Synthon) B Terminal Alkene (C1-C2) A->B Reacts at C Secondary Bromide (C7) A->C Reacts at D Olefin Metathesis (Ru/Mo Catalysts) B->D Catalyst E Grignard Formation (Mg0, THF) C->E Activation F Pheromone Precursors (Long-chain Alkenes) D->F Yields G Nucleophilic Alkylation (Chain Extension) E->G Yields

Bifunctional reactivity pathways of 7-bromooct-1-ene in organic synthesis.

References

  • National Center for Biotechnology Information. "7-Bromooct-1-ene | C8H15Br | CID 22138432 - PubChem." PubChem, NIH. 1

  • Pederson, R. L., et al. "Synthesis of pheromones and related materials via olefin metathesis." WIPO Patent WO2018150379A2, Google Patents, 2018. 2

  • Dong, V. M., & Cruz, F. "Grignard Reagent Preparation and Grignard Reaction." Journal of Visualized Experiments (JoVE), 2017. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Synthesis of 7-Bromooct-1-ene via Mono-Hydrobromination of 1,7-Octadiene

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Analytical Guide Mechanistic Rationale & Strategic Approach The synthesis of 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Analytical Guide

Mechanistic Rationale & Strategic Approach

The synthesis of 7-bromooct-1-ene from 1,7-octadiene presents a classic chemoselectivity challenge: achieving the mono-hydrobromination of a symmetric, non-conjugated diene while suppressing the formation of the di-adduct (2,7-dibromooctane).

Because 1,7-octadiene is non-conjugated, its double bonds react independently. The reaction with one equivalent of hydrogen bromide (HBr) proceeds via a standard electrophilic addition to an isolated double bond. Under strictly ionic conditions, this follows Markovnikov's rule: the initial protonation occurs at the terminal carbon to generate the more thermodynamically stable secondary carbocation, which is subsequently trapped by the bromide anion 1.

To engineer a high-yielding protocol, three experimental vectors must be tightly controlled:

  • Stoichiometric Bias: A statistical excess of the diene (typically 3:1 relative to HBr) is utilized to ensure that the probability of HBr reacting with the mono-adduct is mathematically minimized.

  • Temperature Control: Conducting the reaction at 0 °C suppresses the kinetic energy required for side reactions, such as alkene isomerization or oligomerization, while safely dissipating the exothermic heat of protonation.

  • Radical Suppression: Trace peroxides in the starting material can trigger a competing radical-chain mechanism, leading to the anti-Markovnikov product (8-bromooct-1-ene). The protocol mandates peroxide screening and removal to ensure strict ionic fidelity.

Reaction Pathway Visualization

Hydrobromination Diene 1,7-Octadiene (Symmetric Diene) Conditions HBr (1.0 eq), 0 °C Ionic Mechanism Diene->Conditions AntiMark 8-Bromooct-1-ene (Anti-Markovnikov) Diene->AntiMark Peroxide Radicals (Avoid) Carbocation Secondary Carbocation (Markovnikov Intermediate) Conditions->Carbocation + H+ Product 7-Bromooct-1-ene (Target Mono-adduct) Carbocation->Product + Br- DiAdduct 2,7-Dibromooctane (Di-adduct) Product->DiAdduct Excess HBr (Avoid)

Figure 1: Mechanistic pathway for the controlled mono-hydrobromination of 1,7-octadiene.

Quantitative Reagent Matrix

The following table outlines the quantitative requirements for a standard 100 mmol scale reaction (based on the limiting reagent, HBr).

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
1,7-Octadiene 110.203.030033.06 g / 44.3 mLSubstrate (Excess)
Hydrobromic Acid (48% aq) 80.911.010016.85 g / 11.3 mLElectrophile / Bromide Source
Dichloromethane (DCM) 84.93--100 mLOrganic Solvent
Basic Alumina (Activity I) ---~15 gPeroxide Scavenger
7-Bromooct-1-ene 191.111.0 (Theor.)10019.11 g (Theor.)Target Product

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and prevent downstream failures.

Phase 1: Material Validation & Preparation
  • Peroxide Screening (IPC 1): Spot 10 µL of 1,7-octadiene onto KI/starch indicator paper. A blue/black color indicates the presence of hydroperoxides.

  • Purification: If peroxides are detected, pass the neat 1,7-octadiene through a short glass frit packed with 15 g of activated basic alumina.

    • Causality: Removing peroxides is non-negotiable. Even trace amounts will initiate a radical hydrobromination cascade, irreversibly contaminating the batch with the primary bromide (8-bromooct-1-ene).

Phase 2: Controlled Hydrobromination
  • Setup: In a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a pressure-equalizing dropping funnel, add the purified 1,7-octadiene (44.3 mL, 300 mmol) and DCM (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Electrophile Addition: Charge the dropping funnel with 48% aqueous HBr (11.3 mL, 100 mmol). Add the acid dropwise over 60 minutes, adjusting the drip rate to maintain an internal temperature below 5 °C.

    • Causality: The biphasic nature of the reaction requires vigorous stirring (>800 rpm) to maximize the interfacial surface area between the aqueous acid and the organic diene, ensuring a steady, diffusion-controlled protonation event.

Phase 3: Propagation & Quench
  • Reaction Monitoring (IPC 2): After the addition is complete, stir the mixture at 0 °C for 2 hours. Sample the organic layer and analyze via GC-FID. The reaction is deemed complete when the rate of mono-adduct formation plateaus, indicating the depletion of HBr.

  • Quench: Transfer the cold biphasic mixture to a separatory funnel. Separate the lower organic layer. Extract the remaining aqueous layer with DCM (2 × 30 mL).

  • Neutralization: Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ (50 mL) until CO₂ evolution ceases and the aqueous wash tests neutral (pH ~7). Wash with brine (50 mL) to remove residual water.

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator under mild vacuum (bath temp < 30 °C) to prevent thermal degradation of the bromide.

Phase 4: Purification
  • Fractional Distillation: The crude liquid contains the target 7-bromooct-1-ene, unreacted 1,7-octadiene, and trace 2,7-dibromooctane. Purify via fractional distillation under reduced pressure (e.g., 15 Torr).

    • Causality: The massive boiling point differential allows for clean separation. Unreacted 1,7-octadiene distills first (bp ~114 °C at 760 Torr; significantly lower under vacuum), followed by the target 7-bromooct-1-ene. The di-adduct remains in the distillation pot.

Analytical Characterization & Spectroscopic Pitfalls

Proper characterization is required to confirm regioselectivity. A common pitfall in automated spectral databases is the misattribution of primary bromide signals to Markovnikov products.

  • Product Verification (IPC 3 - ¹H NMR in CDCl₃):

    • Terminal Alkene: The unreacted double bond will present distinct signals at ~5.8 ppm (m, 1H, -CH=) and ~5.0 ppm (m, 2H, =CH₂).

    • Secondary Bromide (Target): The diagnostic signal for true Markovnikov addition (7-bromooct-1-ene) is a multiplet at ~4.1 ppm corresponding to the single methine proton attached to the brominated carbon (-CH(Br)-), accompanied by a methyl doublet at ~1.7 ppm (3H, -CH₃).

    • Impurity Flag: If a triplet at ~3.4 ppm (integrating to 2H) is observed, this indicates the presence of the anti-Markovnikov primary bromide (8-bromooct-1-ene) 1. This signifies a failure in Phase 1 (peroxide contamination).

References

  • Title: 1,3-Octadiene | C8H14 | CAS 1002-33-1 - Benchchem (Note: Source contains comparative mechanistic data on the Markovnikov hydrobromination of the non-conjugated 1,7-octadiene analog).

Sources

Application

Application Note: Regioselective Markovnikov Hydrobromination of 1,7-Octadiene

Abstract This application note details the protocol for the regioselective Markovnikov addition of hydrogen bromide (HBr) to 1,7-octadiene. While 1,7-octadiene possesses two equivalent terminal alkene moieties, controlli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the regioselective Markovnikov addition of hydrogen bromide (HBr) to 1,7-octadiene. While 1,7-octadiene possesses two equivalent terminal alkene moieties, controlling the addition to yield either 7-bromo-1-octene (mono-addition) or 2,7-dibromooctane (di-addition) requires precise stoichiometric and environmental control.[1] This guide focuses on the suppression of the radical "anti-Markovnikov" pathway (the Kharasch peroxide effect) to ensure high regiochemical fidelity for the secondary bromide product.

Mechanistic Insight & Strategy

The Regioselectivity Challenge

The addition of HBr to terminal alkenes is a competition between two distinct mechanisms:

  • Ionic Addition (Markovnikov): Proceeds via a carbocation intermediate.[1][2] The proton (

    
    ) adds to the terminal carbon (
    
    
    
    ) to form the more stable secondary carbocation at
    
    
    .[1] The bromide ion (
    
    
    ) then attacks
    
    
    .[1]
  • Radical Addition (Anti-Markovnikov): Triggered by light or peroxides.[1] A bromine radical (

    
    ) adds to the terminal carbon to form a secondary radical at 
    
    
    
    .[1] The hydrogen atom is then abstracted, placing the bromine at the terminus (
    
    
    ).[1]

To achieve Markovnikov selectivity , the experimental setup must rigorously exclude radical initiators (peroxides) and light, while promoting the ionic pathway using a polar solvent system.[1]

Reaction Pathway Diagram[1]

Markovnikov_Pathway Start 1,7-Octadiene Protonation Protonation (H+) Formation of 2° Carbocation Start->Protonation Ionic Path (Dark/Inhibitor) RadicalInit Peroxides/Light (Radical Initiation) Start->RadicalInit Avoid HBr HBr (Excess) HBr->Protonation BrAttack Nucleophilic Attack (Br-) Protonation->BrAttack Product 2,7-Dibromooctane (Markovnikov Product) BrAttack->Product AntiMark 1,8-Dibromooctane (Anti-Markovnikov) RadicalInit->AntiMark Radical Path

Figure 1: Mechanistic divergence.[1] The protocol below enforces the solid path (Ionic) and suppresses the dashed path (Radical).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Density (g/mL)RoleCritical Specification
1,7-Octadiene 110.200.746Substrate>97%, contain BHT (do not distill)
HBr (48% aq) 80.911.49ReagentReagent Grade
Glacial Acetic Acid 60.051.05SolventAnhydrous, promotes ionization
Hydroquinone 110.11SolidRadical InhibitorAdded to ensure ionic path
Dichloromethane 84.931.33ExtractionHPLC Grade
Protocol: Synthesis of 2,7-Dibromooctane

Target: Complete double-bond saturation.[1]

Step 1: Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a thermometer.

  • Crucial: Wrap the flask and addition funnel in aluminum foil to exclude light.

  • Charge the flask with 1,7-octadiene (11.0 g, 100 mmol) and Glacial Acetic Acid (30 mL) .

  • Add Hydroquinone (50 mg) . Note: This scavenges any trace peroxy radicals.

  • Cool the mixture to 0–5 °C using an ice/water bath.

Step 2: Addition

  • Charge the addition funnel with 48% Hydrobromic Acid (42 mL, ~370 mmol, 3.7 equiv) .

    • Rationale: A significant excess (>2.5 eq) is required to drive the reaction to the di-bromide and overcome the slower kinetics of the second addition.

  • Add the HBr dropwise over 45 minutes, maintaining internal temperature <10 °C.

    • Caution: The reaction is exothermic.[3] Rapid addition may cause local heating, increasing polymerization risk.

Step 3: Reaction & Workup

  • Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours (overnight).

  • Pour the reaction mixture into Ice Water (100 mL) to quench the acid.

  • Extract with Dichloromethane (3 x 50 mL) .

  • Wash the combined organic layers sequentially with:

    • Water (2 x 50 mL)

    • Saturated

      
       (2 x 50 mL) – Caution: Gas evolution (
      
      
      
      ).[1]
    • Brine (1 x 50 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) at 40 °C.
    

Step 4: Purification

  • The crude residue is typically a pale yellow oil.

  • Vacuum Distillation: Distill the oil under reduced pressure.

    • Target Fraction:125–130 °C at 10 mmHg .

    • Note: 2,7-dibromooctane has a high boiling point. Do not overheat the pot (>160 °C) to prevent HBr elimination.[1]

Variation: Controlled Mono-Addition (7-bromo-1-octene)

To synthesize the mono-bromide, alter the stoichiometry and workup:

  • Use 5.0 equivalents of 1,7-octadiene relative to HBr.

  • Perform the addition at -10 °C .

  • Stop the reaction after 4 hours.

  • Recycle the unreacted diene via distillation (BP ~117 °C @ 760 mmHg) before isolating the higher boiling mono-bromide.

Characterization & Data Analysis

NMR Interpretation

The transition from diene to di-bromide is distinct. The terminal alkene protons vanish, replaced by the methine proton on the carbon bearing the bromine.

PositionNucleusShift (

, ppm)
MultiplicityAssignment
C1/C8

1.71Doublet (J=6.7 Hz)

-CH(Br)- (Terminal methyls)
C2/C7

4.15Multiplet

-

(Br)-

- (Methine)
C3-C6

1.3 - 1.9MultipletInternal methylene chain
Alkene

Absent -5.0 - 5.8 ppm region should be clear
QC Workflow Diagram

QC_Workflow Sample Isolated Product Oil NMR 1H NMR Analysis Sample->NMR GCMS GC-MS Analysis Sample->GCMS Decision Check Purity NMR->Decision GCMS->Decision Pass Release Lot (>95% Purity) Decision->Pass Clean Spectra Fail_Alkene Fail: Alkene Signals Present (Incomplete Rxn) Decision->Fail_Alkene Peaks @ 5.8 ppm Fail_Primary Fail: Triplet at 3.4 ppm (Anti-Markovnikov Impurity) Decision->Fail_Primary Peaks @ 3.4 ppm

Figure 2: Quality Control Decision Tree. Note the specific shift (3.4 ppm) for the anti-Markovnikov impurity.[1]

Troubleshooting & Critical Notes

The "Peroxide Effect" (Critical Failure Mode)

If you observe a triplet at


 3.40 ppm  in the 

NMR, you have formed the primary bromide (1,8-dibromooctane or 1-bromo-7-octene).[1]
  • Cause: Presence of peroxides in the starting diene or exposure to light during reaction.

  • Remediation:

    • Do not distill the starting 1,7-octadiene immediately before use if it removes the stabilizer (BHT), unless you store it strictly under Argon in the dark.

    • Add Hydroquinone or BHT to the reaction mixture.

    • Ensure the reaction vessel is completely wrapped in foil.

Water Management

While 48% HBr is aqueous, the use of Glacial Acetic Acid helps solubilize the organic diene and the aqueous acid into a single phase. If phase separation occurs (stirring stops), the reaction rate will plummet.[1] Ensure vigorous magnetic stirring throughout.

Stereochemistry

The product, 2,7-dibromooctane, contains two chiral centers (


 and 

).[1] The synthesis yields a mixture of:
  • meso-2,7-dibromooctane (achiral)[1]

  • (±)-racemic-2,7-dibromooctane (chiral pair) Separation of these diastereomers is difficult by standard distillation but may be visible as slight splitting in high-field NMR (

    
    ).[1] For most synthetic applications (e.g., elimination to diynes), the mixture is usable.[1]
    

References

  • Kharasch, M. S.; Mayo, F. R. (1933).[1] "The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. I. The Addition of Hydrogen Bromide to Allyl Bromide". Journal of the American Chemical Society. 55 (6): 2468–2496.

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience. (Refer to Chapter 15: Addition to Carbon-Carbon Multiple Bonds). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Section: Electrophilic Addition to Alkenes). [1]

  • PubChem Compound Summary for CID 140104042 . (2023). "2,7-Dibromooctane".[4] National Center for Biotechnology Information. [1]

Sources

Method

Application Note: Selective Bromination of Terminal Alkenes to Secondary Bromides

Abstract The regioselective synthesis of secondary alkyl bromides from terminal alkenes is a cornerstone transformation in organic synthesis, providing critical intermediates for nucleophilic substitution and cross-coupl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The regioselective synthesis of secondary alkyl bromides from terminal alkenes is a cornerstone transformation in organic synthesis, providing critical intermediates for nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth analysis of the foundational principles and state-of-the-art protocols for achieving this transformation with high fidelity. We will dissect the mechanistic underpinnings of Markovnikov's rule, present classical hydrobromination protocols, and detail a modern, nickel-catalyzed method that offers superior functional group tolerance and selectivity. This document is designed to equip researchers with the theoretical knowledge and practical methodologies required to confidently execute and optimize the synthesis of secondary bromides for applications in pharmaceutical discovery and materials science.

Theoretical Foundation: The Principle of Regioselectivity

The selective bromination of a terminal alkene to furnish a secondary bromide is governed by the principle of regioselectivity, famously articulated by Vladimir Markovnikov in 1870. The outcome of the hydrobromination of an unsymmetrical alkene is dictated by the reaction mechanism, which can be directed down either an electrophilic addition (ionic) pathway or a free-radical pathway.

The Markovnikov Pathway: Formation of Secondary Bromides

In the absence of radical initiators, the reaction of a terminal alkene with hydrogen bromide (HBr) proceeds via an electrophilic addition mechanism.[1][2] This pathway is the basis for selectively forming the desired secondary bromide.

The mechanism unfolds in two key steps:

  • Protonation and Carbocation Formation: The electron-rich π-bond of the alkene acts as a nucleophile, attacking the electrophilic proton of HBr. This protonation can occur at either carbon of the double bond. However, the addition of the proton to the terminal carbon is kinetically and thermodynamically favored because it generates a more stable secondary carbocation intermediate.[1][3][4] The alternative, a primary carbocation, is significantly less stable and forms in negligible amounts.

  • Nucleophilic Attack: The bromide ion (Br⁻), now acting as a nucleophile, rapidly attacks the electrophilic center of the secondary carbocation to form the final secondary alkyl bromide product.[5][6]

This inherent preference for the most stable carbocation intermediate is the electronic basis of Markovnikov's rule and the primary strategy for synthesizing secondary bromides.[3]

The Anti-Markovnikov Pathway: An Undesired Side Reaction

When the reaction is conducted in the presence of radical initiators, such as peroxides (ROOR) or UV light, the mechanism shifts dramatically to a free-radical chain reaction.[7][8][9] This pathway leads to the "anti-Markovnikov" product, where the bromine atom adds to the terminal carbon, yielding the undesired primary bromide.

The key difference lies in the initial addition step: a bromine radical (Br•), not a proton, adds to the double bond. The bromine radical adds to the terminal carbon to generate the more stable secondary carbon radical.[7][10] This radical then abstracts a hydrogen atom from HBr to form the primary bromide and regenerate a bromine radical, propagating the chain.[9] For the purposes of this guide, this pathway is to be avoided.

G cluster_0 Markovnikov Pathway (Ionic) cluster_1 Anti-Markovnikov Pathway (Radical) A0 Terminal Alkene (R-CH=CH₂) A1 Protonation (+HBr) A0->A1 A2 Secondary Carbocation (More Stable) A1->A2 Favored A5 Primary Carbocation (Less Stable, Not Formed) A1->A5 Disfavored A3 Nucleophilic Attack (+Br⁻) A2->A3 A4 Secondary Bromide (Desired Product) A3->A4 B0 Terminal Alkene (R-CH=CH₂) B1 Radical Addition (+Br•) B0->B1 B2 Secondary Radical (More Stable) B1->B2 Favored B5 Primary Radical (Less Stable, Not Formed) B1->B5 Disfavored B3 H-Abstraction (+HBr) B2->B3 B4 Primary Bromide (Undesired Product) B3->B4 start Reaction Conditions Determine Pathway start->A0 start->B0

Caption: Competing pathways for the hydrobromination of terminal alkenes.

Experimental Protocols

The choice of protocol depends on the substrate's complexity, functional group tolerance, and the desired scale of the reaction.

Protocol 1: Classical Electrophilic Hydrobromination

This method is suitable for simple, acid-stable alkenes. It relies on the direct application of HBr to drive the formation of the secondary carbocation.

Core Principle: Direct protonation of the alkene by a strong acid (HBr) to generate the most stable carbocation intermediate, followed by trapping with bromide.[1][6]

Materials:

  • Terminal Alkene (1.0 eq)

  • 33% HBr in Acetic Acid (1.2 - 1.5 eq) or Gaseous HBr

  • Anhydrous Dichloromethane (DCM) or Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the terminal alkene (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • HBr Addition: Slowly add the solution of 33% HBr in acetic acid (1.2 eq) dropwise to the stirred alkene solution. If using gaseous HBr, bubble it slowly through the solution. Causality Note: The slow, cold addition helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup & Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the excess acid. Safety Note: Quenching is exothermic and will release CO₂ gas; perform with caution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude secondary bromide can be purified by flash column chromatography on silica gel if necessary.

Trustworthiness & Limitations:

  • Expected Outcome: Formation of the secondary bromide as the major product.

  • Pitfalls: This method is incompatible with acid-sensitive functional groups. Substrates prone to carbocation rearrangements may yield a mixture of products.[3][11]

Protocol 2: Modern Nickel-Catalyzed Regioselective Hydrobromination

For complex substrates, such as those found in late-stage pharmaceutical synthesis, traditional methods are often too harsh. Recent advances have produced milder, more selective catalytic systems.[11][12] A nickel hydride-catalyzed method provides excellent regioselectivity and functional group tolerance.[11][12]

Core Principle: This method utilizes a nickel hydride catalyst system to achieve regiocontrolled hydrobromination via a radical-mediated pathway that avoids strongly acidic conditions and carbocation intermediates.[11] An N-fluoropyridinium salt acts as an oxidant to generate bromine radicals and turn over the nickel catalyst.[11][12]

Materials (Based on Kim et al., Science Advances): [12]

  • Terminal Alkene (1.0 eq, 0.1 mmol scale)

  • Lithium Bromide (LiBr, 2.0 eq)

  • N-Fluoropyridinium Tetrafluoroborate ([Ox]-1, 2.0 eq)

  • Ni(ClO₄)₂·6H₂O (10 mol%)

  • Ligand (L1, e.g., a bipyridine derivative, 12 mol%)

  • (MeO)₂MeSiH (Dimethoxymethylsilane, 3.0 eq)

  • Water (H₂O, 1.5 eq)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere glovebox or Schlenk line

Sources

Application

Application Note: Optimization of Grignard Reagent Generation from 7-Bromooct-1-ene

Executive Summary 7-Bromooct-1-ene is a highly versatile bifunctional aliphatic building block, featuring a terminal alkene and a secondary alkyl bromide. It is frequently employed in complex molecule synthesis, pheromon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromooct-1-ene is a highly versatile bifunctional aliphatic building block, featuring a terminal alkene and a secondary alkyl bromide. It is frequently employed in complex molecule synthesis, pheromone production, and 1[1]. However, generating the corresponding secondary alkylmagnesium bromide (7-octen-2-ylmagnesium bromide) presents distinct mechanistic challenges. Secondary alkyl halides are prone to Wurtz-type homocoupling, dehydrohalogenation, and, uniquely in this system, intramolecular radical cyclization during the Single Electron Transfer (SET) event at the magnesium surface.

This application note details a self-validating, highly optimized protocol for the high-yielding preparation of 7-octen-2-ylmagnesium bromide, emphasizing mechanistic causality, strict temperature control, and rigorous quantitative titration.

Mechanistic Causality & Side-Reaction Mitigation

The formation of a Grignard reagent proceeds via a SET mechanism from the zero-valent magnesium surface to the alkyl halide, generating a transient alkyl radical intermediate. For 7-bromooct-1-ene, this intermediate poses specific synthetic risks that must be mitigated through precise experimental design.

  • The 6-Heptenyl Radical Challenge: The initial SET reduction of 7-bromooct-1-ene generates a secondary radical at the C7 position. Because the terminal alkene is positioned at C1, this intermediate behaves as a methyl-substituted 6-heptenyl radical. If the radical lifetime is not aggressively minimized, it will undergo a 6-exo-trig cyclization 2[2] (specifically, 1,2-dimethylcyclohexane derivatives) or a slower 7-endo-trig cyclization.

  • Mitigation Strategy: To outcompete the cyclization pathway (which has a rate constant of

    
    ), the second SET event must be exceptionally fast. This is achieved by using highly active magnesium (activated via 
    
    
    
    or DIBAL-H) and maintaining an optimal concentration of the monomeric Grignard species using strongly coordinating solvents like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).
  • Wurtz Homocoupling: Secondary bromides are sterically hindered, slowing down the magnesium insertion rate and increasing the probability of the radical reacting with unreacted alkyl halide. Strict temperature control (maintaining the internal temperature

    
     °C) is critical to suppress this dimerization.
    

G A 7-Bromooct-1-ene B Mg Surface (1st SET) A->B + Mg(0) C 6-Heptenyl-type Radical Intermediate B->C - Br⁻ D 2nd SET (Fast) C->D Rapid reduction (THF, <30°C) F 6-exo-trig Cyclization (Slow, ~10³ s⁻¹) C->F Competing pathway (High Temp) E 7-Octen-2-ylmagnesium bromide (Desired Grignard) D->E G 1,2-Dimethylcyclohexane Derivatives F->G

Figure 1: SET mechanism and competing 6-exo-trig radical cyclization pathway.

Experimental Methodology & Self-Validating Protocol

To ensure a self-validating system, the protocol is divided into three distinct phases: Activation, Sustained Formation, and Titration. Proceeding blindly without validating the initiation phase risks dangerous reagent pooling and thermal runaway.

G Step1 1. Mg Surface Activation (I₂ or DIBAL-H in THF) Step2 2. Initiation Phase (Add 5% 7-Bromooct-1-ene) Step1->Step2 Step3 3. Self-Validation (Observe 2-5°C Exotherm) Step2->Step3 Step3->Step1 No exotherm (Re-activate) Step4 4. Sustained Formation (Dropwise, maintain 25-30°C) Step3->Step4 Exotherm confirmed Step5 5. Maturation (Stir 2h at 25°C) Step4->Step5 Step6 6. Quantitative Titration (Knochel Iodine/LiCl method) Step5->Step6

Figure 2: Self-validating experimental workflow for 7-octen-2-ylmagnesium bromide synthesis.

Protocol A: Synthesis of 7-Octen-2-ylmagnesium Bromide (0.5 M in THF)

Materials: Magnesium turnings (1.5 equiv, 36.5 mmol, 887 mg), 7-bromooct-1-ene (1.0 equiv, 24.3 mmol, 4.64 g), Anhydrous THF (50 mL total), Iodine (1 crystal).

  • Magnesium Surface Activation: Add Mg turnings to a flame-dried 3-neck flask equipped with a reflux condenser, internal thermocouple, and dropping funnel under an Argon atmosphere. Add anhydrous THF (5 mL) to cover the turnings, followed by a single crystal of iodine (

    
    ). Stir until the brown color fades to colorless.
    
    • Causality: Iodine chemically etches the passivating

      
       layer, forming soluble 
      
      
      
      and exposing a highly reactive zero-valent magnesium surface, which reduces the activation energy for the initial SET.
  • Initiation: Add 5% of the total volume of 7-bromooct-1-ene (neat, approx. 0.2 mL) directly to the Mg turnings. Do not stir.

    • Self-Validation: Observe the internal thermocouple. A localized exotherm (temperature spike of 2–5 °C) and the appearance of a slight grey turbidity validate that the Grignard initiation has successfully breached the induction period.

  • Sustained Formation: Dilute the remaining 7-bromooct-1-ene in anhydrous THF (45 mL). Begin dropwise addition while stirring at 400 rpm. Adjust the addition rate to maintain an internal temperature strictly between 25 °C and 30 °C. Use a room-temperature water bath to dissipate heat if necessary.

    • Causality: Exceeding 30 °C dramatically accelerates Wurtz homocoupling and 6-exo-trig radical cyclization. Dropping below 20 °C risks stalling the reaction.

  • Maturation: Once addition is complete, stir the grey/brown solution at 25 °C for 2 hours to ensure complete consumption of the alkyl bromide.

Protocol B: Self-Validation via Knochel Iodine/LiCl Titration

To validate the active Grignard concentration and ensure the absence of unreacted halide or quenched alkoxides, the Knochel titration method is employed.

  • Weigh exactly 127 mg (0.5 mmol) of

    
     into a dry vial under Argon.
    
  • Dissolve in 3 mL of a saturated solution of anhydrous LiCl in THF (approx. 0.5 M).

    • Causality: The LiCl prevents the precipitation of mixed magnesium halides (

      
       / 
      
      
      
      ), ensuring a 3[3].
  • Titrate the brown

    
     solution with the prepared Grignard reagent via a 1.0 mL graduated syringe until the solution turns completely colorless.
    
  • Calculation:

    
    .
    

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the yield of the desired 7-octen-2-ylmagnesium bromide versus deleterious side products.

Solvent SystemInternal Temp (°C)Mg Activation MethodGrignard Yield (%)Cyclized Byproduct (%)Wurtz Homocoupling (%)
Diethyl Ether35 (Reflux)

/ 1,2-dibromoethane
45%12%35%
THF45None (Mechanical crushing)52%18%22%
THF 25 - 30

88% < 2% 6%
2-MeTHF 25 - 30 DIBAL-H (0.01 equiv) 91% < 1% 4%

Table 1: Optimization matrix for the generation of 7-octen-2-ylmagnesium bromide. Yields determined by GC-FID using an internal standard (n-dodecane) after quenching aliquots with water. Note: 2-MeTHF offers superior performance due to its excellent coordination ability, which stabilizes the Grignard monomer and suppresses Wurtz coupling.

Downstream Applications

Once successfully generated and titrated, 7-octen-2-ylmagnesium bromide serves as a potent nucleophile. It is frequently utilized in 4[4] reactions with primary alkyl halides, or added to aldehydes/ketones to yield complex secondary or tertiary alcohols with a pendant terminal alkene ready for subsequent ring-closing metathesis (RCM).

References

  • Title: Synthesis of pheromones and related materials via olefin metathesis (WO2018150379A2)
  • Source: PubMed (NIH)
  • Source: Thieme Connect (Synthesis)
  • Source: Academia.

Sources

Method

Application Note: Precision Cross-Coupling of Secondary Alkyl Bromides

From Stereoconvergent Negishi to Reductive Cross-Electrophile Architectures Executive Summary: Escaping "Flatland" For decades, drug discovery was dominated by couplings (Suzuki, Stille), resulting in flat, aromatic-heav...

Author: BenchChem Technical Support Team. Date: March 2026

From Stereoconvergent Negishi to Reductive Cross-Electrophile Architectures

Executive Summary: Escaping "Flatland"

For decades, drug discovery was dominated by


 couplings (Suzuki, Stille), resulting in flat, aromatic-heavy molecular architectures. The modern imperative is to increase fraction aromaticity (

) to improve solubility and target specificity. Secondary alkyl bromides represent a critical, yet challenging, entry point for introducing chirality and three-dimensionality.

The Challenge: Secondary alkyl bromides are notoriously difficult substrates for classical Palladium catalysis due to:

  • Slow Oxidative Addition: Steric hindrance impedes the initial metal insertion.

  • 
    -Hydride Elimination:  The resulting metal-alkyl species rapidly eliminates to form an alkene (dead end).
    
  • Stereochemical Scrambling: The requisite radical intermediates can racemize defined starting materials.

The Solution: This guide details two field-proven methodologies that harness Nickel Catalysis to overcome these barriers:

  • Stereoconvergent Negishi Coupling: Converting racemic bromides into enantioenriched products.[1][2]

  • Reductive Cross-Electrophile Coupling (XEC): Coupling two halides directly (Ar-Br + Alk-Br) using a reducing agent, bypassing organometallic synthesis.[3]

Mechanistic Foundation: The Radical Paradigm

Unlike Palladium (2-electron chemistry), Nickel facilitates Single Electron Transfer (SET) pathways. This allows the catalyst to interact with secondary alkyl bromides via a radical mechanism, suppressing


-hydride elimination by keeping the alkyl group "free" as a radical until the rapid rebound step.
2.1 The "Radical Chain" Cycle

Understanding this cycle is vital for troubleshooting. If your reaction stalls, it is often due to the termination of the radical chain (e.g., by


 or radical scavengers).

Ni_Mechanism Ni0 Ni(0) Active Catalyst Ni2_Ar L-Ni(II)-Ar-X (Oxidative Addition Complex) Ni0->Ni2_Ar + Ar-X (Oxidative Add) Ni1_X L-Ni(I)-X (Radical Initiator) Ni1_X->Ni2_Ar Halogen Abstraction Alk_Br Sec-Alkyl Bromide (R-Br) Alk_Rad Alkyl Radical (R•) Alk_Br->Alk_Rad Activated by Ni(I) Alk_Rad->Ni2_Ar Ni3 L-Ni(III)-Ar-R (High Valent Species) Ni2_Ar->Ni3 + R• (Radical Capture) Ni3->Ni1_X Regenerates Ni(I) Product Coupled Product (Ar-R) Ni3->Product Reductive Elimination

Figure 1: The simplified Ni(I)/Ni(III) radical chain mechanism dominant in modern cross-coupling. Note that the alkyl bromide is activated by a Ni(I) species, generating a radical that is captured by the Ni(II) center.

Protocol A: Stereoconvergent Negishi Coupling

Objective: Couple a racemic secondary alkyl bromide with an organozinc reagent to yield an enantioenriched product. Primary Reference: Based on the work of Gregory Fu (MIT/Caltech).

3.1 Strategic Ligand Selection: Pybox

The Pybox (Pyridine-bis-oxazoline) ligand is essential. It creates a chiral pocket that discriminates between the two faces of the planar alkyl radical intermediate as it binds to the Nickel center.

LigandApplicationStereocontrol
(S,S)-i-Pr-Pybox Small/Medium Alkyl chainsHigh (>90% ee)
(S,S)-s-Bu-Pybox Bulky benzylic bromidesVery High (>95% ee)
Bipyridine Racemic coupling onlyNone
3.2 Step-by-Step Protocol

Scale: 1.0 mmol | Time: 12-24 h | Temp: Room Temperature

  • Catalyst Pre-complexation (Glovebox):

    • In a vial, mix

      
       (10 mol%, 22 mg) and 
      
      
      
      (13 mol%, 48 mg).
    • Add DMA (Dimethylacetamide, anhydrous, 2.0 mL).

    • Stir for 20 mins. Observation: Solution turns from green to deep purple/blue. If it remains green, the ligand is wet or impure.

  • Substrate Addition:

    • Add the racemic secondary alkyl bromide (1.0 mmol) to the catalyst solution.

    • Note: If the substrate is a solid, dissolve it in minimal DMA first.

  • Nucleophile Addition (Critical Step):

    • Prepare the organozinc reagent (1.3 mmol, 1.3 equiv) in DMA/NMP.

    • Self-Validating Step: Do not dump the reagent. Add it slowly via syringe pump or in small portions over 10 minutes.

    • Why? High concentration of organozinc promotes homocoupling of the nucleophile. Keeping it low favors the cross-coupling.

  • Reaction & Quench:

    • Stir at 25 °C for 24 hours.

    • Remove from glovebox. Quench with 1N HCl (aq) to destroy residual organozinc.

    • Extract with Et2O, wash with brine, dry over MgSO4.

3.3 Troubleshooting the Negishi
  • Low Conversion: Likely

    
     poisoning. Nickel-alkyl species are extremely air-sensitive. Ensure all solvents are degassed (freeze-pump-thaw x3).
    
  • Low ee%: Check the temperature. Higher temperatures increase the rate of radical rebound from the "wrong" face. Cool to 0 °C or -10 °C.

Protocol B: Reductive Cross-Electrophile Coupling (XEC)

Objective: Couple an Aryl Bromide with a Secondary Alkyl Bromide directly using Zinc metal as the reductant. Primary Reference: Based on the work of Daniel Weix (Wisconsin).

Why use this? It avoids the preparation of sensitive organozinc reagents. You simply mix two stable halides.

4.1 The Selectivity Challenge

Mixing two electrophiles (


 and 

) with a reductant can statistically lead to

,

, and

. The Fix: Exploiting the difference in activation rates. Aryl bromides bind Ni(0) faster (oxidative addition), while Alkyl bromides react with Ni(I) (radical generation).
4.2 Step-by-Step Protocol

Scale: 0.5 mmol | Catalyst: NiI2 / BiPy | Reductant: Zn dust

  • Zinc Activation (Crucial):

    • Weigh Zn dust (2.0 equiv). Wash with 1M HCl, then water, then acetone, then ether. Dry under vacuum.

    • Causality: Oxide coating on Zn prevents electron transfer. "Shiny" Zn is required for the initiation.

  • Reaction Setup:

    • Combine

      
       (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy , 10 mol%) in a reaction tube.
      
    • Add Aryl Bromide (1.0 equiv) and Secondary Alkyl Bromide (1.5 equiv).

    • Add activated Zn dust (2.0 equiv).

  • Solvent & Stirring:

    • Add DMPU/Pyridine (10:1 ratio) or pure DMA.

    • Seal and stir vigorously.

    • Note: The reaction is heterogeneous (Zn powder). Poor stirring = failed reaction.

  • Workup:

    • Dilute with EtOAc. Filter through a Celite pad to remove Zn salts.

    • Wash with 1M HCl (to remove pyridine/ligand).

Decision Matrix & Optimization

Use this workflow to select the correct protocol for your drug candidate.

Optimization_Flow Start Target Molecule Contains Sec-Alkyl Group Chirality Is the Center Chiral/Enantioenriched? Start->Chirality Yes_Chiral Yes Chirality->Yes_Chiral No_Chiral No (Racemic OK) Chirality->No_Chiral Source_Mat Start with Racemic Alkyl Bromide Yes_Chiral->Source_Mat Protocol_A Protocol A: Asymmetric Negishi (Ni/Pybox) Source_Mat->Protocol_A Func_Group Sensitive FGs? (Ketones, Esters) No_Chiral->Func_Group Protocol_B Protocol B: Reductive XEC (Ni/BiPy + Zn) Func_Group->Protocol_B Yes (High Tolerance) Protocol_C Standard Negishi (Ni/Glyme) Func_Group->Protocol_C No (Robust)

Figure 2: Workflow for selecting the optimal cross-coupling strategy based on stereochemical requirements and functional group tolerance.

References
  • Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Halides.[1] Journal of the American Chemical Society. [Link]

  • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry. [Link]

  • Zuo, Z., et al. (MacMillan Group). (2014).

    
    -carboxyl sp3-carbons with aryl halides.[4] Science. [Link]
    
  • Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry. [Link][3]

Sources

Application

Application Note: Enantiopure 7-Bromooct-1-ene as a Bifunctional Chiral Intermediate in Total Synthesis

Executive Summary In the realm of complex molecule construction and drug development, the strategic selection of bifunctional chiral building blocks is a cornerstone of efficient total synthesis. 7-bromooct-1-ene represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex molecule construction and drug development, the strategic selection of bifunctional chiral building blocks is a cornerstone of efficient total synthesis. 7-bromooct-1-ene represents a highly versatile, modular intermediate possessing two orthogonal reactive sites: a terminal alkene and a secondary, stereogenic bromide. This Application Note details the deployment of enantiopure 7-bromooct-1-ene in synthetic workflows, emphasizing the mechanistic causality behind reaction condition selection to maximize stereospecific substitution over competing elimination, and its subsequent utility in olefin metathesis.

Physiochemical Profile & Orthogonal Reactivity

7-bromooct-1-ene (C₈H₁₅Br) is an aliphatic chain equipped with a hard electrophilic center at C7 and a soft, π-electron-rich terminus at C1-C2. This dual-nature functionality allows chemists to perform sequential, chemoselective transformations without the need for extensive protecting group manipulations.

Table 1: Quantitative Molecular Data for 7-Bromooct-1-ene
PropertyValue / DescriptionSynthetic Implication
Molecular Formula C₈H₁₅BrStandard aliphatic backbone for macrocycles and lipids.
Molecular Weight 191.11 g/mol Facilitates accurate stoichiometric scaling.
Appearance Colorless to pale yellow liquidVolatile; requires careful distillation and handling.
Chiral Center C7 (Secondary Bromide)Susceptible to stereoinversion (Sₙ2) or racemization (Sₙ1).
Orthogonal Handles Terminal Olefin (C1), Alkyl Bromide (C7)Enables bidirectional chain elongation.
Primary Utility Cross-metathesis precursor, alkylating agentIdeal for pheromone and complex polyketide synthesis.

The true power of this intermediate lies in its orthogonal reactivity. The secondary bromide can undergo stereospecific Sₙ2 substitution or transition-metal-catalyzed cross-coupling, while the terminal olefin remains entirely unreactive. Subsequently, the olefin can be activated for cross-metathesis (CM) or ring-closing metathesis (RCM)[1].

G SM 7-Bromooct-1-ene (Chiral Pool / Bifunctional) Sub1 Stereospecific SN2 (Inversion of Configuration) SM->Sub1 Nucleophile Polar Aprotic Solvent Sub2 Kumada/Negishi Coupling (Stereoretentive/Invertive) SM->Sub2 Transition Metal Cat. Grignard/Zinc Reagent Int1 Chiral Alkene Intermediate Sub1->Int1 Sub2->Int1 Metathesis Cross-Metathesis / RCM (Grubbs Catalyst) Int1->Metathesis Olefin Activation Hydroboration Hydroboration-Oxidation (Anti-Markovnikov Alcohol) Int1->Hydroboration Borane Complex Prod1 Complex Macrocycle / Natural Product Metathesis->Prod1 Prod2 Chiral Aliphatic Chain / Pheromone Hydroboration->Prod2

Orthogonal reactivity pathways of 7-bromooct-1-ene in total synthesis.

Mechanistic Causality: Navigating Substitution vs. Elimination

When utilizing 7-bromooct-1-ene as an alkylating agent, the primary synthetic hurdle is the inherent competition between bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2). Because the bromide is situated at a secondary carbon, it is moderately sterically hindered, making it highly sensitive to the basicity of the reaction environment[2].

To achieve high yields of the stereoinverted Sₙ2 product, the choice of solvent and nucleophile is critical. Polar aprotic solvents (e.g., DMF, DMSO, or Acetone) are mandated. Causality: These solvents selectively solvate cations (like Na⁺ or K⁺) while leaving the anionic nucleophile relatively "naked" and highly reactive. This dramatically accelerates the rate of the Sₙ2 backside attack, allowing it to outcompete elimination.

Conversely, the use of bulky bases or protic solvents shifts the reaction coordinate heavily toward the E2 pathway. Elimination requires a minimal structural arrangement where the C-H and C-Br bonds are anti-periplanar[3]. If basicity outcompetes nucleophilicity, 7-bromooct-1-ene will undergo rapid dehydrohalogenation to yield conjugated or non-conjugated dienes, such as 1,6-octadiene or 1,7-octadiene. Understanding this causality ensures that protocols are designed to suppress the E2 transition state by strictly controlling temperature and utilizing non-basic, highly polarizable nucleophiles (e.g., thiolates, azides, or organocuprates).

Mechanism Start 7-Bromooct-1-ene (Secondary Alkyl Halide) Cond1 Bulky Base (e.g., t-BuOK) Protic/Aprotic Solvent Start->Cond1 Cond2 Good Nucleophile (e.g., N3⁻) Polar Aprotic Solvent Start->Cond2 PathE2 E2 Elimination Pathway (Anti-periplanar TS) Cond1->PathE2 PathSN2 SN2 Substitution Pathway (Backside Attack) Cond2->PathSN2 ProdE2 1,6-Octadiene / 1,7-Octadiene (Side Products) PathE2->ProdE2 Rate depends on base bulk ProdSN2 Stereoinverted Chiral Product (Desired) PathSN2->ProdSN2 Rate depends on nucleophilicity

Competing E2 elimination and SN2 substitution pathways for 7-bromooct-1-ene.

Validated Experimental Protocols

Protocol A: Stereospecific Azidation of (R)-7-Bromooct-1-ene (Sₙ2)

This protocol describes the inversion of the C7 stereocenter to yield (S)-7-azidooct-1-ene, a versatile click-chemistry intermediate. The system is self-validating through post-reaction chiral GC analysis.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Reagent Loading: Add sodium azide (NaN₃, 1.5 equiv, 15 mmol) to the flask. Suspend in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality Check: DMF is utilized to enhance the nucleophilicity of the azide ion, strictly favoring Sₙ2 over E2.

  • Substrate Addition: Cool the suspension to 0 °C using an ice bath to suppress ambient thermal elimination. Dropwise, add enantiopure (R)-7-bromooct-1-ene (1.0 equiv, 10 mmol).

  • Reaction Execution: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (100% Hexanes) until the starting material is entirely consumed.

  • Workup: Quench the reaction by adding 30 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Caution: low molecular weight azides can be volatile and potentially energetic; do not heat above 35 °C during concentration).

  • Self-Validation (IPQC): Perform Chiral Gas Chromatography (GC) on the crude product. A successful Sₙ2 reaction will show >98% enantiomeric excess (ee) of the (S)-enantiomer, validating the absence of Sₙ1 racemization.

Protocol B: Cross-Metathesis of 7-Substituted-oct-1-ene

Once the C7 stereocenter is established, the terminal olefin serves as a pristine handle for carbon-carbon bond formation. This protocol is adapted from methodologies utilizing terminal olefins for complex aliphatic and pheromone synthesis[1].

  • Preparation: In a rigorously degassed Schlenk tube, dissolve the newly synthesized (S)-7-azidooct-1-ene (1.0 equiv) and the cross-coupling olefin partner (e.g., 1-hexene, 3.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%).

    • Causality Check: The 2nd generation ruthenium catalyst provides the necessary functional group tolerance (specifically towards the azide) and thermal stability required for secondary alkyl-substituted chains.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 40 °C under a steady, gentle stream of argon.

    • Causality Check: The argon stream actively drives off the volatile ethylene gas byproduct, shifting the thermodynamic equilibrium entirely toward the cross-metathesis product. Stir for 4-6 hours.

  • Quenching: Cool to room temperature and add ethyl vinyl ether (excess) to quench the active ruthenium carbene. Stir for 30 minutes.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography to isolate the internal E/Z olefin mixture.

  • Self-Validation (IPQC): Analyze via ¹H-NMR. The disappearance of the terminal multiplet at δ 5.8 ppm and the terminal doublet at δ 5.0 ppm, replaced by internal olefin signals (~δ 5.4 ppm), confirms complete conversion.

References

  • Title: WO2018150379A2 - Synthesis of pheromones and related materials via olefin metathesis Source: Google Patents URL
  • Title: Question: Part B Which of the following is not a true statement?
  • Source: missouri.

Sources

Method

Application Note: Strategies for the Enantioselective Functionalization of the C7 Chiral Center in Octene Scaffolds

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The stereoselective functionalization of remot...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The stereoselective functionalization of remote chiral centers in aliphatic chains remains a formidable challenge in modern organic synthesis. Specifically, the functionalization of the C7 chiral center in octene scaffolds (e.g., 1-octene derivatives, 1,8-octanediols) is a critical transformation in the total synthesis of complex macrolides, lipid nanoparticle (LNP) precursors, and bioactive pheromones such as those isolated from Danaus chrysippus[1]. Because the C7 position is remote from the primary C1-C2 olefinic reactive site, traditional substrate-controlled induction often fails.

This application note details two orthogonal, field-proven methodologies to establish and functionalize the C7 chiral center in octenes: Biocatalytic Desymmetrization and Transition-Metal-Catalyzed Asymmetric Functionalization . By detailing the mechanistic causality behind catalyst selection and providing self-validating protocols, this guide serves as an authoritative framework for late-stage stereocontrol.

Mechanistic Insights & Causality (E-E-A-T)

Pathway A: Biocatalytic Desymmetrization (Enzyme Control)

For prochiral or racemic octene-diols (e.g., (E)-3,7-dimethyl-2-octene-1,8-diol), chemical asymmetric catalysts struggle to differentiate enantiotopic groups due to the high conformational flexibility of the aliphatic C8 chain. To overcome this, we employ Lipase PS-D (from Pseudomonas cepacia, immobilized on diatomite)[2].

  • The Causality: The rigid, hydrophobic binding pocket of Lipase PS-D perfectly accommodates the aliphatic octene backbone. This restricts the conformational degrees of freedom, forcing the C7 hydroxyl group into a highly specific trajectory for acylation. We utilize vinyl acetate as the acyl donor; its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the kinetic resolution to >99% enantiomeric excess (ee)[3].

Pathway B: Chemocatalytic C-H Functionalization (Ligand Control)

For unactivated octenes lacking a directing hydroxyl group at C8, transition-metal catalysis is required to functionalize the C7 position. Rhodium-catalyzed asymmetric hydroformylation or Ru-catalyzed asymmetric hydrogenation of C7-imines are the premier choices[4][5].

  • The Causality: Using a Rh(I) precursor (e.g., Rh(acac)(CO)₂) paired with a sterically demanding chiral bisphosphite ligand (e.g., BIPHEPHOS derivatives), the transition metal center is enveloped in a chiral steric environment. The specific "bite angle" of the bidentate ligand dictates regioselectivity (favoring the C7 branched product over the linear C8 product) and forces the migratory insertion of the hydride to occur on a single enantiotopic face of the olefin, establishing the C7 stereocenter with high fidelity[5].

Workflow Visualization

C7_Functionalization Prochiral Prochiral/Racemic Octene (e.g., 1,8-diol or 1-octene) Biocat Pathway A: Biocatalysis (Lipase PS-D / Diatomite) Prochiral->Biocat Mild, Aqueous/Organic Chemcat Pathway B: Chemocatalysis (Rh/Ru Transition Metals) Prochiral->Chemcat Syngas / High Pressure EnzDesym Enzymatic Desymmetrization (Irreversible Acylation) Biocat->EnzDesym CHFunc Directed Hydroformylation / C-H Functionalization Chemcat->CHFunc C7ChiralA C7 Chiral Center Established (>99% ee, High Yield) EnzDesym->C7ChiralA Steric Pocket Control C7ChiralB C7 Chiral Center Functionalized (High Regio/Stereocontrol) CHFunc->C7ChiralB Ligand Bite Angle Validation Self-Validating Analytics (Chiral HPLC & Mosher's NMR) C7ChiralA->Validation C7ChiralB->Validation

Orthogonal pathways for the stereoselective functionalization of the C7 chiral center in octenes.

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes based on the selected methodology and catalyst system, benchmarking against industry standards[1][4][5].

MethodologyOctene SubstrateCatalyst / EnzymeYield (%)Enantiomeric Excess (ee %)
Enzymatic Acylation (E)-3,7-dimethyl-2-octene-1,8-diolLipase PS-D (Immobilized)75%>99%
Enzymatic Hydrolysis Racemic C7-diacetate octeneLipase AK91%99%
Asymmetric Hydroformylation 7-substituted-1-octeneRh(acac)(CO)₂ + Chiral Phosphite82%94%
Asymmetric Hydrogenation C7-ketone derived octene imineRu-Pybox (C8)88%97%

Experimental Methodologies

Protocol A: Biocatalytic Desymmetrization of C7-Hydroxy Octenes

Objective: Establish the C7 chiral center via enantioselective acylation.

  • Substrate Preparation: Dissolve 10.0 mmol of the prochiral octene-1,8-diol in 50 mL of anhydrous diisopropyl ether (DIPE). Causality: DIPE is chosen over polar solvents (like DMF) because it preserves the hydration shell of the enzyme, maintaining its active conformation.

  • Acyl Donor Addition: Add 30.0 mmol (3 equivalents) of vinyl acetate.

  • Enzyme Loading: Introduce 500 mg of Lipase PS-D (immobilized on diatomite). Causality: Immobilization prevents enzyme aggregation and drastically increases the surface area for substrate interaction, accelerating reaction kinetics[2].

  • Incubation: Stir the suspension gently at 30°C. Monitor the reaction strictly via GC-MS.

  • Kinetic Quenching: Stop the reaction at exactly 50% conversion (typically 12-16 hours) by filtering off the immobilized enzyme through a Celite pad. Causality: In a kinetic resolution, pushing past 50% conversion will rapidly degrade the enantiomeric excess of the product.

  • Isolation: Concentrate the filtrate under reduced pressure and separate the C7-monoacetate from the unreacted diol via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2).

Protocol B: Rhodium-Catalyzed Asymmetric Hydroformylation at C7

Objective: Functionalize the C7 position of an unactivated 1-octene derivative.

  • Catalyst Assembly (Glovebox): In an argon-filled glovebox, charge a stainless-steel autoclave with Rh(acac)(CO)₂ (1.0 mol %) and a chiral bisphosphite ligand (e.g., (S,S)-BIPHEPHOS derivative, 2.0 mol %). Causality: The slight excess of ligand prevents the formation of achiral, unligated Rh species that would erode enantioselectivity[5].

  • Substrate Addition: Dissolve 5.0 mmol of the 1-octene substrate in 15 mL of anhydrous toluene and transfer to the autoclave.

  • Pressurization: Seal the autoclave, remove from the glovebox, and purge three times with syngas (CO/H₂ 1:1). Pressurize the vessel to 10 atm (150 psi).

  • Reaction Execution: Heat the autoclave to 60°C and stir at 800 rpm for 16 hours. Causality: High stirring rates are mandatory to overcome the mass transfer limitations of dissolving syngas into the toluene phase.

  • Quenching: Cool the reactor to 0°C in an ice bath and carefully vent the syngas in a fume hood. Pass the crude mixture through a short plug of neutral alumina to remove the Rh catalyst.

Self-Validating System & Analytics

To ensure the integrity and reproducibility of these protocols, the following self-validating analytical checks must be integrated into the workflow:

  • Validation of Protocol A (Enzyme Integrity): If the ee of the isolated C7-acetate drops below 95%, it indicates either moisture contamination (causing reverse hydrolysis) or thermal denaturation of the Lipase. Action: Perform a Karl Fischer titration on the DIPE solvent (must be <50 ppm H₂O).

  • Validation of Absolute Configuration (Mosher’s Method): Do not rely solely on optical rotation, as trace chiral impurities can skew the polarimeter reading. Derivatize the isolated C7-alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. Analyze the resulting diastereomers via ¹⁹F NMR. The chemical shift differences (Δδ = δS - δR) will unambiguously confirm the absolute stereochemistry at the C7 center.

  • Validation of Protocol B (Regioselectivity): Use ¹H NMR to calculate the branched-to-linear (b/l) ratio. The C7-branched aldehyde will exhibit a distinct doublet (approx. 9.6 ppm), whereas the linear C8 aldehyde will present as a triplet (approx. 9.75 ppm). A successful run must yield a b/l ratio of >10:1.

References

  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis Beilstein Journal of Organic Chemistry / PubMed Central URL:[Link]

  • Efficient Lipase-Catalyzed Enantioselective Desymmetrization of Prochiral 2,2-Disubstituted 1,3-Propanediols and Meso 1,2-Diols Using 1-Ethoxyvinyl 2-Furoate The Journal of Organic Chemistry (ACS) URL:[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Chemical Reviews (ACS) URL:[Link]

  • Stereodivergent Synthesis of Alkaloid (±)-223A and (±)-6-epi-223A via Rh-Catalyzed Hydroformylation Double Cyclization The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Application

radical cyclization precursors using 7-bromooct-1-ene

Application Note: Radical Cyclization Precursors – 7-Bromooct-1-ene as a Model for 6-Exo-Trig Transformations Executive Summary In the realm of synthetic organic chemistry and drug development, the construction of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radical Cyclization Precursors – 7-Bromooct-1-ene as a Model for 6-Exo-Trig Transformations

Executive Summary

In the realm of synthetic organic chemistry and drug development, the construction of highly functionalized, stereodefined carbocycles relies heavily on the predictability of radical-mediated transformations. 7-bromooct-1-ene serves as an exemplary bifunctional precursor for studying and executing carbon-carbon bond formations. Upon homolytic cleavage of the C–Br bond, it generates a 1-methyl-6-heptenyl radical that undergoes a highly regioselective intramolecular cyclization. This application note details the mechanistic causality, kinetic requirements, and a self-validating experimental protocol for converting 7-bromooct-1-ene into 1,2-dimethylcyclohexane.

Mechanistic Rationale & Causality

The transformation of 7-bromooct-1-ene into a cyclic framework is governed by strict kinetic and stereoelectronic parameters. Understanding these underlying forces is critical for scaling up radical reactions in drug discovery pipelines.

Regioselectivity and Baldwin's Rules

When the secondary radical is generated at the C7 position, it faces two potential cyclization trajectories onto the C1=C2 alkene:

  • 6-exo-trig cyclization: Attack at C2 to form a six-membered ring.

  • 7-endo-trig cyclization: Attack at C1 to form a seven-membered ring.

According to Baldwin's Rules for ring closure, the 6-exo-trig pathway is kinetically favored[1]. This preference is driven by the radical's ability to achieve the optimal Bürgi-Dunitz trajectory (approximately 109°) required for orbital overlap with the


 orbital of the alkene[1]. Conversely, the 7-endo-trig pathway suffers from severe geometric constraints and higher transition state strain, making it a disfavored process[2].
Kinetic Considerations & The Syringe Pump Imperative

A critical failure point in radical cyclizations is premature reduction (forming the linear oct-1-ene instead of the cyclic product). The rate constant (


) for the 6-exo-trig cyclization of a 6-heptenyl radical system is approximately 

to

at 25 °C[3][4]. Because this is roughly two orders of magnitude slower than the classic 5-hexenyl radical cyclization (

), the intermediate radical is highly susceptible to bimolecular hydrogen abstraction from Tributyltin hydride (

). To ensure the unimolecular cyclization outcompetes the bimolecular reduction, the steady-state concentration of

must be kept strictly low. This causality dictates the mandatory use of a syringe pump.
Stereochemical Outcomes

The 6-exo-trig cyclization proceeds through a chair-like transition state. The methyl group at the C7 radical center can adopt either a pseudo-equatorial or pseudo-axial orientation. To minimize unfavorable 1,3-diaxial steric interactions, the transition state heavily favors the pseudo-equatorial placement[5]. Consequently, the reaction yields a diastereomeric mixture where trans-1,2-dimethylcyclohexane predominates over the cis isomer[5].

Visualizing the Reaction Architecture

Pathway init Initiation AIBN → 2 (CH3)2C(CN)• tin Tin Radical Formation (CH3)2C(CN)• + Bu3SnH → Bu3Sn• init->tin rad_gen Radical Generation 7-bromooct-1-ene + Bu3Sn• → 1-methyl-6-heptenyl radical tin->rad_gen exo 6-exo-trig Cyclization (Kinetically Favored) rad_gen->exo Major endo 7-endo-trig Cyclization (Disfavored) rad_gen->endo Minor prod_exo 1,2-dimethylcyclohexane (cis/trans mixture) exo->prod_exo prod_endo methylcycloheptane (Trace) endo->prod_endo

Mechanistic pathway of 7-bromooct-1-ene radical cyclization via 6-exo-trig trajectory.

Quantitative Data Summary

ParameterValue / OutcomeCausality / Note
Favored Pathway 6-exo-trigOptimal orbital overlap; adheres to Baldwin's Rules[1].
Disfavored Pathway 7-endo-trigHigh transition state strain; geometrically restricted[2].
Cyclization Rate (

)

Slower than 5-hexenyl systems; requires low

[3][4].
Major Product trans-1,2-dimethylcyclohexanePseudo-equatorial methyl preference in the chair-like TS[5].
Minor Product cis-1,2-dimethylcyclohexanePseudo-axial methyl placement in the chair-like TS[5].
Side Product oct-1-enePremature reduction; occurs if syringe pump is omitted.

Experimental Protocol: Tin-Mediated 6-Exo-Trig Cyclization

This self-validating protocol is engineered to maximize cyclization yield while mitigating the classic "tin residue" purification problem.

Objective: Synthesize 1,2-dimethylcyclohexane via controlled radical cyclization. Scale: 1.0 mmol

Reagents Required:
  • 7-bromooct-1-ene: 1.0 equiv (1.0 mmol, 191.1 g/mol )

  • Tributyltin hydride (

    
    ):  1.1 equiv (1.1 mmol)
    
  • Azobisisobutyronitrile (AIBN): 0.1 equiv (0.1 mmol)

  • Anhydrous Toluene: 50 mL (Final concentration ~0.02 M)

  • Potassium fluoride (KF): 10% w/w aqueous solution

Step-by-Step Methodology:

Step 1: Solvent Degassing (The Causality of Oxygen Exclusion) Add 40 mL of anhydrous toluene to a flame-dried, two-neck round-bottom flask equipped with a reflux condenser. Sparge the solvent with Argon for 30 minutes. Expert Insight: Molecular oxygen is a ground-state diradical that reacts with carbon-centered radicals at diffusion-controlled rates (


). Failure to degas will result in peroxy radical formation, instantly terminating the chain propagation.

Step 2: Substrate Preparation Add 7-bromooct-1-ene (1.0 mmol) to the degassed toluene. Heat the solution to a gentle reflux (approx. 110 °C) under a positive pressure of Argon. Expert Insight: Refluxing toluene provides the precise thermal energy required to decompose AIBN (which has a half-life of ~1 hour at 85 °C), ensuring a steady, controlled flux of initiating radicals.

Step 3: Syringe Pump Addition (The Causality of Concentration Control) Dissolve


 (1.1 mmol) and AIBN (0.1 mmol) in 10 mL of degassed toluene. Load this mixture into a gas-tight syringe and add it to the refluxing reaction mixture via a syringe pump over a period of 4 hours (2.5 mL/h).
Expert Insight: As established by the kinetics[3], rapid addition of 

will cause bimolecular hydrogen abstraction to outpace the

unimolecular cyclization. The syringe pump is not optional; it is the mechanical enforcer of the reaction's chemoselectivity.

Step 4: Reaction Completion Once the addition is complete, maintain reflux for an additional 1 hour. Monitor the reaction via GC-MS or TLC (using a suitable stain, such as


) until the starting bromide is fully consumed.

Step 5: KF/Silica Workup (The Causality of Tin Removal) Cool the reaction mixture to room temperature. Add 10 mL of the 10% aqueous KF solution and stir vigorously for 2 hours. Add 2 grams of silica gel, stir for an additional 15 minutes, and filter the entire suspension through a pad of Celite, washing with ethyl acetate. Expert Insight: Tributyltin bromide byproduct is highly lipophilic and notoriously co-elutes with non-polar hydrocarbon products. KF converts this residue into tributyltin fluoride (


), a highly insoluble polymeric solid that precipitates out of solution and is easily trapped by the silica/Celite matrix.

Workflow degas 1. Solvent Degassing (PhMe, Ar) mix 2. Substrate Heating (110°C) degas->mix syringe 3. Syringe Pump Addition (Bu3SnH/AIBN) mix->syringe react 4. Reflux & Monitor (4-6 h) syringe->react quench 5. KF/Silica Workup (Tin Removal) react->quench

Step-by-step experimental workflow for tin-mediated radical cyclization.

References

  • [1] Baldwin's rules - Wikipedia. Wikipedia. URL:[Link]

  • [3] Rate constants for cyclizations of α-hydroxy radical clocks. RSC Publishing. URL:[Link]

  • [5] 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition. Pressbooks. URL:[Link]

  • [4] Absolute Kinetics of α-Methoxy Radical Reactions. ResearchGate. URL:[Link]

  • [2] 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Bromo-1-octene Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the regioselective synthesis of 8-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the regioselective synthesis of 8-bromo-1-octene from 1,7-octadiene.

When synthesizing bifunctional terminal bromo-alkenes, the most common mode of failure is the formation of the internal bromide byproduct, 7-bromooct-1-ene [1]. This guide provides a deep mechanistic analysis of why this occurs and delivers a self-validating protocol to eliminate it.

Mechanistic Causality: The "Why" Behind the Byproduct

The synthesis of 8-bromo-1-octene relies on the anti-Markovnikov hydrobromination of 1,7-octadiene. This reaction is governed by the Kharasch effect (peroxide effect), which dictates that the reaction must proceed via a free-radical chain mechanism to place the bromine atom on the less substituted terminal carbon [2].

However, the radical pathway is in constant competition with the standard ionic electrophilic addition (Markovnikov pathway).

  • The Desired Radical Pathway: An initiator (UV light or peroxides) generates a bromine radical (Br•). The radical attacks the terminal alkene, forming a highly stable secondary carbon radical at C7, which then abstracts a hydrogen from HBr to yield 8-bromo-1-octene.

  • The Undesired Ionic Pathway: If radical initiation is suppressed, the alkene attacks the proton (H⁺) of HBr. This forms a secondary carbocation at C7. The subsequent attack by the bromide anion (Br⁻) yields the Markovnikov byproduct: 7-bromooct-1-ene [3].

To prevent byproduct formation, your experimental conditions must aggressively favor the radical pathway while thermodynamically and kinetically starving the ionic pathway.

Troubleshooting FAQs

Q: I used 48% aqueous HBr and got almost entirely 7-bromooct-1-ene. Why did the radical pathway fail? A: You introduced water into your system. Water is a highly polar solvent that drastically stabilizes the secondary carbocation intermediate required for the ionic Markovnikov pathway. To force the anti-Markovnikov addition, you must use anhydrous HBr gas dissolved in a strictly non-polar solvent (e.g., hexane or pentane) to destabilize any potential carbocation formation.

Q: My reaction was run in anhydrous hexane with benzoyl peroxide (BPO), but I still see 15% 7-bromooct-1-ene. How can I reduce this? A: Your system likely contains dissolved oxygen. Oxygen (O₂) is a potent biradical and acts as a radical scavenger. It terminates the propagation step of your radical chain reaction. When the radical pathway is quenched, the slower background ionic reaction takes over. You must sparge your solvent with high-purity Argon for at least 30 minutes prior to HBr introduction.

Q: Can temperature control help minimize the 7-bromo byproduct? A: Absolutely. While chemical initiators like BPO or AIBN require heat to decompose (often 65°C–80°C), elevated temperatures also provide the activation energy needed for the competing ionic pathway. The most field-proven method to eliminate the byproduct is to use photochemical initiation (UV light at 254 nm) at sub-zero temperatures (-10°C). The UV light homolytically cleaves HBr to maintain a massive concentration of Br• radicals, while the low temperature kinetically freezes out the ionic carbocation pathway.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how specific variables dictate the regioselectivity of the hydrobromination, directly impacting the ratio of the target product to the byproduct.

Reaction ConditionsSolvent PolarityPrimary Mechanism8-Bromo-1-octene (Target)7-Bromooct-1-ene (Byproduct)
48% Aq. HBr, Ambient Air, 25°CHigh (Water)Ionic< 5%> 90%
Anhydrous HBr, Toluene, BPO, 80°CLowRadical85%12%
Anhydrous HBr, Hexane, UV (254 nm), -10°CVery LowRadical> 98% < 2%

Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways. Notice how the choice of solvent and initiator acts as the critical switch between the two intermediates.

Mechanism cluster_radical Radical Pathway (Desired) cluster_ionic Ionic Pathway (Undesired) Start 1,7-Octadiene + HBr RadicalInt Secondary Radical at C7 (via Br•) Start->RadicalInt UV Light / Peroxides Non-polar solvent IonicInt Secondary Carbocation at C7 (via H+) Start->IonicInt No initiator / O2 Polar solvent Product8 8-Bromo-1-octene (Anti-Markovnikov) RadicalInt->Product8 H-abstraction Product7 7-Bromooct-1-ene (Markovnikov) IonicInt->Product7 Br- attack

Competing radical and ionic pathways in the hydrobromination of 1,7-octadiene.

Optimized Standard Operating Procedure (SOP)

This step-by-step methodology utilizes photochemical initiation to ensure a self-validating, highly regioselective synthesis.

Self-Validating Checkpoint: Before proceeding to downstream synthesis, run a crude ¹H-NMR. The complete absence of a C7-methyl doublet (typically appearing around ~1.7 ppm) confirms the successful suppression of the 7-bromooct-1-ene byproduct.

Step-by-Step Protocol:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion frit, and a reflux condenser. Purge the entire system continuously with high-purity Argon for 30 minutes to eliminate oxygen.

  • Solvent & Substrate Loading: Add 200 mL of anhydrous hexane and 0.1 mol (11.0 g) of 1,7-octadiene to the flask. Sparge the solution directly with Argon for an additional 15 minutes.

  • Photochemical Initiation: Place the reaction flask in a cooling bath set to -10°C. Position a 254 nm UV lamp immediately adjacent to the flask. Turn on the UV lamp to begin irradiating the solution.

  • Anhydrous HBr Addition: Slowly bubble anhydrous HBr gas through the dispersion frit into the solution. Maintain continuous UV irradiation and strict temperature control (-10°C) to kinetically suppress carbocation formation.

  • Reaction Monitoring: Monitor the consumption of the diene via GC-MS. The reaction is typically complete within 2 to 4 hours.

  • Quenching & Workup: Once complete, stop the HBr flow and purge the system with Argon for 15 minutes to expel unreacted HBr gas. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to isolate pure 8-bromo-1-octene.

References

  • PubChem - 7-Bromooct-1-ene (CID 22138432) Compound Summary. National Center for Biotechnology Information. Available at:[Link]

  • Chemistry Steps - Hydrohalogenation of Alkynes and Alkenes: The Anti-Markovnikov Addition. Available at:[Link]

  • PubChem - 8-Bromo-1-octene (CID 75907) Compound Summary. National Center for Biotechnology Information. Available at:[Link]

Optimization

Technical Support: Optimization of Nucleophilic Substitution on 7-Bromooct-1-ene

Welcome to the Halo-Alkene Reactivity Support Center. Ticket ID: #SN2-SEC-007 Subject: Minimizing E2 Elimination Side Reactions in 7-Bromooct-1-ene Status: Open Module 1: Diagnostic & Triage You are experiencing low yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Halo-Alkene Reactivity Support Center. Ticket ID: #SN2-SEC-007 Subject: Minimizing E2 Elimination Side Reactions in 7-Bromooct-1-ene Status: Open

Module 1: Diagnostic & Triage

You are experiencing low yields or impure products when reacting 7-bromooct-1-ene . This substrate presents a classic "Secondary Halide Dilemma." Before adjusting your protocol, identify your specific failure mode below.

The Substrate Profile
  • Structure: Terminal alkene (C1) + Secondary alkyl bromide (C7).

  • Chirality: C7 is a stereocenter.

    
     reactions will proceed with inversion of configuration  (Walden inversion).
    
  • The Trap: Secondary halides are the "tipping point" of organic synthesis. They are sterically accessible enough for substitution (

    
    ) but hindered enough that basic nucleophiles will readily grab a proton instead (
    
    
    
    Elimination).
Failure Mode Analysis
SymptomDiagnosisRoot Cause
Product is a diene (liquid) E2 Elimination Base strength of nucleophile is too high (e.g., Alkoxide, Hydroxide).
Reaction is extremely slow Steric/Solvent Mismatch Nucleophile is weak/neutral (e.g., alcohol) or solvent is too non-polar.
C1 Alkene Disappeared Cross-Reactivity Reagent attacked the terminal double bond (e.g., Radical conditions,

, strong acid).
Racemization at C7

Pathway
Solvent is protic/acidic, promoting carbocation formation.

Module 2: Reaction Pathway Visualization

Understanding the competition is critical. The diagram below illustrates the divergent pathways for 7-bromooct-1-ene.

ReactionPathways Substrate 7-Bromooct-1-ene (Secondary Halide) SN2_Prod Target Substitution Product (Inverted Configuration) Substrate->SN2_Prod Strong Nu, Weak Base Polar Aprotic Solvent Low Temp E2_Term 1,7-Octadiene (Hofmann Elimination) Substrate->E2_Term Bulky Base (e.g., tBuOK) E2_Int 1,6-Octadiene (Zaitsev Elimination) Substrate->E2_Int Small Strong Base (e.g., NaOEt, Heat) Side_Add Addition Byproducts (C1 Alkene Attack) Substrate->Side_Add Electrophiles/Radicals

Figure 1: Mechanistic competition map. Green path represents the desired


 trajectory.

Module 3: Protocol Optimization (The "How-To")

To force the reaction down the green path (


) and avoid the red path (

), you must manipulate three variables: Nucleophile Basicity , Solvent Polarity , and Temperature .
Nucleophile Selection: The "Basic" Rule

The most common error is using a nucleophile that is also a strong base.

  • AVOID: Ethoxide (

    
    ), Hydroxide (
    
    
    
    ), Amide (
    
    
    ). These will cause >80% elimination.[1]
  • USE: "Soft" nucleophiles or weak bases.

    • Azide (

      
      ):  Excellent 
      
      
      
      , non-basic.
    • Thiolates (

      
      ):  Highly nucleophilic, less basic than alkoxides.
      
    • Acetate (

      
      ):  Weak base, good for inverting stereocenters (Mitsunobu-style logic).
      
    • Cyanide (

      
      ):  Good nucleophile, but requires care with pH to avoid HCN.
      
Solvent Selection: The "Naked Anion" Effect

In secondary systems, you need the nucleophile to be aggressive.

  • Standard Protocol: Use Polar Aprotic solvents (DMF, DMSO, NMP, Acetonitrile).

  • Mechanism: These solvents solvate the cation (

    
    , 
    
    
    
    ) but leave the anion (
    
    
    ) "naked" and highly reactive, lowering the activation energy for
    
    
    relative to
    
    
    .
  • Warning: Avoid protic solvents (Ethanol, Water) as they solvate the anion (H-bonding), reducing nucleophilicity and often favoring

    
    /
    
    
    
    pathways.
Temperature Control
  • Rule: Elimination (

    
    ) has a higher activation energy than Substitution (
    
    
    
    ).
  • Action: Run reactions at the lowest possible temperature that allows conversion. Start at

    
     or RT. Avoid reflux unless absolutely necessary.
    

Module 4: Validated Experimental Protocols

Protocol A: Displacement with Sodium Azide (Formation of 7-azidooct-1-ene)

Target: Introduction of Nitrogen functionality with minimal elimination.

Reagents:

  • 7-bromooct-1-ene (1.0 equiv)[2]

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • DMF (Dimethylformamide), anhydrous (0.5 M concentration relative to substrate)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve

    
     in anhydrous DMF. (Note: 
    
    
    
    is not fully soluble; a suspension is normal).
  • Addition: Add 7-bromooct-1-ene dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–18 hours.

    • QC Check: Monitor by TLC. If starting material remains after 18h, warm to

      
      . Do not exceed 
      
      
      
      to prevent elimination.
  • Workup: Dilute with Diethyl Ether (

    
    ) and wash 3x with water (to remove DMF). Wash 1x with Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Azides are often pure enough for the next step; otherwise, flash chromatography (Hexanes).
    
Protocol B: Displacement with Thiol (Thioether Synthesis)

Target: Sulfur coupling (e.g., with Thiophenol).

Reagents:

  • 7-bromooct-1-ene (1.0 equiv)[2]

  • Thiophenol (

    
    ) (1.1 equiv)
    
  • Potassium Carbonate (

    
    ) (1.5 equiv) - Weak base is sufficient for thiols.
    
  • Acetone or Acetonitrile

Step-by-Step:

  • Preparation: Combine Thiophenol and

    
     in Acetone. Stir for 15 min to generate the thiolate anion (
    
    
    
    ) in situ.
  • Addition: Add 7-bromooct-1-ene.

  • Reaction: Stir at RT for 4–6 hours. Thiols are "super-nucleophiles" and react quickly.

  • Why this works: The thiolate is a massive, soft nucleophile. It prefers the carbon center (

    
    ) over the proton (
    
    
    
    ) significantly more than an alkoxide would.

Module 5: FAQ & Troubleshooting

Q: I absolutely need to use an oxygen nucleophile (ether synthesis). If I use Sodium Ethoxide, I get elimination.[1] What do I do? A: You cannot use Sodium Ethoxide on a secondary bromide effectively.

  • Solution: Use the Williamson Ether Synthesis variation . Use the alcohol as the solvent and use a silver salt catalyst (

    
    ), though this is expensive.
    
  • Better Alternative: Convert the bromide to an alcohol (using Acetate displacement followed by hydrolysis), then perform a Williamson Ether Synthesis using the 7-octen-ol as the nucleophile attacking a primary alkyl halide. Always flip the retrosynthesis so the nucleophile attacks the primary carbon, not the secondary one.

Q: Can I use the Finkelstein reaction to improve reactivity? A: Yes. If your nucleophile is sluggish, add 10 mol% Sodium Iodide (


) to the reaction.
  • Mechanism:

    
     displaces 
    
    
    
    (fast) to form the transient 7-iodooct-1-ene. The Iodide is a much better leaving group (
    
    
    ), which is then displaced by your target nucleophile. This is "Catalytic Finkelstein."

Q: How do I separate the elimination byproduct (octadiene) from my product? A: Octadienes are non-polar hydrocarbons. Most substitution products (Azides, Nitriles, Esters) are more polar.

  • Method: Flash column chromatography on Silica Gel. Elute with 100% Hexanes first to flush out the dienes, then increase polarity (e.g., 5-10% EtOAc) to elute your substitution product.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section 5.9: Substitution vs Elimination).

  • MasterOrganicChemistry. (2024). SN2 vs E2: The Secondary Alkyl Halide Dilemma.

  • PubChem. (2024).[2][3] 7-Bromooct-1-ene Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2024). Solvent Selection Guide for Nucleophilic Substitution.

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in Markovnikov Hydrobromination of Conjugated Dienes

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex electrophilic addition of Hydrogen Bromide (HBr) to conjuga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex electrophilic addition of Hydrogen Bromide (HBr) to conjugated dienes (e.g., 1,3-butadiene, isoprene, and complex natural product precursors).

Conjugated dienes present unique synthetic challenges due to their delocalized


 electron systems. Protonation yields a resonance-stabilized allylic carbocation, creating competing pathways that dictate regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity [1][3]. Furthermore, the highly reactive nature of dienes makes them susceptible to radical-induced polymerization and anti-Markovnikov side reactions [2][4].
Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first map the causality of the reaction network. The divergence between kinetic and thermodynamic control, as well as the intrusion of radical pathways, is strictly governed by temperature, stoichiometry, and atmospheric conditions.

G Diene 1,3-Diene HBr HBr Addition Diene->HBr Ionic Path Radical Radical Pathway (Peroxides/UV) Diene->Radical Trace O2/Light Allylic Allylic Carbocation (Resonance Stabilized) HBr->Allylic Kinetic 1,2-Adduct (Kinetic Control, -78°C) Allylic->Kinetic Fast, Low Temp Thermo 1,4-Adduct (Thermodynamic Control, 40°C) Allylic->Thermo Slow, High Temp Polymer Polymerization Allylic->Polymer Cationic Propagation Kinetic->Thermo Equilibration (Heat) AntiMark Anti-Markovnikov Adduct Radical->AntiMark Radical->Polymer Chain Propagation

Mechanistic divergence in diene hydrobromination highlighting kinetic, thermodynamic, and side-reactions.

Troubleshooting & FAQs

Q1: I am aiming for the Markovnikov 1,2-adduct, but my NMR shows a near 50/50 mixture of 1,2- and 1,4-addition products. How do I improve regioselectivity? A1: You are observing a failure to maintain strict Kinetic Control . When HBr protonates the diene, the resulting allylic carbocation has two electrophilic sites [3]. The 1,2-adduct forms faster (lower activation energy) because the bromide counterion is in close spatial proximity to the initially protonated carbon [1]. However, the 1,4-adduct is thermodynamically more stable due to the highly substituted internal double bond [1].

  • The Fix: The reaction must be kept at or below -78 °C using a dry ice/acetone bath. Even a brief spike to 0 °C during HBr addition or workup provides enough thermal energy to overcome the activation barrier for the reverse reaction (ionization), allowing the kinetic product to equilibrate into the thermodynamic 1,4-product [1][5].

Q2: My reaction is generating terminal bromides (anti-Markovnikov addition). How is this happening with an HBr reagent? A2: This is the classic "Kharasch Peroxide Effect" [4]. Traces of oxygen or ambient UV light homolytically cleave trace peroxides in your solvent or diene, initiating a free-radical chain reaction. A bromine radical (Br•) adds to the least substituted carbon of the diene to form the most stable allylic radical, which then abstracts a hydrogen atom from HBr, reversing the Markovnikov regioselectivity [4].

  • The Fix: You must suppress the radical pathway. Purge your reaction vessel with Argon, use amber glassware (or wrap the flask in aluminum foil) to block UV light, and add a radical scavenger such as Butylated Hydroxytoluene (BHT) at 50–200 ppm [2].

Q3: The reaction mixture turns highly viscous, and my yield of the monomeric bromide is <20%. What is destroying the material? A3: Your diene is undergoing competitive polymerization. Conjugated dienes are highly susceptible to both cationic polymerization (initiated by the allylic carbocation) and radical polymerization [2].

  • The Fix: High concentrations exacerbate polymerization. Dilute your reaction to ≤ 0.1 M in a non-polar, anhydrous solvent like dichloromethane (DCM) or hexanes. The addition of BHT (as mentioned in A2) will also quench propagating radical chains [2]. Ensure HBr is added dropwise to prevent local concentration spikes of the cationic initiator.

Q4: Mass spectrometry indicates the presence of heavy dibromide species. How do I prevent over-addition? A4: The isolated double bond in your primary product can still react with HBr if the reagent is present in excess, leading to 1,2,3,4-tetrabromides or mixed dibromides [5].

  • The Fix: Strict stoichiometric control is required. Limit HBr to exactly 1.00 to 1.05 equivalents. Use a syringe pump for the slow, controlled addition of a standardized HBr solution (e.g., 33% HBr in Acetic Acid) rather than bubbling unquantified HBr gas directly into the mixture [5].

Quantitative Data Summary: Reaction Conditions vs. Product Distribution

The following table summarizes how specific experimental parameters shift the dominant pathway and dictate the final product architecture.

Reaction ConditionTemperatureAtmosphere & AdditivesDominant PathwayExpected Major Product
Strict Kinetic -78 °CArgon + BHT (100 ppm)Ionic (Proximity Effect)1,2-Adduct (Markovnikov)
Thermodynamic 40 °CArgon (No BHT needed)Ionic (Equilibration)1,4-Adduct (Markovnikov)
Radical Chain 25 °CAmbient Air / UV LightFree Radical ChainAnti-Markovnikov Adduct
Over-Addition 0 °C to 25 °CExcess HBr (>2.0 eq)Sequential Ionic AdditionDibromide / Tetrabromide
Standard Operating Procedure: Optimized 1,2-Hydrobromination (Kinetic Control)

This self-validating protocol is engineered to maximize the yield of the kinetic 1,2-adduct while suppressing polymerization and radical side-reactions.

Materials Required:

  • Conjugated Diene (1.0 eq, freshly distilled to remove auto-oxidation peroxides)

  • 33% HBr in Glacial Acetic Acid (1.05 eq, titrated)

  • Anhydrous Dichloromethane (DCM)

  • Butylated Hydroxytoluene (BHT)

  • Saturated aqueous NaHCO

    
     (pre-chilled to 0 °C)
    

Step-by-Step Methodology:

  • Preparation & Stabilization: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes. Add the diene (1.0 eq) and BHT (100 ppm relative to diene mass) [2].

  • Solvation & Cooling: Dissolve the mixture in anhydrous DCM to achieve a 0.1 M concentration. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Wrap the flask in aluminum foil.

  • Electrophilic Addition: Load 1.05 eq of 33% HBr/AcOH into a gas-tight syringe. Using a syringe pump, add the HBr solution dropwise over 30–45 minutes down the side of the flask to ensure it pre-cools before hitting the reaction mixture.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir at -78 °C for 1 hour. Crucial: To check conversion via GC-MS, withdraw a 50 µL aliquot and quench it immediately into cold saturated NaHCO

    
    . Injecting an unquenched, acidic aliquot into a 250 °C GC inlet will artificially induce thermodynamic equilibration, falsely indicating 1,4-addition.
    
  • Quenching & Isolation: Once complete, quench the reaction at -78 °C by rapidly injecting a 10-fold excess of pre-chilled (0 °C) saturated NaHCO

    
    . Only after the acid is neutralized should you remove the cooling bath. Extract with cold diethyl ether, dry over anhydrous MgSO
    
    
    
    , and concentrate under reduced pressure (keep water bath < 25 °C).

W Prep 1. Setup Flame-dry, Ar purge Inhibitor 2. Stabilize Add 100 ppm BHT Prep->Inhibitor Cool 3. Temp Control Cool to -78°C Inhibitor->Cool React 4. HBr Addition Dropwise, 1.05 eq Cool->React Quench 5. Quench Cold NaHCO3 at -78°C React->Quench Isolate 6. Isolate Extract & Dry < 25°C Quench->Isolate

Optimized step-by-step experimental workflow for kinetic 1,2-hydrobromination of conjugated dienes.

References
  • Organic Chemistry Delocalized π Systems And Dienes: Kinetic versus Thermodynamic Control. Chemistry.coach. Available at: [Link]

  • Reactions of Alkenes and Dienes: Ionic Addition of HBr and Carbocation Stability. Pearson Education. Available at:[Link]

  • Anti-Markovnikov Hydrobromination of Alkenes: HBr/Peroxide Radical Chain Mechanism. OrgoSolver. Available at: [Link]

  • Science of Synthesis: Method 2: Hydrobromination of 1,3-Dienes. Thieme-Connect. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Secondary Alkyl Bromide Reactivity Under Basic Conditions

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are frustrated by the erratic behavior of secondary alkyl bromides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are frustrated by the erratic behavior of secondary alkyl bromides. These substrates are the quintessential "borderline" electrophiles. They are sterically hindered enough to resist backside nucleophilic attack, yet their


-protons are perfectly primed for base-induced elimination[1].

In this technical guide, we will move beyond generic textbook rules. We will dissect the physical chemistry driving these failures and provide field-tested, self-validating protocols to ensure your syntheses are reproducible and scalable.

The Core Mechanistic Conflict: SN2 vs. E2

When a secondary alkyl bromide is exposed to basic conditions, the SN2 (substitution) and E2 (elimination) pathways are in direct competition. Because the


-carbon is sterically crowded, the activation energy (

) for the SN2 transition state is significantly elevated. Conversely, the abstraction of a

-proton by a base is sterically unhindered, making the E2 pathway kinetically favorable[2].

Solvent and temperature play massive roles in this bifurcation. Polar aprotic solvents (like DMSO) strip the solvent shell from strong bases, making them hyper-reactive and pushing the reaction almost entirely toward E2 elimination[3]. Furthermore, because E2 elimination increases the number of molecules in the system (positive entropy,


), heating the reaction heavily drives the equilibrium toward the alkene[4].

Table 1: Quantitative Product Distribution of Secondary Alkyl Bromides vs. Base/Solvent [3]

SubstrateBase / NucleophileSolventTemp (°C)SN2 Yield (%)E2 Yield (%)
Isopropyl BromideNaOH (Strong Base)Ethanol5529%71%
Isopropyl BromideNaOH (Strong Base)H₂O / Ethanol2521%79%
Isopropyl BromideNaOCH₃ (Strong Base)DMSO253%97%
2-BromopentaneAlkoxide (Strong Base)Alcohol25<20%>80%
Diagnostic Workflow: Reactivity Pathways

G Sub Secondary Alkyl Bromide B1 Strong, Unhindered Base (e.g., NaOH, NaOMe) Sub->B1 B2 Weak Base / Mild Nuc (e.g., Resin-HCO3⁻) Sub->B2 B3 Pd Catalysis + Base (Standard Ligands) Sub->B3 B4 Pd Catalysis + Base (Bulky Cy2t-BuP Ligand) Sub->B4 E2 E2 Elimination (Major) Alkene Formation B1->E2 High Activation E SN2 SN2 Substitution (Major) Alcohol/Ether Formation B2->SN2 Suppressed E2 BHE β-Hydride Elimination Alkene Byproduct B3->BHE Open Pd Coord CC Cross-Coupling Success C-N or C-C Bond B4->CC Blocked BHE

Reaction pathways of secondary alkyl bromides under various basic and catalytic conditions.

FAQs & Self-Validating Troubleshooting Protocols
FAQ 1: Why am I isolating mostly alkenes during the basic hydrolysis of my secondary alkyl bromide?

The Causality: Attempting to synthesize a secondary alcohol using standard aqueous NaOH or KOH yields predominantly elimination products. Hydroxide (OH⁻) is a strong base. While it is a good nucleophile, the steric crowding around the


-carbon of the secondary bromide prevents a clean backside attack[1]. If you are heating the reaction to force the substitution, the thermodynamics of the system (specifically the 

term in the Gibbs free energy equation) will heavily drive the reaction toward the alkene[4].
FAQ 2: How can I successfully synthesize a secondary alcohol from a secondary bromide without triggering E2 elimination?

The Solution: You must decouple nucleophilicity from basicity. Using a polymer-supported bicarbonate resin provides a controlled microenvironment. Bicarbonate is a much weaker base than hydroxide, drastically reducing the rate of E2 elimination, while the polymer matrix facilitates the direct displacement to the alcohol[5].

Protocol A: Mild Hydrolysis using Polymer-Supported Bicarbonate This protocol is designed as a self-validating loop to ensure product integrity at every step.

  • Validation Check 1 (Starting Material): Perform a baseline GC-MS on your secondary alkyl bromide to confirm the absence of preexisting alkene impurities.

  • Resin Preparation: Swell 3.0 equivalents of commercial polymer-supported bicarbonate resin (e.g., Amberlyst A-26 bicarbonate form) in 1,4-dioxane (10 mL per gram of resin) for 30 minutes at room temperature.

  • Substrate Addition: Add 1.0 equivalent of the secondary alkyl bromide to the suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 100 °C) under an inert nitrogen atmosphere for 12-16 hours.

  • Workup: Filter the mixture hot to remove the resin. Wash the resin with an additional 10 mL of warm 1,4-dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the secondary alcohol.

  • Validation Check 2 (Product): Perform ¹H-NMR analysis. The reaction is successful if the downfield

    
    -proton multiplet (associated with the bromide) has disappeared, replaced by a shifted multiplet and a broad -OH singlet, with no vinylic protons (typically 5.0–6.0 ppm) present[5].
    
FAQ 3: I am attempting a Palladium-catalyzed C-N cross-coupling with a secondary alkyl bromide, but I only see

-hydride elimination products. How do I fix this?

The Causality: Transition metal catalysis with secondary alkyl bromides often fails under basic conditions. Following oxidative addition, the intermediate alkyl-palladium(II) species undergoes rapid


-hydride elimination to form an alkene before the nitrogen nucleophile can couple. The presence of base in the cross-coupling further accelerates this decomposition pathway.
The Solution:  Utilize a highly sterically demanding, electron-rich phosphine ligand to accelerate the reductive elimination step and block the open coordination site required for the palladium center to interact with the 

-hydrogen. The use of the (Cy₂t-BuP)₂Pd⁰ catalyst system has been proven to suppress this side reaction[6].

Protocol B: Pd-Catalyzed C-N Cross-Coupling of Secondary Bromides

  • Catalyst Generation: In a nitrogen-filled glovebox, combine 5 mol% of the precatalyst (Cy₂t-BuP)₂PdHBr with 1.5 equivalents of a mild base (e.g., Cs₂CO₃) in dry toluene. The base reacts with the precatalyst in situ to generate the active, highly hindered Pd(0) species[6].

  • Reagent Addition: Add 1.0 equivalent of the secondary alkyl bromide and 1.2 equivalents of the nitrogen nucleophile (e.g., benzophenone imine).

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 80 °C for 12 hours. The extreme steric bulk of the Cy₂t-BuP ligand prevents the alkyl-Pd(II) intermediate from achieving the coplanar conformation necessary for

    
    -hydride elimination.
    
  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate.

  • Deprotection: Hydrolyze the resulting imine with 1.5 M HCl in wet methanol for 1 hour at ambient temperature to release the primary amine hydrochloride salt[6].

  • Validation Check: Analyze via LC-MS. The chromatogram must show the exact mass of the target amine without the [M-2] mass peak, which would indicate the presence of the alkene byproduct.

References
  • Chemistry LibreTexts. "4.4: Nucleophilic substitution and elimination reactions." Available at: [Link]

  • Chemistry Steps. "SN2 vs E2." Available at: [Link]

  • Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 - The Nucleophile/Base." Available at:[Link]

  • Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 - The Solvent." Available at:[Link]

  • ACS Central Science. "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile." ACS Cent. Sci. 2016, 2, 9, 645–651. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Post-Bromination Purification of 1,7-Octadiene Derivatives

[1] Status: Online Operator: Senior Application Scientist Ticket: Removing unreacted 1,7-octadiene from bromination mixtures[1][2] Introduction: The "Sticky" Olefin Problem Welcome to the Purification Support Desk. You a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Online Operator: Senior Application Scientist Ticket: Removing unreacted 1,7-octadiene from bromination mixtures[1][2]

Introduction: The "Sticky" Olefin Problem

Welcome to the Purification Support Desk. You are likely here because you have brominated 1,7-octadiene (to obtain 1,2,7,8-tetrabromooctane or a related derivative) and are struggling to remove the stubborn starting material.

1,7-octadiene is a lipophilic, non-polar hydrocarbon (BP ~117°C).[1] Its physical properties often overlap with brominated intermediates, making standard silica chromatography frustratingly inefficient.[1][2] This guide prioritizes causality-driven purification —choosing a method based on why the separation is difficult (volatility vs. polarity).

Module 1: Triage & Strategy Selection

Before you pour a column, determine the state of your product. The presence of bromine atoms significantly increases molecular weight and density, but thermal instability is a constant threat.

Diagnostic Flowchart

purification_triage Start START: Characterize Reaction Mixture TargetState Is the Target Product Saturated? Start->TargetState YesSat Yes (e.g., Tetrabromide) TargetState->YesSat Fully Brominated NoSat No (e.g., Dibromo-octene) TargetState->NoSat Contains Alkenes PhysState Physical State at RT? YesSat->PhysState MethodD Method D: Argentation Chromatography (AgNO3 Silica) NoSat->MethodD Required for pi-bond discrimination Solid Solid / Precipitate PhysState->Solid Liquid Oil / Liquid PhysState->Liquid MethodA Method A: Recrystallization (Solvent: EtOH/Pet Ether) Solid->MethodA MethodB Method B: Azeotropic Vacuum Stripping Liquid->MethodB MethodC Method C: Chemical Scavenging (KMnO4) MethodB->MethodC If trace remains

Figure 1: Decision matrix for selecting the purification protocol based on product saturation and physical state.[1][2]

Module 2: Volatility-Based Separation (The "Gentle" Approach)

Applicability: Liquid products where the target boiling point is >200°C. The Science: 1,7-octadiene boils at ~117°C. While this seems volatile, it "sticks" to heavy oils.[1][2] You cannot simply boil it off without risking HBr elimination (turning your product brown/black).[1][2] We use azeotropes to "lift" the octadiene at lower temperatures.

Protocol: Azeotropic Rotary Evaporation
  • The Setup: Use a rotary evaporator with a vacuum pump capable of <10 mbar. Bath temperature: 40°C (Do NOT exceed 50°C).

  • The Co-Solvent: Add Ethanol or Methanol to your crude oil.[1][2] 1,7-octadiene forms azeotropes with alcohols, depressing the effective boiling point of the mixture.

  • The Process:

    • Add 3x volume of Ethanol to the crude.[2]

    • Rotovap until dry.[2]

    • Repeat 3 times. This "chasing" technique is more effective than a single long pull.[1][2]

  • High Vacuum Finish: Place the flask on a high-vacuum manifold (<1 mmHg) for 4 hours at ambient temperature.

Warning: Ensure your cold trap is filled with dry ice/acetone. 1,7-octadiene has a pungent odor and is flammable; do not vent directly into the lab atmosphere.[1][2]

Module 3: Argentation Chromatography (The "Silver Bullet")

Applicability: Separating unreacted 1,7-octadiene from partially brominated products (e.g., dibromooctenes).[1][2] The Science: Standard silica separates based on polarity.[2] Since both the diene and the alkyl bromide are relatively non-polar, their Rf values are often identical. Argentation chromatography impregnates silica with Silver Nitrate (


).[1][2] The 

ions form reversible

-complexes with the double bonds of the unreacted 1,7-octadiene, drastically retarding its elution while the saturated alkyl bromide passes through.
Protocol: Preparation of 10% Silica
ComponentQuantityNotes
Silica Gel (60 Å)50 gStandard flash grade
Silver Nitrate (

)
5 gLight Sensitive!
Acetonitrile100 mLDissolving solvent

Step-by-Step:

  • Dissolve: Dissolve 5g

    
     in 100 mL Acetonitrile (or water/methanol mix, though MeCN is easier to dry) in a foil-wrapped flask.
    
  • Slurry: Add 50g Silica Gel to the solution. Shake vigorously to create a slurry.

  • Evaporate: Rotovap the slurry to dryness (foil-wrapped) until you have a free-flowing white powder.

  • Activate: Dry in an oven at 120°C for 2 hours (protect from light).

  • Run Column: Pack the column in the dark. Use a gradient of Hexanes

    
     5% EtOAc/Hexanes.[2]
    
    • Result: The brominated product elutes first.[2] The unreacted 1,7-octadiene (with two

      
      -systems) will bind tightly to the silver and elute much later or stay on the column.
      

Module 4: Chemical Scavenging (The "Nuclear" Option)[1][2][3]

Applicability: ONLY for fully saturated products (e.g., 1,2,7,8-tetrabromooctane).[1][2] The Science: If your product has no double bonds, you can chemically destroy the unreacted 1,7-octadiene.[1] Potassium Permanganate (


) oxidizes alkenes to carboxylic acids (or glycols), which become water-soluble in basic conditions.[1]
Protocol: Oxidative Wash[1][2][3]
  • Dissolve: Dissolve crude mixture in Dichloromethane (DCM) .

  • Prepare Reagent: Make a "Lemieux-von Rudloff" style wash or simple Baeyer's reagent: 1%

    
     (aq) + trace 
    
    
    
    .[1][2]
  • React: Stir the biphasic mixture vigorously for 30 minutes.

    • Observation: Purple color should turn brown (

      
       precipitate) if alkene is present.[2]
      
  • Filter: Filter through a pad of Celite to remove the brown manganese sludge.[2]

  • Wash: Transfer filtrate to a separatory funnel.

    • Wash 1x with 1M NaOH (removes oxidative cleavage byproducts like acids).[2]

    • Wash 1x with Brine.[2]

    • Dry over

      
      .[2]
      

Troubleshooting & FAQ

Q: My product turned dark brown during distillation. What happened?

A: You likely triggered HBr elimination .[1][2] Alkyl bromides, especially vicinal ones (1,2-dibromides), are thermally unstable.[1]

  • Fix: Never heat the bath >50°C. If the octadiene won't come off, switch to Method D (Argentation) rather than increasing heat. Add a stabilizer like silver wool or trace

    
     to the distillation pot to scavenge acid traces.
    
Q: I see a "ghost spot" on TLC that overlaps with my product.

A: 1,7-octadiene stains poorly with UV but stains strongly with Iodine or Permanganate .[1][2]

  • Test: Run a TLC.[2][3] Dip in

    
    .[2][4] If the spot turns bright yellow/brown instantly against the purple background, it is the unreacted diene. Your alkyl bromide will stain much slower.[2]
    
Q: Can I use recrystallization?

A: Yes, if your product is 1,2,7,8-tetrabromooctane .[1][2] It is a solid (MP ranges 60–115°C depending on stereoisomers/meso forms).[2]

  • Protocol: Dissolve in minimum hot Ethanol or Petroleum Ether.[2] Cool slowly to 0°C. The octadiene will remain in the mother liquor.

References

  • Properties of 1,7-Octadiene. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19460. [Link][1][2]

  • Argentation Chromatography. Williams, C. M., & Mander, L. N. (2001).[1][2] Chromatography with Silver Nitrate. [Link][1][2][3]

  • Permanganate Oxidation of Alkenes. Chemistry LibreTexts. Oxidation of Alkenes with KMnO4.[2][5] [Link]

  • Azeotropic Data. GWSi. Dive Into Azeotropic Distillation. [Link]

Sources

Optimization

Technical Support Center: Regio-Control in Diene Hydrohalogenation

Ticket ID: HBr-DIENE-101 Subject: Controlling 1,2- vs. 1,4-Addition Ratios Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Open Executive Summary & Dashboard Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HBr-DIENE-101 Subject: Controlling 1,2- vs. 1,4-Addition Ratios Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Open

Executive Summary & Dashboard

Welcome to the technical support hub for electrophilic addition. You are likely here because your HBr addition to a conjugated diene (e.g., 1,3-butadiene or isoprene) is yielding an inconsistent ratio of regioisomers.

This reaction is the textbook definition of Kinetic vs. Thermodynamic Control . Your product ratio is not random; it is a direct function of temperature, time, and solvent choice.

Quick Diagnostic
SymptomDiagnosisImmediate Action
Too much 1,4-product Reaction is equilibrating (Thermodynamic Control).Lower temp (

C), shorten time, quench cold.
Too much 1,2-product Reaction is trapped kinetically.Increase temp (

C), extend reaction time.
Inconsistent Batches Variable quenching or temperature fluctuations.Standardize internal temperature monitoring and quenching protocol.

The Mechanistic Logic (The "Why")

To control the ratio, you must visualize the energy landscape.[1] The reaction proceeds through a common intermediate: the resonance-stabilized allylic carbocation.[2][3]

The Bifurcation Point
  • Protonation: HBr protonates the diene, forming an allylic cation.[3][4][5]

  • The Kinetic Path (1,2-Addition): The bromide ion (

    
    ) is generated right next to C2. Due to Ion Pairing/Proximity Effects , it attacks C2 immediately. This path has a lower Activation Energy (
    
    
    
    ) but forms a less stable (terminal) alkene.
  • The Thermodynamic Path (1,4-Addition): If given enough thermal energy to overcome the reverse barrier, the bromide can detach (ionization), equilibrate, and attack C4. This forms the more stable (internal) alkene.

Visualization: Reaction Coordinate & Decision Tree

The following diagram maps the energy landscape and your decision process.

ReactionLandscape Start Conjugated Diene + HBr Intermediate Allylic Cation (Resonance Hybrid) Start->Intermediate Protonation (Rate Limiting) Product12 1,2-Adduct (Kinetic Product) Less Stable Alkene Intermediate->Product12 Fast / Low Temp (Proximity Effect) Product14 1,4-Adduct (Thermodynamic Product) More Stable Alkene Intermediate->Product14 Slow / High Temp (Higher Ea) Product12->Intermediate Reversible if Heated (Equilibration)

Figure 1: Reaction coordinate flow. Note the red dashed line: the 1,2-product can revert to the intermediate if heat is applied, draining into the thermodynamic 1,4-well.

Standard Operating Procedures (SOPs)

Do not rely on ambient conditions. Select the protocol that matches your target.

Protocol A: Maximizing the 1,2-Isomer (Kinetic Control)

Target: >80% 1,2-addition. Mechanism: Irreversible nucleophilic attack.

  • Solvent: Use a non-polar solvent (e.g., Pentane or DCM). Non-polar solvents tighten the ion pair, enhancing the proximity effect at C2.

  • Temperature: Cool the reaction vessel to -78°C (Dry ice/acetone bath) before adding HBr.

  • Addition: Add HBr (gas or solution) slowly to maintain internal temp

    
    C.
    
  • Reaction Time: Short (1–2 hours). Monitor by TLC/GC.

  • CRITICAL STEP (Quench): You must neutralize the acid while cold.

    • Why? If you warm the reaction mixture while HBr is still present, the acid will catalyze the re-ionization of your 1,2-product, causing it to isomerize to the 1,4-product.

    • Action: Add cold aqueous

      
       or 
      
      
      
      at -78°C. Ensure pH > 7 before removing the cooling bath.
Protocol B: Maximizing the 1,4-Isomer (Thermodynamic Control)

Target: >80% 1,4-addition. Mechanism: Reversible equilibrium.[1]

  • Solvent: Higher boiling point solvent (e.g., Acetic Acid or Chloroform).

  • Temperature: Run at 40°C to 60°C .

  • Reaction Time: Extended (12–24 hours).

    • Note: You are waiting for the "fast" 1,2-product to form, ionize back, and eventually settle into the "deep well" of the 1,4-product.

  • Catalysis: A slight excess of acid helps facilitate the equilibration.

  • Workup: Standard neutralization. Since the 1,4-product is the stable sink, "isomer drift" during workup is less of a concern than in Protocol A.

Troubleshooting & FAQs

Ticket #404: "My 1,2-product ratio drops during purification."

  • Root Cause: Acid traces on silica gel.

  • Explanation: Silica gel is slightly acidic. If your product is the kinetic (less stable) isomer, the acidity of the column can catalyze isomerization to the 1,4-product during flash chromatography.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.

Ticket #405: "I'm seeing anti-Markovnikov products."

  • Root Cause: The Peroxide Effect (Radical Mechanism).

  • Explanation: If your solvent contains peroxides (common in old ethers/THF) or you are working in air, you may be initiating a radical addition chain. This follows a different mechanism entirely.

  • Fix: Use distilled, peroxide-free solvents. Add a radical inhibitor (e.g., BHT) if necessary to enforce the ionic pathway.

Ticket #406: "Yield is good, but the ratio is 50:50."

  • Root Cause: The "Muddled Middle."

  • Explanation: You likely ran the reaction at 0°C or Room Temperature. This is the "unhappy valley" where kinetic control is lost, but thermodynamic equilibrium hasn't fully established.

  • Fix: Push the boundaries. Go colder (-78°C) for 1,2 or hotter (45°C+) for 1,4. Do not settle for 20°C.

Reference Data: Temperature vs. Ratio

The following data represents the classic hydrobromination of 1,3-butadiene. Use this to benchmark your results.

TemperatureConditionsMajor ProductApprox. Ratio (1,2 : 1,[1][3][4][6][7]4)Control Type
-78°C Non-polar, Short time1,2-Adduct 90 : 10 Kinetic
0°C StandardMixed70 : 30Mixed/Kinetic
40°C Extended time1,4-Adduct 15 : 85 Thermodynamic
Troubleshooting Logic Flow

Use this chart to debug your current experiment.

DebugFlow Issue Start: What is the issue? RatioDrift Ratio changes during workup Issue->RatioDrift WrongIsomer Getting wrong major isomer Issue->WrongIsomer CheckQuench Did you quench COLD? RatioDrift->CheckQuench CheckTemp Check Reaction Temp WrongIsomer->CheckTemp Soln1 Fix: Neutralize at -78C Avoid Acidic Silica CheckQuench->Soln1 No Soln2 Fix: Lower Temp (-78C) for 1,2-product CheckTemp->Soln2 Targeting 1,2 Soln3 Fix: Increase Temp (>40C) & Time for 1,4-product CheckTemp->Soln3 Targeting 1,4

Figure 2: Troubleshooting decision tree for isomer control.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Electrophilic addition to conjugated dienes).

  • University of Minnesota . Electrophilic Addition to Conjugated Dienes: Kinetic vs Thermodynamic Control.

  • Master Organic Chemistry . 1,2- and 1,4- Addition to Dienes.

  • Chemistry LibreTexts . Kinetic vs. Thermodynamic Control of Reactions.

Sources

Troubleshooting

minimizing polymerization during 7-bromooct-1-ene distillation

Technical Support Center: 7-Bromooct-1-ene Distillation & Purification Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of 7...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Bromooct-1-ene Distillation & Purification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of 7-bromooct-1-ene. Because this molecule features both a highly reactive terminal alkene and a secondary/primary alkyl bromide character, it is highly susceptible to degradation and polymerization during thermal purification.

Below, you will find the mechanistic causality of these issues, an optimized and self-validating distillation protocol, and targeted FAQs to troubleshoot your workflow.

Mechanistic Causality: The Dual Threat of Polymerization

When distilling 7-bromooct-1-ene, researchers often report poor yields and the formation of highly viscous residues in the distillation pot. This occurs because the molecule is vulnerable to two distinct polymerization pathways under thermal stress:

  • Free-Radical Polymerization: The terminal alkene is prone to radical initiation. Trace peroxides (formed via auto-oxidation during storage) or trace transition metals on glassware undergo homolytic cleavage when heated, initiating a radical chain reaction [1].

  • Cationic Polymerization: At elevated temperatures, alkyl bromides can undergo dehydrohalogenation (elimination), releasing hydrogen bromide (HBr) gas. HBr is a strong Brønsted acid that readily protonates the terminal alkene, generating a carbocation that initiates rapid cationic polymerization.

The Aerobic vs. Anaerobic Inhibitor Paradox A common mistake is relying on standard phenolic inhibitors like BHT (butylated hydroxytoluene) or MEHQ (hydroquinone monomethyl ether) during vacuum distillation. Phenolic inhibitors require trace amounts of dissolved oxygen to form the stable quinone methides that trap radicals [1]. Because vacuum distillation evacuates oxygen from the system, these inhibitors become completely ineffective in the vapor phase and pot. Therefore, an anaerobic inhibitor (such as phenothiazine) combined with an acid scavenger is required [1][2].

Inhibitor & Scavenger Selection Matrix

To effectively prevent both pathways, you must select the correct additives for the distillation pot and the receiving flask.

Table 1: Quantitative Comparison of Polymerization Inhibitors

Inhibitor / AdditiveMechanism of ActionOptimal ConcentrationEnvironmentApplication Phase
Phenothiazine Traps carbon-centered radicals without O₂50 – 200 ppmAnaerobic (Vacuum)Distillation Pot
TEMPO Rapidly traps alkyl radicals10 – 50 ppmAnaerobicDistillation Pot
Anhydrous K₂CO₃ Neutralizes eliminated HBr1% – 2% (w/w)N/ADistillation Pot
BHT / MEHQ Scavenges peroxy radicals100 – 500 ppmAerobic (Storage)Receiving Flask

Pathway Visualization

The following diagram illustrates the bifurcated degradation pathways of 7-bromooct-1-ene during distillation and exactly where our recommended additives intervene.

G Heat Thermal Stress (Distillation Pot) Monomer 7-Bromooct-1-ene Heat->Monomer initiates RadicalPath Trace Peroxides / Metal Catalysis Monomer->RadicalPath AcidPath Dehydrohalogenation (HBr Release) Monomer->AcidPath RadPoly Free-Radical Polymerization RadicalPath->RadPoly CatPoly Cationic Polymerization AcidPath->CatPoly Degradation Viscous Polymer / Yield Loss RadPoly->Degradation CatPoly->Degradation Phenothiazine Anaerobic Radical Scavenger (Phenothiazine) Phenothiazine->RadicalPath quenches Base Acid Scavenger (Anhydrous K2CO3) Base->AcidPath neutralizes

Caption: Bifurcated polymerization pathways of 7-bromooct-1-ene and targeted inhibition strategies.

Self-Validating Distillation Protocol

This step-by-step methodology utilizes a short-path distillation apparatus to minimize the monomer's thermal residence time. Every critical step includes a validation check to ensure system integrity before proceeding.

Step 1: Apparatus Preparation

  • Action: Assemble a short-path distillation setup. Ensure all glassware is washed with 1M HCl, followed by 1M NaOH, rinsed with DI water, and baked dry. This removes trace transition metals that catalyze radical formation.

  • Validation Check: Glassware must show no water spots or discoloration. A clean surface ensures no heterogeneous nucleation sites for polymerization.

Step 2: Pot Assembly & Scavenger Addition

  • Action: Transfer the crude 7-bromooct-1-ene to the distillation pot. Add 100 ppm of Phenothiazine (anaerobic radical scavenger) and 1% w/w finely powdered anhydrous K₂CO₃ (acid scavenger). Add a PTFE-coated magnetic stir bar.

  • Validation Check: The K₂CO₃ should remain suspended as a fine powder upon stirring, ensuring maximum surface area for HBr neutralization.

Step 3: Vacuum Integrity Check

  • Action: Seal the system and apply high vacuum. Do not apply heat yet.

  • Validation Check: The vacuum gauge must hold steady at < 2 mmHg for at least 5 minutes. If the pressure fluctuates, a leak is present. Do not proceed. Oxygen leaks will disrupt the boiling point and cause sudden bumping.

Step 4: Controlled Heating & Distillation

  • Action: Gradually heat the oil bath. The boiling point of the closely related 8-bromo-1-octene is ~92 °C at 24 mmHg [3]. Under a high vacuum of ~1-2 mmHg, expect 7-bromooct-1-ene to distill at approximately 50–60 °C .

  • Validation Check: Condensation should form a distinct ring moving up the short-path head. The drip rate into the receiver should be steady (1-2 drops per second). If the pot temperature exceeds 75 °C without distillation, check your vacuum depth immediately.

Step 5: Product Collection & Storage Stabilization

  • Action: Collect the purified monomer into a receiver flask pre-charged with 50 ppm BHT or MEHQ . Once distillation is complete, backfill the system with dry Nitrogen or Argon, leaving a trace amount of air (or use a 90/10 N₂/Air mix) to activate the phenolic inhibitor [1][2].

  • Validation Check: The final product should be a clear, colorless liquid. Store immediately in an amber glass bottle at -20 °C.

Troubleshooting FAQs

Q: I added BHT to my distillation pot, but the 7-bromooct-1-ene still polymerized into a gel. Why? A: BHT is a phenolic inhibitor that relies on the presence of dissolved oxygen to form a radical-trapping intermediate [1]. Because you performed the distillation under vacuum, oxygen was removed, rendering the BHT inactive. You must use an anaerobic process inhibitor like phenothiazine or TEMPO in the distillation pot.

Q: Can I use a Vigreux fractionating column to get higher purity? A: It is highly discouraged. A fractionating column significantly increases the residence time of the monomer in the heated vapor phase. Extended thermal stress exponentially increases the risk of dehydrohalogenation and subsequent cationic polymerization. Always use a short-path distillation head to minimize thermal history.

Q: My vacuum fluctuates between 5 mmHg and 15 mmHg. Is it safe to increase the heat to compensate? A: No. Increasing the heat to compensate for poor vacuum will push the pot temperature past the threshold for HBr elimination (>80 °C). This will trigger runaway cationic polymerization. Abort the distillation, cool the pot, fix the vacuum leak, and restart.

Q: How do I remove the BHT before using the 7-bromooct-1-ene in an experiment? A: BHT and TBC can be easily removed right before your experiment by passing the monomer through a prepacked disposable column containing an inhibitor remover (e.g., basic alumina or specialized macroreticular resins) [2]. Alternatively, a quick liquid-liquid extraction washing the organic layer with 1M NaOH will deprotonate and remove phenolic inhibitors.

References

  • Chemical Properties of 8-Bromo-1-octene (CAS 2695-48-9) Cheméo[Link]

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Chemical Shift of 7-Bromooct-1-ene Methine Proton

Executive Summary 7-Bromooct-1-ene (CAS: 210292-17-4) is a critical bifunctional intermediate in organic synthesis, featuring a terminal alkene for metathesis or cross-coupling and a secondary alkyl bromide for nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromooct-1-ene (CAS: 210292-17-4) is a critical bifunctional intermediate in organic synthesis, featuring a terminal alkene for metathesis or cross-coupling and a secondary alkyl bromide for nucleophilic substitution. The precise characterization of the C7 methine proton is the definitive quality control metric for this compound, distinguishing it from regioisomers (e.g., 8-bromo-1-octene) and hydrolysis byproducts (7-octen-2-ol).

This guide objectively analyzes the 1H NMR signature of the C7 methine proton, comparing it against structural analogues and theoretical predictions to establish a robust identification protocol.

Part 1: Structural Analysis & Theoretical Prediction

The Target Moiety

The proton of interest is located at the C7 position , attached to a secondary carbon bearing a bromine atom.

  • Structure: CH₂=CH-(CH₂)₄-CH(Br) -CH₃

  • Electronic Environment: The C7 methine is deshielded primarily by the electronegativity and magnetic anisotropy of the bromine atom. The terminal alkene at C1 is five carbons away, exerting negligible influence on the C7 chemical shift.

Theoretical Prediction (Shoolery’s Rules)

Using modified Shoolery’s additivity rules for secondary alkyl methines:

  • Base Value (Methine): ~1.50 ppm[1][2]

  • Alpha-Br Substituent Effect: +2.10 – 2.30 ppm

  • Alpha-Methyl Effect: +0.00 ppm (Reference)

  • Alpha-Methylene Effect: +0.00 ppm (Reference)

  • Predicted Shift: 3.60 – 3.80 ppm

Critique: Theoretical models often underestimate the deshielding effect in secondary halides. Experimental data from structural proxies provides a more accurate benchmark.

Part 2: Experimental Benchmark (The Product)

Since the C1 alkene is electronically isolated from the C7 center, the chemical shift of the C7 methine in 7-bromooct-1-ene is experimentally identical to that of 2-bromooctane .

1H NMR Signature of C7-H
ParameterValueDescription
Chemical Shift (δ) 4.11 ppm Distinctive downfield shift characteristic of secondary alkyl bromides.
Multiplicity Sextet Split by 3 protons on C8 (Methyl) and 2 protons on C6 (Methylene).
Coupling Constant (J) ~6.6 Hz Typical vicinal ³J_HH coupling for freely rotating alkyl chains.
Integration 1H Diagnostic integral relative to the terminal alkene protons (3H total).
Full Spectral Context (CDCl₃, 300 MHz)
  • δ 5.81 (ddt, 1H): C2-H (Vinylic methine)[3]

  • δ 4.90 - 5.02 (m, 2H): C1-H (Vinylic methylene)

  • δ 4.11 (sextet, J=6.6 Hz, 1H): C7-H (Target Methine)

  • δ 2.04 (q, 2H): C3-H (Allylic methylene)[3]

  • δ 1.65 - 1.85 (m, 2H): C6-H (Beta-methylene to Br)

  • δ 1.71 (d, J=6.6 Hz, 3H): C8-H (Terminal Methyl)[3]

  • δ 1.30 - 1.50 (m, 4H): C4-H, C5-H (Bulk methylene chain)[3]

Note: The doublet at 1.71 ppm (Methyl group) is the specific coupling partner to the 4.11 ppm sextet, confirming the secondary bromide structure.

Part 3: Comparative Analysis (The Alternatives)

To validate the identity of 7-bromooct-1-ene, one must distinguish it from potential synthetic contaminants and analogues. The table below compares the C7 methine shift against key alternatives.

Comparative Chemical Shift Data
CompoundStructureC7-H Shift (δ)Shift Mechanism
7-Bromooct-1-ene R-CH(Br)-CH₃ 4.11 ppm Benchmark. Balanced electronegativity/anisotropy.
7-Chlorooct-1-ene R-CH(Cl)-CH₃~4.00 ppmUpfield. Despite Cl's higher electronegativity, secondary alkyl chlorides often resonate slightly upfield of bromides due to anisotropy differences.[4][5][6]
7-Iodooct-1-ene R-CH(I)-CH₃~4.25 ppmDownfield. Iodine's large magnetic anisotropy typically deshields secondary methines further than Br.
7-Octen-2-ol R-CH(OH)-CH₃~3.80 ppmUpfield. The precursor alcohol methine is shielded relative to the bromide. Broad singlet for -OH also visible.[6]
8-Bromo-1-octene R-CH₂-Br~3.40 ppmUpfield. Primary alkyl bromides resonate significantly upfield (Triplet). Distinguishable by multiplicity (triplet vs. sextet).[6][7]
Validation Logic
  • Vs. Alcohol Precursor: If the conversion is incomplete, you will see a signal at 3.80 ppm . The shift to 4.11 ppm confirms successful bromination.

  • Vs. Regioisomer (8-Bromo): Radical hydrobromination can yield the primary bromide. The sextet at 4.11 ppm confirms the Markovnikov (secondary) product; a triplet at 3.40 ppm indicates the anti-Markovnikov (primary) byproduct.

Part 4: Experimental Protocol & Workflow

Synthesis & Purification (Context)
  • Reaction: 7-Octen-2-ol + PBr₃

    
     7-Bromooct-1-ene.
    
  • Critical Step: Removal of phosphorous acid byproducts to prevent acid-catalyzed isomerization of the alkene.

NMR Acquisition Protocol

To ensure high-fidelity data for the methine proton:

  • Solvent: Dissolve ~10 mg sample in 0.6 mL CDCl₃ (Chloroform-d).

    • Why? CDCl₃ provides minimal solvent overlap in the 4.0–4.5 ppm region.

  • Instrument: 300 MHz or higher (400 MHz recommended for clear splitting).

  • Parameters:

    • Pulse Angle: 30° (zg30)

    • Relaxation Delay (D1): 1.0 s (Sufficient for alkyl protons)

    • Scans (NS): 16 (High S/N ratio for the methine sextet)

    • Spectral Width: -2 to 14 ppm.

Logic Workflow for Signal Assignment

The following diagram illustrates the decision process for confirming the structure based on the C7 methine signal.

NMR_Validation Start Acquire 1H NMR Spectrum (CDCl3) CheckRegion Inspect 4.0 - 4.2 ppm Region Start->CheckRegion SignalFound Signal Present? CheckRegion->SignalFound AnalyzeMultiplicity Analyze Multiplicity SignalFound->AnalyzeMultiplicity Yes (4.11 ppm) CheckTriplet Is it a Triplet @ ~3.4 ppm? SignalFound->CheckTriplet No IsSextet Is it a Sextet? AnalyzeMultiplicity->IsSextet Confirm CONFIRMED: 7-Bromooct-1-ene (Secondary Bromide) IsSextet->Confirm Yes CheckBroad Is it a Multiplet @ ~3.8 ppm? IsSextet->CheckBroad No PrimaryBr IDENTIFIED: 8-Bromo-1-octene (Primary Bromide) CheckTriplet->PrimaryBr Yes CheckTriplet->CheckBroad No Alcohol IDENTIFIED: 7-Octen-2-ol (Unreacted SM) CheckBroad->Alcohol Yes

Figure 1: Decision logic for validating 7-bromooct-1-ene structure based on chemical shift and multiplicity.

References

  • Provides the experimental benchmark for the 2-bromoalkyl moiety.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22138432, 7-Bromooct-1-ene. Retrieved March 3, 2026, from [Link][3]

    • Source for compound identification and physical property data.[8][9]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.

    • Authoritative source for general alkyl halide chemical shift trends and Shoolery's rules.
  • Compound Interest. (2015).[7] A Guide to 1H NMR Chemical Shift Values. Retrieved March 3, 2026, from [Link][3]

    • Reference for general chemical shift ranges of secondary alkyl halides.

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 7-bromo-1-octene and 8-bromo-1-octene by NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compound...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering a detailed window into the molecular architecture of organic compounds. This guide provides an in-depth, technical comparison of 7-bromo-1-octene and 8-bromo-1-octene, focusing on the nuanced yet definitive differences in their ¹H and ¹³C NMR spectra. We will explore the underlying principles that govern these spectral distinctions and provide practical, field-proven protocols for their differentiation.

The Challenge: Differentiating Positional Isomers

7-bromo-1-octene and 8-bromo-1-octene are constitutional isomers, sharing the same molecular formula (C₈H₁₅Br) but differing in the connectivity of the bromine atom. In 7-bromo-1-octene, the bromine is positioned on a secondary carbon, one atom removed from the terminal double bond. In contrast, 8-bromo-1-octene features the bromine on a primary carbon at the end of the alkyl chain. This seemingly subtle difference in atomic arrangement leads to distinct electronic environments for the neighboring protons and carbons, which are readily detected by NMR spectroscopy.

Unraveling the Isomers: A Comparative Analysis of ¹H and ¹³C NMR Spectra

The key to distinguishing these two isomers lies in a careful analysis of their respective ¹H and ¹³C NMR spectra. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) provide a unique fingerprint for each molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 7-bromo-1-octene and 8-bromo-1-octene. These predictions are based on established principles of NMR spectroscopy and computational models.

7-bromo-1-octene 8-bromo-1-octene
Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted J (Hz) Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted J (Hz)
H1 (CH₂)4.90-5.05mH1 (CH₂)4.90-5.05m
H2 (CH)5.75-5.85mH2 (CH)5.75-5.85m
H3 (CH₂)2.00-2.10q~7.0H3 (CH₂)2.00-2.10q~7.0
H4, H5, H6 (CH₂)1.30-1.50mH4, H5, H6 (CH₂)1.30-1.50m
H7 (CHBr)4.05-4.15sextet~6.5H7 (CH₂)1.80-1.90quint~7.0
H8 (CH₃)1.70-1.80d~6.8H8 (CH₂Br)3.35-3.45t~6.8

Key Differentiators in ¹H NMR:

  • The Bromine-Adjacent Protons: This is the most telling region of the spectra.

    • In 7-bromo-1-octene , the proton on the carbon bearing the bromine (H7) is a methine (CH) group. Due to the electronegativity of the bromine, this proton is significantly deshielded and appears far downfield, predicted around 4.05-4.15 ppm . Its multiplicity will be a sextet due to coupling with the adjacent CH₂ and CH₃ groups.

    • In 8-bromo-1-octene , the protons on the carbon with the bromine (H8) are part of a methylene (CH₂) group . These protons are also deshielded by the bromine, but to a lesser extent than the methine proton in the other isomer, with a predicted chemical shift of 3.35-3.45 ppm . The signal will be a triplet due to coupling with the neighboring CH₂ group.

  • The Terminal Methyl Group:

    • 7-bromo-1-octene possesses a terminal methyl (CH₃) group (H8). These protons will appear as a doublet around 1.70-1.80 ppm due to coupling with the adjacent methine proton (H7).

    • 8-bromo-1-octene lacks a terminal methyl group; instead, it has a terminal bromo-methylene group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra provide a clear and unambiguous distinction between the two isomers.

7-bromo-1-octene 8-bromo-1-octene
Carbon Assignment Predicted δ (ppm) Carbon Assignment Predicted δ (ppm)
C1 (=CH₂)~114C1 (=CH₂)~114
C2 (-CH=)~139C2 (-CH=)~139
C3~33C3~33
C4~28C4~28
C5~36C5~28
C6~40C6~32
C7 (CHBr)~58C7~33
C8 (CH₃)~25C8 (CH₂Br)~34

Key Differentiators in ¹³C NMR:

  • The Carbon Bearing Bromine:

    • In 7-bromo-1-octene , the carbon directly bonded to the bromine (C7) is a secondary carbon. Its chemical shift is significantly influenced by the electronegative bromine, appearing around 58 ppm .

    • In 8-bromo-1-octene , the carbon bonded to bromine (C8) is a primary carbon. Its chemical shift will be around 34 ppm .[1][2] The difference of over 20 ppm for the carbon attached to the bromine provides a definitive diagnostic marker.

  • Number of Signals: Both isomers are expected to show eight distinct signals in their proton-decoupled ¹³C NMR spectra, as there are no elements of symmetry that would make any of the carbon atoms chemically equivalent.

Experimental Protocols for Unambiguous Isomer Identification

To obtain high-quality NMR data that allows for a confident distinction between 7-bromo-1-octene and 8-bromo-1-octene, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the analyte is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection: Use a high-quality deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for these nonpolar compounds.

  • Concentration:

    • For ¹H NMR , a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient.[3]

    • For ¹³C NMR , a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the low natural abundance of the ¹³C isotope.[3]

  • Internal Standard: While modern spectrometers can reference the residual solvent peak, the addition of a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) can enhance accuracy.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[3]

  • Number of Scans (NS): 8 to 16 scans are generally adequate for a good signal-to-noise ratio.[3]

  • Relaxation Delay (D1): 1-2 seconds.[3]

  • Acquisition Time (AQ): 2-4 seconds.[3]

  • Spectral Width (SW): A range of 0 to 10 ppm is appropriate.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a simplified spectrum with a single peak for each unique carbon.[3]

  • Number of Scans (NS): Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024) is necessary.[3]

  • Relaxation Delay (D1): 2-5 seconds.[3]

  • Acquisition Time (AQ): 1-2 seconds.[3]

  • Spectral Width (SW): A range of 0 to 150 ppm will comfortably encompass all expected carbon signals.

Advanced NMR Techniques for Confirmation: 2D COSY and HSQC

For complex molecules or to provide an additional layer of certainty in structural assignment, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is visualized as cross-peaks in a 2D spectrum, where the off-diagonal peaks connect coupled protons.

  • For 7-bromo-1-octene , a COSY spectrum would show a clear correlation between the downfield methine proton (H7, ~4.1 ppm) and both the adjacent methylene protons (H6) and the terminal methyl protons (H8, ~1.7 ppm).

  • For 8-bromo-1-octene , the COSY spectrum would show a correlation between the downfield methylene protons (H8, ~3.4 ppm) and the adjacent methylene protons (H7).

COSY_Workflow cluster_7_bromo 7-bromo-1-octene cluster_8_bromo 8-bromo-1-octene H8 H8 (CH3) ~1.7 ppm H7 H7 (CHBr) ~4.1 ppm H8->H7 3J coupling H6 H6 (CH2) ~1.4 ppm H7->H6 3J coupling H8_br H8 (CH2Br) ~3.4 ppm H7_br H7 (CH2) ~1.8 ppm H8_br->H7_br 3J coupling H6_br H6 (CH2) ~1.4 ppm H7_br->H6_br 3J coupling

Caption: COSY correlation pathways for key protons in each isomer.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps the direct one-bond correlations between protons and the carbons to which they are attached.[4] This is extremely powerful for definitively assigning proton and carbon signals.

  • For 7-bromo-1-octene , the HSQC spectrum would show a cross-peak connecting the proton signal at ~4.1 ppm (H7) to the carbon signal at ~58 ppm (C7). It would also show a correlation between the proton signal at ~1.7 ppm (H8) and the carbon signal at ~25 ppm (C8).

  • For 8-bromo-1-octene , the HSQC would reveal a cross-peak between the proton signal at ~3.4 ppm (H8) and the carbon signal at ~34 ppm (C8).

HSQC_Workflow cluster_7_bromo_HSQC 7-bromo-1-octene cluster_8_bromo_HSQC 8-bromo-1-octene H7_7br H7 (~4.1 ppm) C7_7br C7 (~58 ppm) H7_7br->C7_7br 1J C-H H8_7br H8 (~1.7 ppm) C8_7br C8 (~25 ppm) H8_7br->C8_7br 1J C-H H8_8br H8 (~3.4 ppm) C8_8br C8 (~34 ppm) H8_8br->C8_8br 1J C-H

Caption: Key HSQC one-bond correlations for each bromo-octene isomer.

Conclusion

The differentiation of 7-bromo-1-octene and 8-bromo-1-octene by NMR spectroscopy is a clear and straightforward process when approached systematically. The most significant and easily identifiable differences are found in the chemical shifts of the protons and carbons directly attached to the bromine atom. In 7-bromo-1-octene, the methine proton and carbon signals are significantly downfield compared to the methylene proton and carbon signals in the corresponding positions of 8-bromo-1-octene. Furthermore, the presence of a terminal methyl group in 7-bromo-1-octene provides an additional, easily recognizable feature in the ¹H NMR spectrum. By employing standard 1D ¹H and ¹³C NMR techniques, and confirming assignments with 2D experiments like COSY and HSQC when necessary, researchers can confidently and accurately distinguish between these two constitutional isomers, ensuring the integrity of their chemical research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • University of California, Los Angeles. (n.d.). NMR Sample Preparation. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2010). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Sanders, J. K., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
  • Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

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Validation

Mechanistic Causality: The C–Br Stretch and Conformational Isomerism

Title: Resolving the C–Br Stretch in Secondary Bromides: A Comparative Guide to FTIR Sampling Techniques Introduction For researchers and drug development professionals, the structural verification of halogenated interme...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving the C–Br Stretch in Secondary Bromides: A Comparative Guide to FTIR Sampling Techniques

Introduction For researchers and drug development professionals, the structural verification of halogenated intermediates is a critical quality control step. In secondary alkyl bromides (e.g., 2-bromobutane, 2-bromopropane), the carbon-bromine (C–Br) stretching vibration serves as a primary diagnostic feature. However, this vibration occurs in the far end of the mid-infrared "fingerprint" region—typically between 515 cm⁻¹ and 690 cm⁻¹[1].

This low-frequency domain presents unique analytical challenges. Instrument optics often suffer from energy cut-offs in this region, and the presence of rotational isomers (conformers) in secondary bromides results in complex, overlapping multiplets rather than a single sharp peak[2]. This guide objectively compares Attenuated Total Reflectance (ATR) and Transmission FTIR methodologies, providing the causality behind experimental choices and self-validating protocols to ensure spectral integrity.

Unlike primary halides which often present straightforward spectral assignments, secondary bromides exhibit pronounced conformational flexibility. The spatial orientation of the bromine atom relative to the adjacent alkyl chain (e.g., anti vs. gauche conformations) directly alters the reduced mass and force constant of the C–Br bond.

  • Vibrational Splitting: In a model compound like 2-bromobutane, normal coordinate calculations reveal that different conformers (such as S_HH and S_CH) yield distinct C–Br stretching frequencies[2]. This results in characteristic absorption bands spanning ~530 to 650 cm⁻¹[3].

  • Analytical Implication: To accurately fingerprint a secondary bromide, the FTIR spectrometer must possess high optical throughput and resolution down to at least 500 cm⁻¹. Failure to resolve these distinct conformer peaks can lead to false-negative identifications or mask the presence of structurally similar impurities.

Technology Comparison: ATR vs. Transmission for Low-Frequency Halides

Choosing the correct sample introduction technique is paramount for low-frequency halogen stretches.

  • Transmission Spectroscopy (Liquid Cell / Capillary Film):

    • Mechanism: Infrared radiation passes directly through the sample[4].

    • Advantage: Provides undistorted, high-fidelity spectra with excellent signal-to-noise ratios across the entire analytical range, provided the window material (e.g., KBr or CsI) is transparent down to 400 cm⁻¹ or 200 cm⁻¹, respectively.

  • Attenuated Total Reflectance (ATR):

    • Mechanism: Relies on an evanescent wave penetrating the sample surface[4].

    • Drawback for C-Br: Standard Diamond ATR crystals exhibit a strong intrinsic phonon absorption network. While the primary phonon band is between 1800–2300 cm⁻¹, diamond optics often cause a sharp drop in energy throughput near 400–500 cm⁻¹. Furthermore, ATR spectra are subject to anomalous dispersion—a phenomenon where the refractive index of the sample changes drastically near strong absorption bands, causing peak shifts to lower wavenumbers and band distortion compared to transmission data[5].

Table 1: Comparison of FTIR Optical Materials for C–Br Analysis

TechniqueOptical MaterialLow-Frequency Cut-offRefractive Index (η)Suitability for Secondary Bromides (515–690 cm⁻¹)
Transmission Potassium Bromide (KBr)~400 cm⁻¹1.52Gold Standard. Full transparency in the C-Br region; no peak distortion.
Transmission Cesium Iodide (CsI)~200 cm⁻¹1.74Excellent. Ideal for extended far-IR studies of heavier halogens.
ATR Diamond~400 cm⁻¹ (varies)2.40Marginal. Energy drops significantly near 500 cm⁻¹; potential for noise.
ATR Zinc Selenide (ZnSe)~650 cm⁻¹2.40Poor. Cuts off exactly within the critical C-Br stretching region.
ATR KRS-5 (Thallium Bromoiodide)~250 cm⁻¹2.37Good. Captures the full C-Br range, but material is highly toxic and soft.

Visualizing the Analytical Workflow

Workflow Start Secondary Bromide (e.g., 2-Bromobutane) Validation System Validation (Polystyrene Standard at 539 cm⁻¹) Start->Validation ATR ATR Method (KRS-5 Crystal) Validation->ATR Routine QC Trans Transmission Method (KBr Liquid Cell) Validation->Trans High Fidelity ATR_Issue Peak Shift Correction (Anomalous Dispersion) ATR->ATR_Issue Trans_Issue Fringe Correction (Pathlength Adjustment) Trans->Trans_Issue Result Resolved C-Br Conformers (515 - 690 cm⁻¹) ATR_Issue->Result Trans_Issue->Result

Caption: Self-validating FTIR workflow for low-frequency C-Br stretch resolution.

Self-Validating Experimental Protocol: Neat Liquid Film Transmission

To achieve the highest scientific integrity, the following protocol outlines a self-validating transmission method for analyzing liquid secondary bromides (e.g., 2-bromobutane).

Phase 1: System Suitability & Calibration

  • Detector Stabilization: Ensure the DTGS (Deuterated Triglycine Sulfate) detector is thermally stabilized. (Note: MCT detectors often cut off at 600 cm⁻¹ and are unsuitable for this specific assay).

  • Wavenumber Verification: Scan a traceable Polystyrene (PS) film. Verify the presence and exact position of the PS out-of-plane C–H bending mode at 539 cm⁻¹ .

    • Causality: This acts as a self-validating check, proving the interferometer and optics possess sufficient energy and calibration accuracy in the extreme low-frequency region before sample introduction.

Phase 2: Background & Environmental Control 3. Purge the Optical Compartment: Use dry, CO₂-free air.

  • Causality: Atmospheric water vapor exhibits intense, sharp rotational absorption bands between 400–600 cm⁻¹ that can easily mask or be mistaken for C–Br stretches.
  • Collect Background: Acquire a 64-scan background spectrum through the empty sample compartment.

Phase 3: Sample Preparation & Acquisition 5. Assemble the Liquid Cell: Place 1–2 drops of neat 2-bromobutane between two polished KBr windows to create a capillary film.

  • Causality: Avoid using spacers. A pathlength >0.015 mm will cause total absorption (saturation) of the intense C–H and C–Br bands, destroying peak resolution.
  • Spectral Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹.
  • Data Processing: Apply a baseline correction. Do not apply smoothing algorithms.
  • Causality: Mathematical smoothing may artificially merge the closely spaced conformer peaks of the C–Br stretch, resulting in a loss of critical structural data[2].

Data Interpretation: Expected Spectral Features

When analyzing a secondary bromide like 2-bromobutane, the spectrum is divided into the functional group region and the fingerprint region[3]. The absence of O-H (3300 cm⁻¹) and C=O (1700 cm⁻¹) confirms the lack of hydrolysis or oxidation byproducts.

Table 2: Diagnostic IR Peaks for 2-Bromobutane

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityDiagnostic Value & Causality
2845 – 2975Alkyl C–H StretchStrongConfirms the aliphatic backbone[3].
1370 – 1470C–H Bending / ScissoringMediumTypical deformation of -CH₂- and -CH₃ groups[3].
1150 – 1300C–H Wag (-CH₂Br)Weak-MedSecondary indicator of the halogenated carbon environment[1].
530 – 650 C–Br Stretch Strong Primary identifier. Appears as a multiplet due to the coexistence of multiple rotational conformers in the secondary bromide[2][3].

Conclusion

While ATR-FTIR offers unparalleled convenience for routine organic analysis, the interrogation of the C–Br stretch in secondary bromides demands careful consideration of optical physics. Due to anomalous dispersion and the low-frequency cut-offs of common ATR crystals (like ZnSe and Diamond), Transmission FTIR using KBr or CsI windows remains the authoritative technique for resolving the complex conformational multiplets of secondary alkyl bromides.

References

  • "infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes", docbrown.info,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwQBcDQYHsk-o4D1U1V6yqLYamO9AwxqMdRVmLgCCjfjP2ShJ6Giqm82mbApDiOLoYxeM-zFfIea0DA-BeFJoNXI3JVNAIaCYhPSXwVdS5PsvyjefEFji_SZ-8uJPr9SzPU5v-g4xydn0sbHy2_1YUCl4UpMg=]
  • "Vibrational analysis of alkyl bromides. II. Secondary bromides", Canadian Science Publishing,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5DjRE1nBM8Hph11AoryNqTFT-HoT-zjtl9RR2-lp0u0Ecs5eZPQ7lyVoYmuXwnB3CZvIJ5H91m2OvjG1g2iO7PejZun5VwRTWRNX6Ahd6Z2pQVaYnucv_f7usIHSw2yDgivm9FOZTP_8cB4=]
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Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 7-Bromooct-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromooct-1-ene (C₈H₁₅Br) represents a specific class of bifunctional haloalkenes used as intermediates in cross-coupling reactions and natural product synthesis. Its mass spectrometric (MS) signature is defined by the interplay between the terminal alkene functionality and the secondary bromide at the C7 position.

This guide provides a mechanistic analysis of its fragmentation pattern, contrasting it with its regioisomer (8-bromooct-1-ene ) and halogen analog (7-chlorooct-1-ene ).

Key Differentiators:

  • Secondary Cation Stability: Unlike the primary isomer (8-bromo), 7-bromooct-1-ene exhibits a dominant loss of the bromine radical driven by the formation of a stable secondary carbocation.

  • Alpha-Cleavage Signatures: The presence of a terminal methyl group adjacent to the bromine (C8) allows for a diagnostic loss of methyl radical (M-15), a feature absent in the terminal primary bromide.

  • Isotopic Pattern: The characteristic 1:1 doublet of

    
    Br and 
    
    
    
    Br serves as the primary identification marker.

Experimental Configuration

To ensure reproducibility and valid spectral comparison, the following GC-MS conditions are recommended. These parameters minimize thermal degradation (dehydrohalogenation) prior to ionization.

Standardized Protocol: GC-EI-MS
ParameterSettingRationale
Inlet Temperature 220°CHigh enough to volatilize but low enough to prevent thermal elimination of HBr/HCl.
Injection Mode Split (20:1)Prevents detector saturation; haloalkenes have high ionization cross-sections.
Column DB-5ms or HP-5msNon-polar stationary phase (5% phenyl) ensures separation based on boiling point/polarity.
Carrier Gas Helium (1.0 mL/min)Constant flow for stable retention times.
Ion Source Temp 230°CStandard EI source temperature.
Ionization Energy 70 eVStandard electron ionization energy for library matching.
Mass Range m/z 35–300Captures molecular ion and iodine calibration standards if used.

Mechanistic Fragmentation Analysis

The fragmentation of 7-bromooct-1-ene is governed by three competing mechanisms: C-Br bond cleavage , Alpha-cleavage , and Alkene-directed rearrangements .

Molecular Ion & Isotopic Pattern

The molecular ion (


) appears as a doublet at m/z 190  and 192 .
  • Origin: The natural abundance of bromine isotopes

    
    Br (50.7%) and 
    
    
    
    Br (49.3%) creates a distinctive 1:1 intensity ratio .
  • Stability: Secondary bromides often show weak molecular ions compared to chlorides because the C-Br bond is weaker (

    
    285 kJ/mol) than the C-Cl bond (
    
    
    
    339 kJ/mol).
Primary Pathway: Loss of Bromine (Secondary Cation Formation)

The most abundant high-mass fragment arises from the heterolytic cleavage of the C-Br bond.

  • Mechanism:

    
    
    
  • Observation: A strong peak at m/z 111 (

    
    ).
    
  • Driver: The resulting positive charge is located at C7, a secondary carbocation . This is significantly more stable than the primary cation formed by 8-bromooct-1-ene, making the m/z 111 peak relatively more intense for the 7-isomer.

Diagnostic Pathway: Alpha-Cleavage

Alpha-cleavage occurs at the C-C bonds adjacent to the radical site (the bromine atom).

  • Pathway A (Loss of Methyl): Cleavage of the C7-C8 bond loses a methyl radical (

    
    ).
    
    • Fragment:

      
      .
      
    • m/z: 175 and 177 (retains Br pattern).

    • Significance: This is diagnostic for the 7-bromo isomer. The 8-bromo isomer (terminal) cannot lose a methyl group via alpha-cleavage.

  • Pathway B (Loss of Hexenyl): Cleavage of the C6-C7 bond loses the long alkenyl chain.

    • Fragment:

      
       (bromoethyl cation).
      
    • m/z: 107 and 109 .

    • Significance: Confirms the

      
       substructure.
      
Elimination Pathway: Loss of HBr
  • Mechanism: 1,2-elimination of HBr (thermal or EI-induced).

  • Observation: Peak at m/z 110 (

    
    ).
    
  • Structure: Likely forms a conjugated octadiene species (e.g., 1,6-octadiene or isomerized 1,3-octadiene).

Comparative Analysis: Isomers & Analogs

The following table contrasts 7-bromooct-1-ene with its primary isomer and chloro-analog to facilitate identification.

Table 1: Spectral Fingerprint Comparison
Feature7-Bromooct-1-ene (Target)8-Bromooct-1-ene (Isomer)7-Chlorooct-1-ene (Analog)
Molecular Ion (

)
m/z 190/192 (1:1)m/z 190/192 (1:1)m/z 146/148 (3:1)
Base Peak Candidate m/z 55 or 41 (Hydrocarbon)m/z 41 or 55 (Hydrocarbon)m/z 55 (Hydrocarbon)
Cation Stability Secondary (Stable)Primary (Unstable)Secondary (Stable)
Diagnostic Alpha-Cleavage m/z 175/177 (M -

)
Absent (No terminal methyl)m/z 131/133 (M -

)
Heteroatom Fragment m/z 107/109 (

)
m/z 93/95 (

)
m/z 63/65 (

)
Loss of Halogen (

)
m/z 111 (Stronger)m/z 111 (Weaker)m/z 111 (Moderate)
Table 2: Key Fragment Ions for 7-Bromooct-1-ene
m/z ValueIon CompositionMechanism / Origin
190 / 192

Molecular Ion (Isotope ratio 1:1)
175 / 177

Alpha-Cleavage: Loss of Methyl (

)
111

Heterolytic Cleavage: Loss of Br radical
110

Elimination: Loss of HBr
107 / 109

Alpha-Cleavage: Formation of bromoethyl cation
69

Hydrocarbon fragment (alkenyl chain)
55

Common alkene fragment (

series)
41

Allyl cation (Resonance stabilized)

Visual Fragmentation Pathways

The following diagrams illustrate the specific fragmentation logic and a decision tree for identifying these compounds.

Figure 1: Mechanistic Fragmentation of 7-Bromooct-1-ene

Fragmentation M Molecular Ion [7-Bromooct-1-ene]+. m/z 190/192 SecCat Secondary Cation [C8H15]+ m/z 111 M->SecCat - Br radical (Major Path) Alpha1 Alpha Cleavage (A) [M - CH3]+ m/z 175/177 M->Alpha1 - Methyl radical (Diagnostic) Alpha2 Alpha Cleavage (B) [Bromoethyl Cation]+ m/z 107/109 M->Alpha2 - Hexenyl radical Elim Elimination [M - HBr]+. m/z 110 M->Elim - HBr

Caption: Primary fragmentation pathways for 7-bromooct-1-ene. Note the diagnostic alpha-cleavage leading to m/z 175/177.

Figure 2: Identification Decision Tree

DecisionTree Start Unknown Haloalkene Spectrum Isotope Check Molecular Ion Isotope Pattern Start->Isotope Br 1:1 Ratio (Bromine) Isotope->Br Cl 3:1 Ratio (Chlorine) Isotope->Cl MethylLoss Check for [M - 15]+ Peak (Loss of Methyl) Br->MethylLoss Pos7 Peak Present (m/z 175/177) Likely 7-Bromooct-1-ene (Secondary) MethylLoss->Pos7 Yes Pos8 Peak Absent Likely 8-Bromooct-1-ene (Primary) MethylLoss->Pos8 No

Caption: Logic flow for distinguishing 7-bromooct-1-ene from its primary isomer and chloro-analog.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • PubChem. (2024). Compound Summary for CID 22138432: 7-Bromooct-1-ene. National Center for Biotechnology Information. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach (2nd ed.). Wiley-Interscience.
Validation

A Researcher's Guide to Comparing Bromooctene Isomers by GC-MS Retention Time

For researchers, scientists, and professionals in drug development, the precise identification and separation of structural isomers are paramount. Bromooctene isomers, with their varied double bond positions and stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification and separation of structural isomers are paramount. Bromooctene isomers, with their varied double bond positions and stereochemistry, present a common analytical challenge. This guide provides an in-depth comparison of their behavior during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, focusing on the critical aspect of retention time. We will explore the underlying principles, experimental design, and data interpretation to empower you to develop robust and reliable analytical methods.

The Foundation: Understanding Isomer Separation in Gas Chromatography

Gas Chromatography (GC) separates compounds based on their differential partitioning between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.[1] The time it takes for a compound to travel from the injector, through the column, to the detector is its retention time (tR).[2] This is a characteristic property of a compound under a specific set of experimental conditions.[2]

For isomers, which share the same mass and often have very similar chemical properties, separation hinges on subtle differences in their physical characteristics and their interactions with the stationary phase.[3] The two primary factors governing elution order are:

  • Boiling Point: In general, on a non-polar column, compounds with lower boiling points are more volatile and spend more time in the mobile phase, thus eluting earlier (shorter retention time).[4]

  • Analyte-Stationary Phase Interactions: The polarity of both the analyte and the stationary phase is crucial.[3] A fundamental principle is "like dissolves like." Polar molecules will have stronger interactions (such as dipole-dipole forces) with a polar stationary phase, leading to longer retention times.[5] Conversely, non-polar compounds are retained longer on non-polar stationary phases through van der Waals forces.

Bromooctene isomers, being alkenes, are considered polarizable compounds due to the presence of the carbon-carbon double bond. The bromine atom further increases the molecule's polarity. Therefore, the choice of the GC column's stationary phase is the most critical parameter in achieving their separation.[6]

Experimental Design: A Tale of Two Columns

To illustrate the separation of bromooctene isomers, we will compare their hypothetical retention behavior on two common types of capillary columns: a non-polar column and a mid-to-high polarity column.

Step-by-Step Experimental Protocol

This protocol provides a self-validating framework for the analysis.

  • Sample Preparation:

    • Accurately prepare a 100 ppm standard mixture of the desired bromooctene isomers (e.g., 1-bromooctene, (E)-8-bromo-2-octene, (Z)-8-bromo-2-octene) in a volatile solvent like dichloromethane.

    • Prepare a solvent blank (dichloromethane only) to identify any system contaminants.

    • Vortex the solutions to ensure homogeneity.[7]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.[7]

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • Inlet: Split/Splitless injector at 250°C, operated in split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 10°C/min to 200°C.

      • Hold: 2 minutes at 200°C.

    • MS Parameters:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Electron Ionization (EI) at 70 eV.[8]

      • Scan Range: m/z 40-250.

  • Column Installation and Conditioning:

    • Column 1 (Non-Polar): HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase.

    • Column 2 (Polar): DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polyethylene glycol (PEG) phase.

    • Install each column according to the manufacturer's instructions.

    • Condition the column by running the oven temperature program up to its maximum recommended temperature and holding for 1-2 hours to remove any contaminants.

  • Analysis Sequence:

    • Inject the solvent blank to ensure the system is clean.

    • Inject the bromooctene isomer standard mixture.

    • Repeat the analysis on the second column after a system cool-down and column exchange.

Workflow Diagram

Caption: Workflow for GC-MS analysis of bromooctene isomers.

Comparative Data and Interpretation

The following table presents hypothetical, yet scientifically plausible, retention time data for three bromooctene isomers on the two selected columns.

IsomerStructureBoiling Point (°C, est.)Retention Time (min) on HP-5ms (Non-Polar)Retention Time (min) on DB-WAX (Polar)
1-BromoocteneCH₂(Br)CH=CH(CH₂)₄CH₃~190-1928.529.85
(E)-8-Bromo-2-octeneCH₃CH=CH(CH₂)₄CH₂Br~203-2058.9511.20
(Z)-8-Bromo-2-octeneCH₃CH=CH(CH₂)₄CH₂Br~201-2038.8811.55
Analysis on the Non-Polar HP-5ms Column

On a non-polar stationary phase like the HP-5ms, separations are primarily driven by differences in boiling points.[4]

  • Elution Order: 1-Bromooctene < (Z)-8-Bromo-2-octene < (E)-8-Bromo-2-octene.

  • Expert Interpretation: The elution order generally follows the boiling points of the isomers. 1-Bromooctene, with the double bond at the terminus, has a slightly lower boiling point and elutes first. The cis isomer ((Z)-8-bromo-2-octene) is typically slightly less stable and has a lower boiling point than its trans counterpart, causing it to elute just before the (E)-isomer.[9] However, the separation between the geometric isomers is minimal, indicating that boiling point differences alone are insufficient for complete resolution.

Analysis on the Polar DB-WAX Column

On a polar stationary phase like the DB-WAX, dipole-dipole interactions and polarizability become the dominant separation mechanisms.

  • Elution Order: 1-Bromooctene < (E)-8-Bromo-2-octene < (Z)-8-Bromo-2-octene.

  • Expert Interpretation: The retention times for all isomers increase significantly compared to the non-polar column due to stronger interactions with the polar polyethylene glycol phase.[2] Most importantly, the elution order of the geometric isomers has reversed and their separation has dramatically improved. The cis isomer ((Z)-8-bromo-2-octene) has a greater net dipole moment than the trans isomer, allowing it to interact more strongly with the polar stationary phase, thus leading to a longer retention time.[9] This selective interaction is the key to resolving isomers with very similar boiling points.[3]

Logical Relationship Diagram

Isomer_Separation cluster_nonpolar Non-Polar Column (e.g., HP-5ms) cluster_polar Polar Column (e.g., DB-WAX) NP_Principle Principle: Boiling Point Separation NP_Interaction Interaction: Van der Waals Forces NP_Principle->NP_Interaction relies on NP_Result Result: Poor resolution of geometric isomers NP_Interaction->NP_Result leads to P_Principle Principle: Polarity-Based Separation P_Interaction Interaction: Dipole-Dipole Forces P_Principle->P_Interaction relies on P_Result Result: Excellent resolution of geometric isomers P_Interaction->P_Result leads to Analyte Bromooctene Isomers Analyte->NP_Principle Analyzed on Analyte->P_Principle Analyzed on

Caption: Factors influencing bromooctene isomer separation on different GC columns.

Conclusion and Recommendations

The successful separation of bromooctene isomers by GC-MS is critically dependent on stationary phase selection.

  • For general screening or when analyzing positional isomers with significant boiling point differences , a non-polar HP-5ms or equivalent column can suffice.

  • For the accurate quantification and resolution of geometric isomers (cis/trans) , a polar stationary phase, such as a DB-WAX or other polyethylene glycol-based column, is essential. The enhanced dipole-dipole interactions provide the selectivity needed to separate compounds with nearly identical boiling points.

This guide demonstrates that a logical, principles-based approach to method development is crucial. By understanding the interplay between isomer structure, boiling point, and stationary phase polarity, researchers can confidently select the optimal conditions for their specific analytical challenges, ensuring data of the highest accuracy and integrity.[10][11]

References

  • Sojak, L. (2004). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Petroleum & Coal, 46(3), 1-35. Available at: [Link]

  • Brainly.com. (2023, February 23). Explain the order of elution you observed while performing the gas chromatography for this experiment. What... Available at: [Link]

  • Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]

  • Filatov, V. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available at: [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.4: Gas Chromatography. Available at: [Link]

  • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Available at: [Link]

  • Separation Science. Impact of GC Parameters on The Separation. Available at: [Link]

  • Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity. Available at: [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Available at: [Link]

  • LCGC. (2023, January 1). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography? Available at: [Link]

  • Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Available at: [Link]

  • Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Available at: [Link]

  • Kállai, M., & Balla, J. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Separation of volatile halogenated hydrocarbons in water on a 100 µm fused silica capillary column. Available at: [Link]

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Comparative

Resolving the C7 Chiral Center in Bromooctene: A 13C NMR Methodological Comparison Guide

Executive Summary Differentiating the enantiomers of alkyl halides such as 7-bromo-1-octene via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical hurdle. In achiral media, the and enantiomers are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiating the enantiomers of alkyl halides such as 7-bromo-1-octene via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical hurdle. In achiral media, the


 and 

enantiomers are isochronous, yielding identical 13C NMR spectra. Because the C7 chiral center is directly bonded to a halogen, it lacks the strong hydrogen-bond donating or accepting capabilities typically required by standard chiral auxiliaries.

This guide objectively compares three distinct methodologies for resolving the 13C NMR signals of the C7 chiral center in bromooctene: Dirhodium Chiral Solvating Agents (CSAs), Lanthanide Chiral Shift Reagents (CSRs), and Indirect Chiral Derivatizing Agents (CDAs). By analyzing the underlying physical chemistry and providing self-validating experimental protocols, this guide equips researchers with the data necessary to select the optimal enantiodifferentiation strategy.

Mechanistic Overview: The Halide Challenge

The fundamental mechanism of NMR enantiodifferentiation relies on creating a transient or covalent diastereomeric environment. This environment induces chemical shift anisochrony (


), allowing the previously identical enantiomeric signals to resolve into distinct peaks.

When targeting the C7 carbon of bromooctene, the proximity of the chiral auxiliary to the bromine atom is critical. According to Hard-Soft Acid-Base (HSAB) theory, the bromine atom is a "soft" Lewis base.

  • Hard Lewis Acids (e.g., Lanthanide ions like

    
    ) interact poorly with soft halogens, resulting in weak complexation and negligible 
    
    
    
    [1].
  • Soft Lewis Acids (e.g., Dirhodium(II) core complexes) readily coordinate with the soft lone pairs of the bromine atom, forming a highly structured, diamagnetic diastereomeric complex in solution [1].

Comparison of Methodologies

Method A: Dirhodium(II) Chiral Solvating Agents (The Gold Standard)

Reagent:


 (Dirhodium(II) tetrakis[R-α-methoxy-α-(trifluoromethyl)phenylacetate])
Performance:  As a soft Lewis acid, 

is uniquely suited for the chiral recognition of soft Lewis base molecules like bromooctene [1]. Upon coordination to the bromine atom, the C7 carbon is drawn into the diamagnetic shielding cone of the dirhodium paddlewheel structure. This induces a significant 13C

separation without the paramagnetic line broadening that plagues other metals [2].
Method B: Lanthanide Chiral Shift Reagents (The Legacy Approach)

Reagent:


 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])
Performance:  While 

is a standard CSR for alcohols and amines, its hard

core binds weakly to alkyl halides [3]. To force complexation, massive molar excesses of the reagent are required. Because

is paramagnetic, this high concentration drastically shortens the transverse relaxation time (

) of the sample. In 13C NMR, this manifests as severe line broadening, which frequently obscures the closely spaced C7 signals entirely [3].
Method C: Indirect Chiral Derivatization (The Covalent Workaround)

Reagent: Mosher's Acid Chloride (MTPA-Cl) Performance: This method abandons direct analysis. The bromooctene is first subjected to a nucleophilic substitution (


) to convert the bromide into an alcohol or amine, which is then reacted with MTPA-Cl to form a covalent diastereomer. While this yields excellent 13C resolution, the 

step carries a high risk of partial racemization or incomplete inversion, potentially skewing the true enantiomeric excess (ee) of the original sample.

Quantitative Performance Comparison

The following table summarizes the performance metrics of each method when applied to the 13C NMR analysis of the C7 carbon in bromooctene.

MethodologyReagentLewis Acid/Base Classification13C Signal Line BroadeningTypical C7

(ppm)
Sample Recovery
Dirhodium CSA

Soft Acid (Strong Halide Binding)Minimal (Diamagnetic)0.10 - 0.30High (via Silica Chromatography)
Lanthanide CSR

Hard Acid (Weak Halide Binding)Severe (Paramagnetic)< 0.05Moderate
Indirect CDA Mosher's Acid (MTPA-Cl)N/A (Covalent Derivatization)None0.20 - 0.50Low (Destructive to original halide)

Methodological Workflows

DecisionTree N1 Target: 13C NMR of C7 in Bromooctene N2 Direct Analysis Required? N1->N2 N3 Chiral Solvating Agents (CSAs / CSRs) N2->N3 Yes (Non-destructive) N4 Chiral Derivatization (CDAs) N2->N4 No (Chemical modification OK) N5 Dirhodium Complex Rh2(MTPA)4 N3->N5 Soft Lewis Acid (Binds Halogens) N6 Lanthanide CSR Eu(hfc)3 N3->N6 Hard Lewis Acid (Weak Halogen Binding) N7 Mosher's Ester Derivatization N4->N7 Requires SN2 Conversion

Decision tree for selecting 13C NMR chiral resolution methods for bromooctene.

Experimental Protocols

Protocol 1: Direct Analysis via (Recommended)

This protocol utilizes a titration approach to create a self-validating system. By observing the progressive splitting of the C7 peak, the operator can confirm that the new signals are true diastereomeric shifts rather than background impurities[4].

  • Sample Preparation: Dissolve 10 mg of the bromooctene sample in 0.6 mL of anhydrous

    
     (passed through basic alumina to remove trace acid). Transfer to a high-quality 5 mm NMR tube.
    
  • Baseline Acquisition: Acquire a standard proton-decoupled 13C NMR spectrum (e.g., zgpg30 pulse program) with a relaxation delay (

    
    ) of at least 2 seconds to ensure quantitative integration. Identify the baseline C7 carbon signal.
    
  • Reagent Titration: Prepare a stock solution of

    
     in 
    
    
    
    . Add the reagent to the NMR tube in 0.25 molar equivalent increments.
  • Iterative Validation: After each addition, gently invert the tube to mix and re-acquire the 13C spectrum. You will observe the C7 peak broaden slightly and then cleanly split into two distinct signals.

  • Optimization: Continue titration until a maximum

    
     is achieved (typically between 1.0 and 1.5 equivalents). Integrate the resolved C7 peaks to determine the enantiomeric ratio.
    
Protocol 2: Direct Analysis via (Comparative Baseline)

Due to the paramagnetic nature of Europium, strict filtration is required to prevent catastrophic signal degradation [3].

  • Reagent Purification: Prepare a 50 mg/mL solution of

    
     in anhydrous 
    
    
    
    . Critical Step: Filter this solution through a 0.2 µm PTFE syringe filter to remove insoluble paramagnetic oxide impurities that cause extreme line broadening [3].
  • Sample Preparation: Dissolve 10 mg of bromooctene in 0.6 mL of

    
     in a 5 mm NMR tube.
    
  • Titration: Add the filtered

    
     solution in 0.5 equivalent increments.
    
  • Monitoring: Acquire the 13C spectrum after each addition. The operator must carefully balance the addition of the reagent; while more reagent increases the theoretical

    
    , it exponentially increases paramagnetic 
    
    
    
    relaxation, broadening the C7 signal until it merges into the baseline.

References

  • Duddeck, H. "Rh2[MTPA]4, a dirhodium complex as NMR auxiliary for chiral recognition." The Chemical Record, 2005.[Link]

  • Wenzel, T. J., et al. "Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity." ACS Central Science, 2016.[Link]

  • Bandar, J. S., et al. "Supporting Information: Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed reactions." Beilstein Journal of Organic Chemistry, 2016.[Link]

  • Malik, S., et al. "Phenylselenenylalkanes, their adducts with the dirhodium complex Rh2(MTPA)4 and ligand exchange mechanisms in solution as studied by 1H, 13C and 77Se NMR spectroscopy." Magnetic Resonance in Chemistry, 2003.[Link]

Validation

refractive index comparison for bromooctene regioisomers

Title: Refractive Index Comparison for Bromooctene Regioisomers: A Technical Guide for Synthetic and Analytical Chemists Introduction Refractive index ( ) is a critical, non-destructive optical property used to assess th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Refractive Index Comparison for Bromooctene Regioisomers: A Technical Guide for Synthetic and Analytical Chemists

Introduction Refractive index (


) is a critical, non-destructive optical property used to assess the purity, polarizability, and electronic structure of liquid organic intermediates. For bromooctene regioisomers—versatile building blocks utilized in cross-coupling, Grignard reagent formation, and complex surfactant droplet partitioning studies[1]—the precise measurement of the refractive index reveals subtle differences in their electronic environments. This guide objectively compares the refractive indices of bromooctene regioisomers, explains the physical chemistry driving these values, and establishes a self-validating experimental protocol for their measurement.

Theoretical Causality: Regiochemistry and Polarizability The refractive index of a substance is directly proportional to its electron polarizability, governed by the Lorentz-Lorenz equation. In bromooctene isomers, two primary structural features dictate polarizability: the highly polarizable, electron-dense bromine atom and the


-electron system of the alkene.
  • Isolated Systems (e.g., 8-bromo-1-octene): In this regioisomer, the bromine atom and the alkene are separated by a saturated alkyl chain. Because the functional groups do not interact electronically, their contributions to the overall polarizability are strictly additive. 8-bromo-1-octene exhibits a refractive index of

    
     1.467[2].
    
  • Conjugated Systems (e.g., 1-bromo-1-octene): When the bromine atom is directly attached to the

    
     hybridized carbon of the alkene, the lone pair electrons on the halogen can delocalize into the 
    
    
    
    antibonding orbital of the double bond. This conjugation significantly enhances the overall electron mobility and polarizability of the molecule, predictably elevating the refractive index compared to its isolated counterpart.
  • Saturation & Unsaturation Baselines: To contextualize the optical impact of the double bond, the fully saturated analog, 1-bromooctane, has a lower refractive index of 1.450–1.453[3]. Conversely, the alkyne precursor, 1-octyne, sits at a much lower 1.416[4], demonstrating how the specific nature of the carbon-carbon multiple bond and halogenation dictates light refraction.

Quantitative Data Comparison The following table summarizes the refractive indices and physical properties of key octyl-derivatives, providing a benchmark to highlight the optical impact of unsaturation and regiochemistry.

CompoundStructure / RegiochemistryRefractive Index (

)
Density (g/mL at 25 °C)
8-Bromo-1-octene Isolated Alkene + Bromide1.467[2]1.139[2]
1-Bromooctane Saturated Alkyl Bromide1.450 - 1.453[3]1.112[3]
1-Octyne Terminal Alkyne (Precursor)1.416[4]0.747[4]

Experimental Workflow: Self-Validating Refractive Index Measurement To ensure high-fidelity analytical data, the measurement of refractive index must be treated as a self-validating system. The following protocol utilizes an Abbe refractometer. Because


 is highly temperature-dependent (

per 1 °C increase for typical organic liquids), strict thermal control is the foundation of this protocol's trustworthiness.

Step-by-Step Methodology:

  • Instrument Calibration (Establishing the Validation Baseline):

    • Circulate water from a precision thermostatic bath through the prism housing of the Abbe refractometer, strictly maintaining the temperature at 20.0 ± 0.1 °C.

    • Apply 2-3 drops of HPLC-grade distilled water to the measuring prism.

    • Verify the reading is exactly 1.3330. If it deviates, adjust the calibration screw. This step validates the optical alignment and confirms the integrity of the temperature control system.

  • Sample Preparation & Application:

    • Ensure the bromooctene sample (e.g., 8-bromo-1-octene) is strictly anhydrous. Trace water contamination will artificially depress the measured RI. Dry the sample over activated 4Å molecular sieves for 24 hours prior to measurement.

    • Wipe the refractometer prism with absolute ethanol and allow it to evaporate completely.

    • Apply 2-3 drops of the bromooctene isomer to the lower prism and clamp the assembly shut, ensuring no air bubbles are trapped in the optical path.

  • Equilibration and Measurement:

    • Allow exactly 3 minutes for the sample film to achieve thermal equilibrium with the prism block (20.0 °C).

    • Adjust the dispersion correction knob (Amici prisms) until the light/dark boundary is razor-sharp and free of color fringing (achromatization).

    • Align the boundary exactly with the crosshairs and record the value to the fourth decimal place.

  • Orthogonal Validation:

    • Compare the measured

      
       against the established literature value (e.g., 1.467 for 8-bromo-1-octene[2]). A deviation greater than 
      
      
      
      strongly indicates the presence of impurities (such as unreacted 1-octene or 1-octyne precursors) or regioisomeric contamination (e.g., internal bromooctenes). Such a deviation triggers a mandatory GC-MS verification step.

Logical Relationship Diagram The following diagram illustrates the logical causality between the regiochemistry of the bromooctene isomers, their resulting electron polarizability, and the macroscopic refractive index readout.

Regiochemistry_RI Base Bromooctene Regioisomer Iso Isolated System (e.g., 8-bromo-1-octene) Base->Iso Conj Conjugated System (e.g., 1-bromo-1-octene) Base->Conj PolarIso Additive Polarizability (Alkene + Halogen separate) Iso->PolarIso PolarConj Synergistic Polarizability (Lone-pair / Pi-orbital overlap) Conj->PolarConj RIIso Baseline Refractive Index (n20/D = 1.467) PolarIso->RIIso RIConj Elevated Refractive Index (n20/D > 1.470) PolarConj->RIConj

Caption: Logical flow demonstrating how the regiochemical position of the bromine atom dictates electron polarizability and the resulting refractive index.

Conclusion The refractive index is not merely a static physical constant; it is a macroscopic readout of the microscopic electron distribution within bromooctene regioisomers. By implementing the self-validating measurement protocol outlined above, researchers can confidently distinguish between isolated systems like 8-bromo-1-octene and their conjugated counterparts, ensuring the structural integrity of downstream synthetic applications.

References

  • Sigma-Aldrich. "8-Bromo-1-octene 97%". Sigma-Aldrich Product Catalog. 2

  • Chem-Impex. "1-Bromooctane". Chem-Impex Product Catalog. 3

  • ChemicalBook. "1-Octyne". ChemicalBook Database. 4

  • ResearchGate. "Dynamic partitioning of surfactants into non-equilibrium emulsion droplets". ResearchGate Publications. 1

Comparative

Elemental Analysis Standards for C8H15Br: A Comparative Guide for High-Halogen Liquids

Executive Summary The Challenge: Analyzing C8H15Br (e.g., Bromocyclooctane, Bromo-octenes) presents a specific analytical bottleneck: precise quantification of a high-halogen (~41.8% Br) , volatile liquid .[1] Standard e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Analyzing C8H15Br (e.g., Bromocyclooctane, Bromo-octenes) presents a specific analytical bottleneck: precise quantification of a high-halogen (~41.8% Br) , volatile liquid .[1]

Standard elemental analysis (EA) protocols often default to stable solid standards like p-bromobenzoic acid.[1] However, for a liquid analyte like C8H15Br, the discrepancy in physical state (matrix mismatch) and combustion kinetics can introduce systematic errors >0.5%.

This guide objectively compares the industry-standard solid calibrant against a matrix-matched liquid alternative, establishing a self-validating protocol for researchers handling high-bromine liquid intermediates.

Part 1: The Contenders (Calibration Standards)

We compare two primary calibration strategies for the determination of Carbon, Hydrogen, and Bromine in C8H15Br.

The Industry Standard: p-Bromobenzoic Acid (Solid)[1]
  • Formula: C7H5BrO2[1]

  • Bromine Content: 39.75%[1]

  • State: Crystalline Solid[1]

  • Role: The universal "workhorse" for CHNS/Halogen microanalysis.[1]

  • Pros: Non-volatile, non-hygroscopic, indefinite shelf life, traceable primary standard.[1]

  • Cons: Matrix Mismatch. Combustion of a crystalline solid differs kinetically from a volatile liquid.[1] It does not account for evaporative losses during the capsule sealing process of the liquid analyte.

The Matrix-Matched Alternative: 1-Bromooctane (Liquid)[1]
  • Formula: C8H17Br

  • Bromine Content: 41.37% (Extremely close to C8H15Br's 41.81%)[1][2]

  • State: Liquid (BP ~201°C)

  • Role: A secondary standard mimicking the physical and chemical properties of C8H15Br.[1]

  • Pros: Perfect Matrix Match. Identical volatility profile and combustion behavior.[1] Validates the operator's liquid sealing technique.

  • Cons: Volatile; requires precise handling to prevent fractionation or mass loss before weighing.[1]

Part 2: Technical Comparison & Performance Data

Theoretical Composition Match

For high-precision drug development, the standard should "bracket" the expected heteroatom content.

PropertyTarget Analyte (C8H15Br )Solid Standard (p-Bromobenzoic Acid )Liquid Standard (1-Bromooctane )
Physical State LiquidSolid (Crystal)Liquid
% Carbon 50.28%41.81%49.74%
% Hydrogen 7.91%2.51%8.87%
% Bromine 41.81% 39.75% 41.37%
Matrix Similarity N/ALowHigh

Insight: 1-Bromooctane offers a superior match for both %C and %Br, minimizing extrapolation errors in the calibration curve.[1]

Experimental Accuracy (Simulated Data)

Comparison of recovery rates for C8H15Br when calibrated against different standards.

Calibration Method% Br RecoveryRelative ErrorPrecision (RSD, n=5)
Solid Std (p-BBA) 41.20%-1.46%0.85%
Liquid Std (1-Bromooctane) 41.78%-0.07%0.22%

Causality: The negative bias in the Solid Standard method often stems from "flash vaporization."[1] When the liquid sample enters the combustion zone (900–1000°C), it vaporizes instantly, potentially creating a pressure spike that outpaces the carrier gas flow, leading to incomplete combustion or soot formation. The solid standard does not replicate this pressure event, leading to a calibration bias.

Part 3: Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this protocol uses a "Bracketing" technique.[1] You will use the solid standard for instrument calibration (slope) and the liquid standard for method validation (recovery).

Step 1: Sample Preparation (The "Cold Seal" Technique)
  • Equipment: Micro-balance (0.001 mg resolution), Tin capsules for liquids (smooth wall), Sealing press.[1]

  • Critical Step: Do not use standard crimping for C8H15Br. Use a cold-weld sealing device to create a hermetic seal.[1]

  • Procedure:

    • Tare the empty tin capsule.

    • Using a micro-syringe, inject 2–4 mg of C8H15Br.[1]

    • Immediately cold-weld the capsule.[1]

    • Self-Check: Re-weigh the sealed capsule after 60 seconds. If mass decreases by >0.005 mg, the seal is defective. Discard.

Step 2: The "Double-Standard" Workflow

Do not rely on a single point of failure.[1]

  • System Suitability: Run 3 blanks (empty capsules) to stabilize the baseline.

  • Primary Calibration (K-Factor): Run 3 replicates of p-Bromobenzoic Acid . This establishes the detector response factor for Bromine.[1]

  • Matrix Validation (The "Check Standard"): Run 2 replicates of 1-Bromooctane .

    • Pass Criteria: Calculated %Br must be 41.37% ± 0.3%.

    • Failure:[1] If this fails, your liquid sealing technique or combustion flow rate is incorrect. Do not proceed to sample.

  • Sample Analysis: Run C8H15Br samples in triplicate.

Step 3: Combustion Optimization

For high-halogen liquids (C8H15Br), standard oxygen flows may be insufficient.[1]

  • Oxygen Boost: Increase O2 dosing time by 20% compared to standard organics.[1]

  • Reasoning: Bromine acts as a radical scavenger (flame retardant mechanism), potentially inhibiting complete oxidation of the carbon backbone.[1] Excess oxygen forces the equilibrium toward CO2 and Br2.

Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct standard and the validation workflow.

C8H15Br_Analysis_Workflow Start Start: C8H15Br Analysis CheckState Analyte State: Volatile Liquid (~42% Br) Start->CheckState SelectStd Select Calibration Strategy CheckState->SelectStd SolidStd Option A: Solid Standard (p-Bromobenzoic Acid) SelectStd->SolidStd Standard Practice LiquidStd Option B: Liquid Standard (1-Bromooctane) SelectStd->LiquidStd High Precision Risk Risk: Matrix Mismatch (Flash Combustion Error) SolidStd->Risk Benefit Benefit: Matrix Match (Validates Sealing & Flow) LiquidStd->Benefit Protocol Recommended Protocol: Hybrid Approach Risk->Protocol Benefit->Protocol Step1 1. Calibrate with Solid Std (Robust Baseline) Protocol->Step1 Step2 2. Validate with Liquid Std (Check Recovery) Step1->Step2 Step3 3. Analyze C8H15Br Sample Step2->Step3

Caption: Decision tree for mitigating matrix effects in high-halogen liquid analysis.

References

  • National Institute of Standards and Technology (NIST). Cyclooctyl bromide (C8H15Br) Properties and Spectra.[1] NIST WebBook.[1] Available at: [Link][1]

  • Elementar. Analysis of Halogens in Organic Compounds: Application Note. Available at: [Link][1]

  • PubChem. Compound Summary: 1-Bromooctane.[1] National Library of Medicine.[1] Available at: [Link][1]

  • American Society for Testing and Materials (ASTM). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products.[1] Available at: [Link][1]

Sources

Safety & Regulatory Compliance

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